2-Amino-2-(4-fluoro-phenyl)-propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLSRSJHRJOCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405396 | |
| Record name | 2-amino-2-(4-fluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-62-0, 312-44-7 | |
| Record name | NSC37017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(4-fluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-(4-fluoro-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid
Introduction: The Significance of Fluorinated α,α-Disubstituted Amino Acids
In the landscape of modern drug discovery and chemical biology, non-canonical amino acids represent a cornerstone for the development of novel therapeutics with enhanced properties. Among these, α,α-disubstituted amino acids, particularly those incorporating fluorine atoms, have garnered significant attention. The strategic introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making 2-Amino-2-(4-fluorophenyl)-propionic acid a molecule of considerable interest for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Strategic Approaches to Synthesis: A Comparative Analysis
The construction of the quaternary α-carbon center in 2-Amino-2-(4-fluorophenyl)-propionic acid presents a unique synthetic challenge. Two classical and highly effective methods for the synthesis of α-amino acids, the Bucherer-Bergs reaction and the Strecker synthesis, are particularly well-suited for this purpose, starting from a common precursor, 4-fluoroacetophenone.
The Bucherer-Bergs Synthesis: A Robust and High-Yielding Pathway
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins, which are stable, crystalline intermediates that can be readily hydrolyzed to the desired α,α-disubstituted amino acids.[2] This method is often favored for its operational simplicity and generally good yields.
Reaction Overview:
The synthesis commences with the reaction of a ketone, in this case, 4-fluoroacetophenone, with an excess of ammonium carbonate and a cyanide source, such as potassium cyanide, in a suitable solvent system. This is followed by a subsequent hydrolysis step to yield the final amino acid.
Visualizing the Workflow: Bucherer-Bergs Synthesis
Caption: Overall workflow of the Bucherer-Bergs synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid.
Detailed Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-5-methylhydantoin [2]
This protocol details the synthesis of the key hydantoin intermediate.
| Parameter | Value/Description | Rationale/Expert Insight |
| Starting Material | 4-Fluoroacetophenone (0.1 mol) | The ketone provides the carbon skeleton for the final amino acid. |
| Reagents | Ammonium carbonate (0.6 mol), Potassium cyanide (0.1 mol) | Ammonium carbonate serves as both the ammonia and carbon dioxide source. A significant excess is used to drive the equilibrium towards product formation. Potassium cyanide is the nucleophilic cyanide source. |
| Solvent | Aqueous ethanol (60%) | The aqueous ethanol mixture provides a suitable medium for dissolving both the organic ketone and the inorganic salts. |
| Reaction Temperature | 328–333 K (55-60 °C) | This moderate temperature facilitates the reaction without promoting significant side reactions or decomposition of the reactants. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | TLC is a simple and effective method to monitor the disappearance of the starting material and the appearance of the product. |
| Work-up | 1. Concentration of the reaction mixture. 2. Acidification with concentrated HCl. 3. Filtration of the precipitate. 4. Dissolution in saturated NaOH(aq) and extraction with diethyl ether. 5. Acidification of the aqueous layer to precipitate the product. | The initial acidification precipitates the crude hydantoin. The subsequent base-acid work-up is a purification step to remove any unreacted ketone and other non-acidic impurities. |
| Purification | Recrystallization from ethanol/water | Recrystallization is a standard technique to obtain a highly pure crystalline product. |
| Yield | 75% | This represents a good yield for a multicomponent reaction. |
Hydrolysis of 5-(4-Fluorophenyl)-5-methylhydantoin
The hydrolysis of the hydantoin ring to the corresponding amino acid can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance, using barium hydroxide, followed by acidification is a common and effective method.
Step-by-Step Methodology:
-
Reaction Setup: The purified 5-(4-fluorophenyl)-5-methylhydantoin is suspended in a solution of barium hydroxide in water.
-
Heating: The mixture is heated at reflux for an extended period (typically 24-48 hours) to ensure complete hydrolysis of the hydantoin ring.
-
Work-up: After cooling, the barium carbonate precipitate is removed by filtration. The filtrate is then carefully acidified with a mineral acid (e.g., sulfuric acid) to precipitate the amino acid.
-
Purification: The crude amino acid is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.
The Strecker Synthesis: A Classic and Versatile Alternative
The Strecker synthesis is another fundamental method for the preparation of α-amino acids.[3][4] It involves the reaction of a carbonyl compound (in this case, 4-fluoroacetophenone) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.
Reaction Overview:
This two-step process offers an alternative route to the target molecule, and for certain substrates, it may provide advantages in terms of yield or ease of purification.
Visualizing the Workflow: Strecker Synthesis
Caption: General workflow for the Strecker synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid.
Conceptual Protocol for Strecker Synthesis:
-
α-Aminonitrile Formation: 4-Fluoroacetophenone is reacted with ammonia and potassium cyanide in a suitable solvent. The reaction first forms an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then subjected to vigorous hydrolysis under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final product.
Causality in Method Selection:
The choice between the Bucherer-Bergs and Strecker syntheses often depends on the specific substrate and the desired scale of the reaction. The Bucherer-Bergs reaction, with its one-pot nature for the hydantoin formation, can be more convenient for larger-scale preparations. The hydantoin intermediates are often crystalline and easier to purify than the corresponding α-aminonitriles from the Strecker synthesis.
Asymmetric Synthesis: The Pursuit of Enantiopurity
For many pharmaceutical applications, obtaining a single enantiomer of the amino acid is crucial. While classical Bucherer-Bergs and Strecker syntheses yield racemic mixtures, enantioselective variations have been developed. These methods typically involve the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the key bond-forming step. While a detailed exploration of asymmetric synthesis is beyond the scope of this guide, it is an important consideration for drug development professionals.
Characterization and Quality Control
The identity and purity of the synthesized 2-Amino-2-(4-fluorophenyl)-propionic acid must be rigorously confirmed. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: As an indicator of purity.
Conclusion
The synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid is readily achievable through established synthetic methodologies, with the Bucherer-Bergs reaction offering a particularly robust and well-documented route. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, desired purity, and the need for enantiomeric control. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important fluorinated amino acid.
References
Introduction: The Significance of Fluorination and α-Methylation in Amino Acid Design
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)-propionic acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug discovery and peptide engineering, the strategic modification of amino acid scaffolds is a cornerstone of innovation. 2-Amino-2-(4-fluorophenyl)-propionic acid, also known as 4-fluoro-α-methylphenylalanine, represents a compelling example of such a modification. This non-proteinogenic amino acid incorporates two key structural features that distinguish it from its natural counterpart, phenylalanine: a fluorine atom on the phenyl ring and a methyl group at the α-carbon.
The introduction of fluorine can profoundly alter a molecule's properties, often enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating lipophilicity[1]. The α-methyl group provides steric bulk that can enforce specific peptide conformations and protect against enzymatic degradation by peptidases.
Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective application. These properties—specifically ionization constant (pKa), lipophilicity (logP), and solubility—govern the molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of these core properties, grounded in authoritative experimental methodologies, to empower researchers in drug development and chemical biology. While experimentally determined data for this specific molecule is scarce in public literature, this guide focuses on the gold-standard protocols for their determination, providing a robust framework for laboratory investigation.
Part 1: Molecular Identity and Core Properties
Precise identification is the foundation of any chemical analysis. The structural features of 2-Amino-2-(4-fluorophenyl)-propionic acid are distinct from its more commonly studied isomer, 4-fluorophenylalanine.
| Identifier | Information | Source |
| IUPAC Name | 2-Amino-2-(4-fluorophenyl)propanoic acid | - |
| Synonyms | 4-Fluoro-α-methylphenylalanine, α-Methyl-4-fluorophenylalanine | [2] |
| CAS Number | Not readily available for racemic mixture. D-enantiomer: 14606002 | [2] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [2] |
| Molecular Weight | 197.21 g/mol | [3][4] |
| Chemical Structure | [2] |
The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers (D and L). The properties described herein are generally applicable to the racemic mixture, though specific biological activities are often enantiomer-dependent.
Part 2: Ionization Behavior (pKa) - The Key to pH-Dependent Identity
Expert Insight: For an amino acid, pKa is arguably its most critical physicochemical parameter. It defines the molecule's charge state across a range of pH values, directly influencing its solubility, membrane permeability, and ability to interact with biological targets. As a zwitterionic compound, 2-Amino-2-(4-fluorophenyl)-propionic acid possesses two ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂). Consequently, it will have two distinct pKa values.
While specific experimental values for this compound are not published, we can infer expected ranges from its parent structures. The non-fluorinated analogue, α-methylphenylalanine, has predicted pKa values of ~2.5 (acidic) and ~9.7 (basic)[5]. The electron-withdrawing effect of the fluorine atom on the phenyl ring is expected to have a minor acidifying effect.
Protocol for pKa Determination by Potentiometric Titration
This method remains the gold standard for its accuracy and reliability. It involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.
Methodology:
-
System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[6].
-
Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in deionized water or a suitable buffer[6]. To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl)[6].
-
Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized solution of 0.1 M hydrochloric acid (HCl) to ensure both functional groups are fully protonated[6].
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of a standardized 0.1 M sodium hydroxide (NaOH) solution[6].
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute)[6]. Continue the titration until the pH reaches ~12-12.5 to ensure complete deprotonation of both groups.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point reveals the pKa of the carboxylic acid group (pKa₁), and the second reveals the pKa of the amino group (pKa₂)[7][8]. The equivalence points are identified as the points of maximum slope on the curve (inflection points).
Caption: Workflow for pKa determination by potentiometric titration.
Part 3: Lipophilicity Assessment (logP/logD)
Expert Insight: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties. The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed in its logarithmic form, logP. For ionizable compounds like amino acids, the distribution coefficient (logD) is more relevant as it accounts for both the neutral and ionized species at a given pH.
The OECD Guideline 107 "Shake-Flask Method" is the universally recognized standard for experimental logP determination for compounds with expected logP values between -2 and 4.[9].
Protocol for logP Determination via Shake-Flask Method (OECD 107)
This method directly measures the partitioning of the solute between two immiscible phases.
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing them to separate for at least 24 hours.
-
Sample Dosing: Accurately weigh the compound and dissolve it in the phase in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning: Combine the two phases in a suitable vessel (e.g., a centrifuge tube) at a defined volume ratio. The choice of ratio depends on the estimated logP to ensure quantifiable amounts remain in both phases.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This can be achieved by gentle shaking or stirring[10]. Vigorous shaking should be avoided as it can promote the formation of emulsions that are difficult to break[10].
-
Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective method to ensure complete separation[9].
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Perform the determination in triplicate[9].
Caption: OECD 107 Shake-Flask method workflow for logP determination.
Part 4: Aqueous Solubility Profile
Expert Insight: Aqueous solubility is a fundamental property that affects a drug candidate's entire development lifecycle, from in vitro assay performance to final formulation and oral bioavailability. Low solubility is a primary cause of failure for many promising compounds. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, is the most relevant and definitive measure for drug development.[11][12].
Protocol for Thermodynamic Solubility Determination
This assay measures the true equilibrium solubility of the solid compound.
Methodology:
-
System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions)[13].
-
Sample Addition: Add an excess amount of the solid compound to a vial to ensure that undissolved solid remains at the end of the experiment[11].
-
Equilibration: Add a precise volume of the buffer to the vial. Seal the vial and incubate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to allow the system to reach equilibrium[2][11].
-
Sample Processing: After incubation, visually confirm the presence of undissolved solid. Separate the solid from the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 μm PVDF) to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered supernatant and determine the compound's concentration using a validated analytical method (e.g., LC-MS or HPLC-UV) against a calibration curve prepared from a stock solution of known concentration (e.g., in DMSO)[13].
-
Reporting: Report the solubility in units of µg/mL or µM[13]. The experiment should be performed in at least duplicate.
Caption: Workflow for determining thermodynamic aqueous solubility.
Summary and Future Directions
The rational design of novel therapeutics and research tools hinges on a precise understanding of their physicochemical properties. 2-Amino-2-(4-fluorophenyl)-propionic acid is a compound of significant interest due to its unique structural motifs. While direct experimental data is not widely available, the authoritative protocols detailed in this guide provide a clear path for its comprehensive characterization.
| Property | Significance | Recommended Method | Expected Value (Estimate) |
| pKa₁ (Carboxyl) | Determines negative charge at high pH | Potentiometric Titration | ~2-3 |
| pKa₂ (Amino) | Determines positive charge at low pH | Potentiometric Titration | ~9-10 |
| logP | Measures intrinsic lipophilicity | OECD 107 Shake-Flask | -0.5 to 0.5 (Slightly more lipophilic than α-methylphenylalanine due to fluorine) |
| Solubility | Impacts bioavailability and formulation | Thermodynamic Shake-Flask | pH-dependent; lowest near isoelectric point |
The experimental determination of these values is a crucial next step for any research program intending to utilize this compound. Such data will enable more accurate predictions of its in vivo behavior and facilitate its successful incorporation into next-generation peptides and small molecule drugs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoro-alpha-methyl-D-phenylalanine | C10H12FNO2 | CID 14606002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-alpha-methyl-L-phenylalanine | C10H12FNO2 | CID 14605998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. CAS Number 23239-36-3 [emolecules.com]
- 7. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ALX-1393 - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
- 10. 23239-36-3 | CAS DataBase [m.chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 13. Buy Deterenol hydrochloride | 23239-36-3 | >98% [smolecule.com]
"2-Amino-2-(4-fluoro-phenyl)-propionic acid mechanism of action"
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an α-methylated derivative of 4-fluorophenylalanine, represents a class of synthetic amino acids with significant therapeutic potential. The introduction of a fluorine atom onto the phenyl ring and the addition of an α-methyl group can dramatically alter the compound's physicochemical properties compared to endogenous phenylalanine, enhancing metabolic stability and modifying its interaction with biological targets.[1][2] This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action of this compound. We move beyond a simple listing of techniques to offer a strategic, hypothesis-driven approach, detailing the causal logic behind experimental choices and providing actionable protocols for validation. This document is structured to empower researchers to not only identify the primary molecular targets but also to understand the downstream cellular consequences of target engagement.
Introduction: Structural Rationale and Mechanistic Hypotheses
This compound is a non-proteinogenic amino acid, a synthetic analog of phenylalanine.[3] Its structure is notable for two key modifications:
-
Ring Fluorination: The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para-position of the phenyl ring can alter electronic distribution, influencing non-covalent interactions like cation-π stacking that are critical for molecular recognition and receptor binding.[2][4] This modification can also enhance metabolic stability by strengthening the C-F bond against enzymatic degradation.[5]
-
α-Methylation: The presence of a methyl group on the α-carbon sterically hinders rotation and can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation and increasing its specificity for a particular target.
Given its structural similarity to phenylalanine, a crucial building block for proteins and a precursor for neurotransmitters, several plausible mechanisms of action can be hypothesized. This guide will focus on three primary, testable hypotheses and the experimental workflows required to validate each.
-
Hypothesis 1: The compound acts as a modulator of N-Methyl-D-aspartate (NMDA) receptor activity.
-
Hypothesis 2: The compound is mistakenly incorporated into nascent polypeptide chains, disrupting protein synthesis and function.
-
Hypothesis 3: The compound acts as a direct inhibitor of key metabolic or signaling enzymes.
Hypothesis 1: Modulation of NMDA Receptor Activity
Rationale: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA receptor, are crucial for synaptic plasticity, learning, and memory.[6] However, overstimulation of NMDA receptors leads to excessive Ca²⁺ influx and excitotoxicity, a key process in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8] As such, NMDA receptor antagonists are of significant therapeutic interest.[9] Given the structural resemblance of our compound to phenylalanine, which can interact with amino acid binding sites, it is plausible that it could act as an antagonist at the NMDA receptor complex.
Experimental Workflow for NMDA Receptor Modulation
The following diagram outlines a logical progression for testing this hypothesis, from initial functional screening to detailed electrophysiological characterization.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H10FNO2 | CID 4669390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Advantage: A Technical Guide to the Biological Activity of Phenylalanine Derivatives
Abstract
The strategic incorporation of fluorine into the phenylalanine scaffold represents a transformative approach in medicinal chemistry and chemical biology. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse biological activities of fluorinated phenylalanine (F-Phe) derivatives. By leveraging the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—researchers can exquisitely modulate molecular conformation, metabolic stability, and target binding affinity. We will delve into the mechanistic impact of fluorination on protein structure, enzyme inhibition, and protein-protein interactions. Furthermore, this guide presents detailed experimental protocols, quantitative data summaries, and visual workflows to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to harness the power of fluorinated phenylalanine in their work.
The Unique Role of Fluorine in Bioorganic and Medicinal Chemistry
The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design, owing to the element's distinct properties.[1] Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a subtle steric replacement.[2][3] The carbon-fluorine (C-F) bond is exceptionally strong and polar, which imparts significant changes to a molecule's physicochemical profile.[4][5]
Key impacts of fluorination include:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus blocking sites of oxidative metabolism and extending the in vivo half-life of drug candidates.[4][5]
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[4][6]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and affecting target interactions.[1][4]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of peptides and small molecules, locking them into a bioactive shape that enhances binding affinity and specificity.[4][6]
These properties make fluorinated amino acids, particularly F-Phe, powerful tools for optimizing lead compounds and developing novel therapeutics.[1][7]
Fluorinated Phenylalanine (F-Phe): A Privileged Scaffold
Phenylalanine is a common residue in bioactive peptides and proteins, often involved in crucial hydrophobic and aromatic interactions within binding pockets.[8][9] Fluorinating its phenyl ring provides a powerful method to tune these interactions with minimal steric perturbation.[5]
Synthesis of F-Phe Derivatives
A variety of synthetic methods have been developed to produce F-Phe derivatives. These routes can be broadly categorized:
-
From Fluorinated Building Blocks: Methods like the Erlenmeyer azlactone synthesis or Knoevenagel condensation using fluorinated benzaldehydes are common.[2][10]
-
Direct Fluorination: Electrophilic fluorination reagents like Selectfluor can be used to directly add fluorine to a phenylalanine precursor.[2] Radiofluorination with [¹⁸F]F₂ or [¹⁸F]AcOF is crucial for synthesizing tracers for Positron Emission Tomography (PET).[2][10]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Stille or Suzuki couplings, can be used to construct the fluorinated aromatic ring system.[2]
The Significance of Positional Isomerism: Ortho, Meta, and Para
The position of the fluorine atom on the phenyl ring—ortho (2-F), meta (3-F), or para (4-F)—is not trivial. It dictates the electronic and steric profile of the amino acid, leading to distinct biological outcomes.[11][12]
-
Electronic Effects: Fluorine is an electron-withdrawing group via the inductive effect but a weak electron-donating group via resonance.[12][13]
-
In the para position, the inductive effect dominates, withdrawing electron density from the ring and altering its ability to participate in cation-π interactions.[8][13]
-
In the meta position, the resonance effect is negligible, making it strongly deactivating.[12]
-
In the ortho position, both effects are at play, often accompanied by direct steric interactions.[12]
-
-
Biological Impact: These positional differences dramatically affect self-assembly kinetics, nanostructure morphology, and antibacterial performance in peptide hydrogels.[11] Studies on histone acetyltransferase have shown that ortho-, meta-, and para-fluorophenylalanine each uniquely alter the enzyme's stability, activity, and specificity.[14]
Caption: Positional isomers of monofluorinated phenylalanine and their primary electronic effects.
Core Biological Activities & Mechanistic Insights
The incorporation of F-Phe into peptides and proteins unlocks a wide range of applications, from probing biological systems to creating more effective therapeutics.[2]
A High-Sensitivity Probe for ¹⁹F NMR Spectroscopy
One of the most powerful applications of F-Phe is as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[15] Because fluorine does not occur naturally in proteins, its signal provides a background-free window into the local environment of the labeled site.[16][17]
Key Applications of ¹⁹F NMR with F-Phe:
-
Protein Folding and Stability: Monitoring changes in the ¹⁹F chemical shift can reveal folding intermediates and characterize the stability of different protein conformations.[17]
-
Protein-Ligand Interactions: The binding of a small molecule or another protein often perturbs the local environment, causing a detectable change in the ¹⁹F NMR signal, making it an excellent tool for fragment-based screening and binding affinity studies.[16][18]
-
In-Cell NMR: The high sensitivity and lack of background signal make ¹⁹F NMR ideal for studying protein structure and function directly within the complex cellular environment, even for large or transiently interacting systems that are invisible to conventional NMR techniques.[17][19]
Modulating Protein-Protein Interactions (PPIs)
PPIs are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. F-Phe derivatives can be used to systematically probe and modulate these interactions. The electron-withdrawing nature of the fluorinated ring can weaken or alter cation-π interactions, which are often critical for binding.[3][8] Conversely, the increased hydrophobicity can sometimes enhance binding affinity through improved hydrophobic contacts.[2][3]
Engineering Potent Enzyme Inhibitors
Fluorinated amino acids are widely used in the design of enzyme inhibitors.[1][7] F-Phe can be incorporated into peptide or small-molecule inhibitors to:
-
Enhance Binding Affinity: By fine-tuning electronic and hydrophobic interactions within the enzyme's active site.[4]
-
Increase Metabolic Stability: Preventing enzymatic degradation of the inhibitor itself, leading to a longer duration of action.[6]
-
Serve as Mechanism-Based Inhibitors: These compounds are chemically inert until processed by the target enzyme, which activates them to form a covalent bond, leading to irreversible inactivation.[20] For example, p-fluorophenylalanine can act as a substrate for tyrosine hydroxylase, allowing for the study of the enzyme's regulation.[21]
Improving Pharmacokinetic Properties
A major hurdle for peptide-based therapeutics is their poor metabolic stability and cell permeability.[22] Incorporating F-Phe can address these challenges by increasing resistance to proteolytic degradation and enhancing lipophilicity, which can improve the drug's ability to cross cell membranes.[2][4] This leads to improved bioavailability and a longer plasma half-life.[4]
Key Experimental Workflows & Protocols
This section provides validated, step-by-step methodologies for the synthesis and application of F-Phe derivatives.
Protocol: Incorporation of F-Phe via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard Fmoc-based SPPS method for incorporating a F-Phe residue into a peptide sequence.
Rationale: SPPS allows for the controlled, stepwise assembly of a peptide chain on a solid support, enabling the precise placement of non-canonical amino acids like F-Phe.[23] The Fmoc protecting group is base-labile, allowing for its removal without cleaving the growing peptide from the resin.[23]
Materials:
-
Fmoc-protected F-Phe (e.g., Fmoc-L-4-fluorophenylalanine-OH)
-
Fmoc-protected standard amino acids
-
Rink Amide MBHA resin
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate tube, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence. To incorporate F-Phe, use the Fmoc-protected F-Phe derivative in the activation step.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM, then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating F-Phe.
Protocol: Biosynthetic Incorporation of F-Phe into Proteins
This protocol describes the expression of a protein in E. coli where a specific natural amino acid is replaced globally with its fluorinated analog.
Rationale: Many fluorinated amino acids can be incorporated biosynthetically because they are recognized by the cell's natural translational machinery.[17] This method is effective for producing large quantities of labeled protein for structural studies. Genetic code expansion techniques can also be used for site-specific incorporation.[18][24]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein
-
Minimal growth medium (e.g., M9)
-
Fluorinated phenylalanine analog (e.g., 4-F-Phe)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
Procedure:
-
Culture Growth: Grow the E. coli strain containing the expression plasmid overnight in a rich medium (e.g., LB).
-
Medium Switch: Pellet the cells by centrifugation and wash with M9 minimal medium. Resuspend the cells in M9 medium supplemented with all necessary nutrients except phenylalanine.
-
Analog Addition: Add the desired F-Phe analog to the culture medium.
-
Induction: Allow the cells to grow for a period to deplete any remaining endogenous phenylalanine. Induce protein expression by adding IPTG.
-
Harvesting and Lysis: Continue to grow the culture for several hours post-induction. Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).
-
Purification: Purify the fluorinated protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
Verification: Confirm incorporation and purity using mass spectrometry and SDS-PAGE.
Data Summary: Impact of Fluorination on Biological Activity
The following table summarizes representative data illustrating how fluorination of phenylalanine can modulate key biological and physicochemical properties.
| Parameter | System Studied | Phenylalanine (Phe) | 4-Fluoro-Phe (4-F-Phe) | Effect of Fluorination | Reference(s) |
| Binding Affinity (KD) | L-leucine receptor (E. coli) | N/A | 0.26 µM | Establishes strong binding | [21] |
| Cation-π Interaction (ΔG) | Benzene-Na⁺ complex | -13.9 kcal/mol | -10.3 kcal/mol | Weakens cation-π interaction | [25] |
| Antibacterial Activity (MIC) | S. mutans (Fmoc-Phe hydrogel) | > 1 mg/mL | 0.01 mg/mL | Dramatically increases potency | [11] |
| Metabolic Stability | Peptide-based drugs | Low to Moderate | High | Blocks metabolic hotspots | [4][5] |
| Protein Stability (Tm) | Histone Acetyltransferase | Varies | Can increase or decrease | Modulates thermal stability | [14] |
Conclusion and Future Outlook
Fluorinated phenylalanine derivatives are far more than simple analogs; they are precision tools that grant researchers unparalleled control over the properties of peptides and proteins.[2][7] From enhancing the stability and potency of therapeutic peptides to providing exquisitely sensitive probes for ¹⁹F NMR, the applications are vast and continue to expand.[15][26] Future research will likely focus on developing methods for more complex fluorination patterns and synthesizing constrained F-Phe derivatives to further enhance 3D-dimensionality and conformational rigidity.[7] As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle effects deepens, F-Phe will undoubtedly play an even greater role in the development of next-generation therapeutics and advanced biomaterials.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. p-Fluoro-L-phenylalanine | Hydroxylase | TargetMol [targetmol.com]
- 22. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-Amino-2-(4-fluoro-phenyl)-propionic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate modification of peptide and small molecule scaffolds with non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a fluorinated α-methylated analog of phenylalanine, has emerged as a critical building block for enhancing the therapeutic potential of drug candidates. The strategic introduction of a fluorine atom on the phenyl ring and a methyl group at the alpha-carbon imparts a unique combination of steric and electronic properties. These modifications can profoundly influence a molecule's conformational stability, metabolic half-life, and target-binding affinity. This guide provides an in-depth exploration of the synthesis, core principles, and advanced applications of this compound in medicinal chemistry, offering a technical resource for scientists engaged in the design and development of next-generation therapeutics.
Introduction: The Rationale for Fluorination and α-Methylation
The development of peptide and small molecule therapeutics is often challenged by poor pharmacokinetic profiles, including rapid enzymatic degradation and low bioavailability. Chemical modifications that address these liabilities without compromising biological activity are therefore of paramount importance. The incorporation of this compound is a powerful strategy that leverages the unique properties of both fluorine and an α-methyl group.
The introduction of a fluorine atom can modulate a molecule's acidity, basicity, hydrophobicity, and conformation.[1] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for receptor binding.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by shielding adjacent bonds from enzymatic cleavage.[3]
The α-methyl group provides a steric shield, further protecting the peptide backbone from proteolytic degradation. This modification also introduces conformational constraints, which can lock the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for its biological target.
Synthesis of this compound
The asymmetric synthesis of α-methylated amino acids is a well-established field in organic chemistry. While a definitive, publicly available, step-by-step protocol for the enantioselective synthesis of this compound is not readily found, a reliable approach can be adapted from established methods for similar fluorinated amino acids, such as the alkylation of a chiral nickel (II) complex of a glycine Schiff base.[4]
Adapted Asymmetric Synthesis Protocol
This protocol is an adapted representation based on established methods for similar compounds.
-
Formation of the Chiral Ni(II) Complex: A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with nickel(II) nitrate and glycine to form a planar chiral Ni(II) complex. This complex serves as a chiral template for the asymmetric synthesis.
-
Alkylation: The glycine enolate of the Ni(II) complex is then alkylated with a suitable electrophile, in this case, 4-fluorobenzyl bromide, in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent like acetonitrile. This step introduces the 4-fluorophenylmethyl side chain.
-
α-Methylation: Following the initial alkylation, a second alkylation is performed using methyl iodide to introduce the α-methyl group. The steric hindrance of the chiral ligand directs the approach of the electrophiles, leading to a high degree of stereoselectivity.
-
Hydrolysis and Protection: The alkylated Ni(II) complex is then hydrolyzed under acidic conditions to release the free amino acid, this compound. The chiral auxiliary can be recovered and recycled. For subsequent use in solid-phase peptide synthesis, the free amino acid is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus by reacting it with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
Caption: Adapted workflow for the asymmetric synthesis.
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating this compound into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[5] This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Detailed SPPS Protocol for Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF).[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[6]
-
Amino Acid Coupling:
-
In a separate vessel, activate the incoming Fmoc-protected amino acid (including Fmoc-2-Amino-2-(4-fluoro-phenyl)-propionic acid) using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[6]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[6]
Caption: General workflow for Fmoc-based SPPS.
Impact on Peptide and Small Molecule Properties
The introduction of this compound can significantly enhance the therapeutic properties of a parent molecule.
Enhanced Metabolic Stability
The α-methyl group sterically hinders the approach of proteases, thereby reducing the rate of enzymatic degradation of the peptide backbone. The strong C-F bond can also increase resistance to metabolic modification of the aromatic ring. While direct comparative stability data for peptides with and without this compound is not extensively published, studies on similar modifications consistently show a significant increase in plasma stability.[7]
| Peptide Modification | Relative Plasma Half-Life | Rationale |
| Native Peptide | 1x | Susceptible to proteolysis |
| α-Methylated Peptide | >10x | Steric hindrance of proteases |
| Fluorinated Peptide | >5x | Increased resistance to metabolic modification |
| α-Methylated & Fluorinated Peptide | >>10x (Expected) | Synergistic effect of both modifications |
| Table 1: Expected relative impact of modifications on peptide plasma stability. |
Modulation of Binding Affinity and Conformation
The conformational constraints imposed by the α-methyl group can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. The altered electronic properties of the fluorinated phenyl ring can also lead to more favorable interactions within the binding pocket.[3] A notable example is the opioid peptide biphalin, where substitution of phenylalanine with 4-fluorophenylalanine significantly enhances its binding affinity for both µ- and δ-opioid receptors.[2]
| Biphalin Analog | µ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
| Native (Phenylalanine) | 0.85 | 0.22 |
| 4-F-Phe Analog | 0.42 | 0.04 |
| Table 2: Comparative binding affinities of biphalin analogs.[2] Data for 4-fluorophenylalanine is used as a representative example. |
Conformational analysis of peptides containing fluorinated phenylalanines can be performed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] 19F NMR is particularly powerful as the fluorine atom provides a sensitive probe of the local chemical environment with no background signal in biological systems.[9]
Applications in Medicinal Chemistry
The enhanced properties imparted by this compound make it a valuable building block in various therapeutic areas.
Peptide and Peptidomimetic Drug Design
The primary application is in the development of peptide-based drugs with improved pharmacokinetic profiles. This includes agonists and antagonists for G-protein coupled receptors (GPCRs), enzyme inhibitors, and antimicrobial peptides. The increased stability and potentially enhanced affinity can lead to drugs with longer duration of action and improved efficacy.
Anticancer Therapeutics
In oncology, this amino acid can be incorporated into peptides designed to disrupt cancer cell membranes or to target specific receptors overexpressed on tumors.[3] The enhanced stability of these peptides in the bloodstream increases their chances of reaching the tumor site. An example of a drug containing a related fluorinated phenylalanine is melflufen, an anticancer agent for multiple myeloma.[10]
Positron Emission Tomography (PET) Imaging Agents
Fluorinated amino acids are also being explored as PET imaging agents for oncology. The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F. Cancer cells often have upregulated amino acid transporters, and ¹⁸F-labeled amino acids can be used to visualize tumors. While not the primary focus of this guide, it represents an important application of fluorinated phenylalanine derivatives.
Conclusion
This compound is a synthetically accessible and highly valuable building block for medicinal chemists. Its strategic incorporation into peptides and small molecules offers a reliable method for enhancing metabolic stability, modulating conformational properties, and improving target affinity. As the demand for more potent and durable therapeutics continues to grow, the application of this and other uniquely modified amino acids will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical framework for the in vitro characterization of the novel compound, 2-Amino-2-(4-fluoro-phenyl)-propionic acid. As a molecule integrating the structural motifs of a fluorinated arylpropionic acid and an unnatural amino acid, it presents a compelling profile for investigation as a potential therapeutic agent. The arylpropionic acid scaffold is a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for cyclooxygenase (COX) inhibition.[1][2][3] Concurrently, the incorporation of a fluorinated amino acid moiety can enhance metabolic stability, modulate binding affinity, and potentially confer antiproliferative properties.[4][5][6][7]
This guide eschews a conventional template, instead adopting a logical, discovery-oriented workflow. It begins with foundational assessments of metabolic stability, followed by a dual-pronged investigation into its potential anticancer and anti-inflammatory activities. Each proposed experimental protocol is detailed as a self-validating system, emphasizing the rationale behind methodological choices, the inclusion of requisite controls, and the principles of data interpretation. Our objective is to provide a robust roadmap for elucidating the compound's biological activity profile and mechanism of action at the cellular and molecular level.
Foundational Characterization: Physicochemical Properties and Metabolic Stability
A prerequisite to any meaningful biological assay is understanding the compound's fundamental characteristics. Initial analysis should confirm identity, purity (via LC-MS and NMR), and aqueous solubility. Subsequently, a primary assessment of metabolic liability is critical, as it provides context for all future cell-based assay results and informs potential in vivo translation.[8] The strategic inclusion of a fluorine atom is often intended to block sites of metabolic oxidation, a hypothesis that requires empirical validation.[4][6]
1.1 Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[8][9][10]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regeneration system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (High clearance: Verapamil; Low clearance: Warfarin)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regeneration system.
-
Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition. Prepare parallel incubations for control compounds.
-
Initiation of Reaction: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding pre-warmed microsomes (final protein concentration of 0.5 mg/mL).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well of an analytical plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This stops the enzymatic reaction and precipitates the proteins.
-
Control Incubations:
-
No-NADPH Control: Run a parallel incubation at the final time point without the NADPH regeneration system to control for non-CYP-mediated degradation.
-
No-Microsome Control: Run a parallel incubation at the final time point without microsomes to control for chemical instability.
-
-
Sample Processing: Centrifuge the analytical plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Self-Validation System:
-
Positive Controls: The inclusion of high and low clearance compounds validates the activity of the microsomal batch and the assay procedure. Verapamil should show significant degradation, while Warfarin should remain relatively stable.
-
Negative Controls: The no-NADPH and no-microsome controls ensure that the observed disappearance is due to NADPH-dependent enzymatic metabolism and not other degradation pathways.
Investigation of Potential Anticancer Activity
The presence of a modified amino acid structure warrants investigation into potential antiproliferative effects, as many anticancer agents function by disrupting cellular metabolism or signaling pathways involving amino acids.
2.1 Experimental Workflow for Anticancer Assessment
The following diagram outlines a tiered approach to evaluating anticancer potential, starting with broad screening and moving to more specific mechanistic assays.
Caption: Tiered workflow for in vitro anticancer evaluation.
2.2 Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and appropriate culture media.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11][14] Visually confirm the formation of purple formazan crystals in control wells.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[11] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][12]
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation System:
-
Vehicle Control: Ensures that the solvent used to dissolve the compound does not have intrinsic cytotoxicity.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be run in parallel to confirm the sensitivity of the cell lines to antiproliferative agents.
-
Linearity Check: A preliminary experiment should confirm a linear relationship between the cell number seeded and the final absorbance reading to ensure the assay is operating within its dynamic range.[14]
2.3 Protocol: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[17]
-
Selected sensitive cancer cell line.
-
6-well plates.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells/debris.
-
Self-Validation System:
-
Controls: Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI are required for setting compensation and gates on the flow cytometer.
-
Positive Control: A known apoptosis inducer (e.g., Staurosporine) should be used to confirm the assay is working correctly.
2.4 Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Selected sensitive cancer cell line.
-
Cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the vehicle control and the test compound (at IC50 concentration) for 24 hours.
-
Harvesting: Harvest cells (including supernatant) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) and fix by adding the cells dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.
-
Data Interpretation: Generate a histogram of fluorescence intensity. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate amount. An accumulation of cells in any particular peak compared to the control indicates cell cycle arrest.
Self-Validation System:
-
Controls: A vehicle-treated cell sample serves as the baseline for normal cell cycle distribution. A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) can be used as a positive control.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and accurately quantify the percentage of cells in each phase.[20]
Investigation of Potential Anti-inflammatory Activity
The 2-arylpropionic acid core structure is strongly associated with the inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for NSAIDs like ibuprofen and naproxen.[1][2] Therefore, a direct assessment of COX inhibition and downstream effects on inflammatory signaling is a logical and critical step.
3.1 Hypothetical Signaling Pathway: COX Inhibition
The diagram below illustrates the arachidonic acid cascade and the central role of COX enzymes, which represents the primary target for this line of investigation.
Caption: Prostaglandin synthesis pathway and target of NSAIDs.
3.2 Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This is a direct enzyme assay to measure the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A colorimetric or fluorometric method is typically used to measure the peroxidase activity of the COX enzyme.[21][22][23]
Objective: To determine the IC50 values of the test compound against COX-1 and COX-2 to assess potency and selectivity.
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical).
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Selective inhibitors for controls (SC-560 for COX-1, Celecoxib for COX-2).
-
96-well plate and microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions according to the kit manufacturer's instructions.
-
Plate Setup: Designate wells for:
-
Background: Assay Buffer + Heme (no enzyme).
-
100% Initial Activity: Assay Buffer + Heme + Enzyme.
-
Inhibitor Wells: Assay Buffer + Heme + Enzyme + Test Compound/Control Inhibitor (at various concentrations).
-
-
Incubation with Inhibitor: Add the test compound or control inhibitors to the appropriate wells. Allow a short pre-incubation (e.g., 10 minutes) at room temperature to permit inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background.
-
Signal Development: The COX enzyme will convert arachidonic acid to PGG2, and the peroxidase activity will reduce PGG2 to PGH2. This process oxidizes TMPD, which develops a color.
-
Absorbance Reading: Shake the plate for 10-15 seconds and read the absorbance at 590 nm after a fixed time (e.g., 5 minutes).
-
Data Analysis:
-
Correct all absorbance readings by subtracting the average background absorbance.
-
Calculate the percent inhibition for each concentration: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100.
-
Plot percent inhibition versus log inhibitor concentration and determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index = IC50(COX-1) / IC50(COX-2).
-
Self-Validation System:
-
Selective Controls: The inclusion of known selective inhibitors (SC-560 for COX-1, Celecoxib for COX-2) validates the differential activity of the enzyme isoforms and the assay's ability to detect selective inhibition.
-
100% Activity Control: This establishes the baseline maximum enzyme activity against which all inhibition is measured.
3.3 Protocol: Cell-Based Cytokine Release Assay
This assay assesses the compound's ability to modulate the release of inflammatory cytokines from immune cells, such as human peripheral blood mononuclear cells (PBMCs), after stimulation.[24][25]
Objective: To determine if the compound can suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.
Materials:
-
Isolated human PBMCs from healthy donors.
-
RPMI-1640 culture medium.
-
Lipopolysaccharide (LPS) as a stimulant.
-
Dexamethasone as a positive control inhibitor.
-
ELISA or multiplex bead array kits for cytokine quantification (e.g., TNF-α, IL-6, IL-1β).
Step-by-Step Methodology:
-
Cell Plating: Plate fresh or cryopreserved PBMCs in a 96-well plate at a density of 2x10^5 cells/well.
-
Pre-treatment: Add the test compound at various concentrations to the cells. Also, add Dexamethasone to positive control wells and vehicle to other wells. Incubate for 1 hour.
-
Stimulation: Add LPS (e.g., at 100 ng/mL) to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a validated ELISA or multiplex assay, following the manufacturer's protocol.[26]
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percent inhibition of cytokine release caused by the compound relative to the LPS-stimulated vehicle control.
-
Calculate IC50 values for the inhibition of each cytokine.
-
Self-Validation System:
-
Unstimulated Control: Establishes the baseline level of cytokine secretion without stimulation.
-
Stimulated Control (LPS + Vehicle): Represents the maximum stimulated response.
-
Positive Control (LPS + Dexamethasone): Confirms that the cytokine release can be inhibited, validating the biological responsiveness of the assay system.
Data Synthesis and Forward Outlook
The culmination of these in vitro studies will provide a comprehensive preliminary profile of this compound. The data should be compiled into a summary table for clear comparison.
Table 1: Hypothetical Integrated Data Summary
| Assay Type | Endpoint | Result (Example) | Implication |
| Metabolic Stability | t½ in HLM (min) | > 60 | Low intrinsic clearance; potentially stable in vivo. |
| Cell Viability | IC50 vs. MCF-7 (µM) | 5.2 | Moderate antiproliferative activity. |
| IC50 vs. HCT-116 (µM) | 8.1 | Moderate antiproliferative activity. | |
| IC50 vs. A549 (µM) | > 50 | Selective activity. | |
| Mechanism of Death | Apoptosis (% at IC50) | 45% (Annexin V+) | Induces programmed cell death. |
| Cell Cycle | Arrest Phase | G2/M Accumulation | Disrupts cell division at the G2/M checkpoint. |
| Enzyme Inhibition | IC50 vs. COX-1 (µM) | 25.0 | Weak COX-1 inhibition. |
| IC50 vs. COX-2 (µM) | 1.5 | Potent and selective COX-2 inhibition. | |
| Cytokine Release | IC50 vs. TNF-α (µM) | 2.1 | Potent anti-inflammatory effect in a cell system. |
A profile demonstrating high metabolic stability, selective anticancer activity via apoptosis and G2/M arrest, and potent, selective COX-2 inhibition would mark this compound as a highly promising candidate for further preclinical development. Subsequent studies could explore more specific molecular targets within the identified active pathways.
References
- 1. brainkart.com [brainkart.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. atcc.org [atcc.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 25. labcorp.com [labcorp.com]
- 26. DSpace [helda.helsinki.fi]
An In-Depth Technical Guide to the Structural Analysis of 2-Amino-2-(4-fluoro-phenyl)-propionic Acid
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a fluorinated non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine into amino acid scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] Consequently, rigorous structural elucidation is paramount for advancing its application. This document outlines the theoretical underpinnings and practical, field-proven methodologies for the characterization of this compound using a suite of analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography. For each technique, we will delve into the causality behind experimental choices, present predicted data to guide analysis in the absence of published experimental spectra, and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound belongs to a class of synthetic amino acids that are gaining prominence in the design of novel therapeutics. The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate electronic properties without significantly altering the molecule's steric profile.[3] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.[1][2] A thorough understanding of its three-dimensional structure, functional group arrangement, and electronic environment is therefore critical for its rational incorporation into drug candidates and for elucidating its mechanism of action. This guide provides the analytical framework for achieving this comprehensive structural understanding.
Below is a diagram illustrating the general workflow for the structural analysis of a novel chemical entity like this compound.
Caption: General workflow for structural analysis.
Molecular Structure and Foundational Data
The foundational step in any structural analysis is to ascertain the basic molecular properties. For this compound, these are summarized below.
Caption: Chemical structure of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem CID: 4669390 |
| Monoisotopic Mass | 183.06955 Da | PubChem CID: 4669390 |
| IUPAC Name | 2-amino-2-(4-fluorophenyl)propanoic acid | PubChem CID: 4669390 |
Mass Spectrometry: Unveiling the Molecular Mass and Formula
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial to confirm its elemental formula.
Theoretical Principles and Expected Fragmentation
In electrospray ionization (ESI), a common technique for amino acids, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous determination of the elemental formula.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), protonated amino acids typically undergo characteristic fragmentation patterns. The most common fragmentation pathway is the loss of the carboxylic acid group as formic acid (HCOOH), resulting in an [M+H - 46]⁺ ion. Another frequent fragmentation is the loss of ammonia (NH₃), leading to an [M+H - 17]⁺ ion. For α-methyl amino acids, the loss of the methyl group is also possible.
Predicted Mass Spectrum Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.07683 |
| [M+Na]⁺ | 206.05877 |
| [M-H]⁻ | 182.06227 |
| [M+H-H₂O]⁺ | 166.06681 |
Data sourced from PubChem CID: 4669390.
A plausible fragmentation pathway for the [M+H]⁺ ion is depicted below.
Caption: Predicted MS/MS fragmentation of the target molecule.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to detect the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 184.08) for collision-induced dissociation (CID) with an appropriate collision energy (typically 10-30 eV) to generate a fragment ion spectrum.
-
Data Analysis: Determine the accurate mass of the parent and fragment ions. Use the accurate mass of the [M+H]⁺ ion to confirm the elemental formula (C₉H₁₁FNO₂). Analyze the fragmentation pattern to corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of ¹H, ¹³C, and potentially ¹⁹F NMR experiments will provide a complete picture of the atomic arrangement in this compound.
Theoretical Principles and Predicted Spectra
-
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR: This technique reveals the number of non-equivalent carbon atoms and their chemical environments.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment. It will show a single resonance for the fluorine atom, and its coupling to nearby protons can further confirm the structure.
As experimental spectra are not available, the following are predicted chemical shifts generated using online prediction tools.[4]
Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~1.6 | Singlet | 3H |
| -NH₂ | ~2.5-4.0 (broad) | Singlet | 2H |
| Aromatic (ortho to F) | ~7.1 | Doublet of doublets | 2H |
| Aromatic (meta to F) | ~7.5 | Doublet of doublets | 2H |
| -COOH | ~10-12 (broad) | Singlet | 1H |
Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~25 |
| Quaternary C (Cα) | ~60 |
| Aromatic (C-F) | ~162 (doublet, ¹JCF) |
| Aromatic (ortho to F) | ~115 (doublet, ²JCF) |
| Aromatic (meta to F) | ~128 (doublet, ³JCF) |
| Aromatic (ipso) | ~140 |
| -COOH | ~175 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Theoretical Principles and Expected Absorption Bands
The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum. As an amino acid, it may exist as a zwitterion in the solid state.
Table: Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Ammonium) | Stretching | 3200-2800 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Carboxylic Acid/Carboxylate) | Stretching | 1725-1700 / 1650-1550 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| N-H (Amine/Ammonium) | Bending | 1650-1500 |
| C-O (Carboxylic Acid) | Stretching | 1300-1200 |
| C-F (Aryl Fluoride) | Stretching | 1250-1100 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions.
Theoretical Principles
Single-crystal X-ray diffraction relies on the ability of a well-ordered crystal to diffract X-rays in a predictable pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural analysis of this compound requires a multi-technique approach to achieve unambiguous characterization. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula. NMR spectroscopy then maps out the atomic connectivity and provides insights into the solution-state conformation. FT-IR spectroscopy offers a rapid confirmation of the key functional groups. Finally, when suitable crystals can be obtained, X-ray crystallography delivers the ultimate proof of the solid-state structure. By integrating the data from these complementary techniques, researchers can build a complete and validated structural model, which is the essential foundation for any further investigation into the biological activity and therapeutic potential of this promising fluorinated amino acid.
References
- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. Visualizer loader [nmrdb.org]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(4-fluoro-phenyl)-propionic Acid
Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a fluorinated non-canonical amino acid of significant interest to the pharmaceutical and biotechnology sectors. Recognizing the critical role of fluorine in modulating the physicochemical and pharmacological properties of drug candidates, this document outlines the theoretical basis and practical methodologies for structural elucidation and quality control.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just data, but the expert rationale behind the acquisition and interpretation of these spectra. This guide is intended for researchers, chemists, and drug development professionals who require a robust, validated approach to confirming the identity, purity, and structural integrity of this and similar advanced molecular entities.
Introduction: The Significance of Fluorinated Amino Acids
This compound belongs to a class of synthetic amino acids that are increasingly incorporated into peptide-based therapeutics and small molecule drugs. The strategic introduction of a fluorine atom onto the phenyl ring can profoundly influence a molecule's properties, including metabolic stability, binding affinity, and lipophilicity.[1] For drug development professionals, verifying the precise structure and isomeric purity of such compounds is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, ensuring that the correct compound is carried forward through the development pipeline. This guide establishes the foundational spectroscopic protocols and interpretative logic required for this critical task.
Molecular Profile
A precise understanding of the molecule's basic properties is the starting point for all analysis.
| Property | Value | Source |
| IUPAC Name | 2-amino-2-(4-fluorophenyl)propanoic acid | PubChem[2] |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[2] |
| Molecular Weight | 183.18 g/mol | PubChem[3] |
| Monoisotopic Mass | 183.06955 Da | PubChem[2] |
| Chemical Structure | CC(C1=CC=C(C=C1)F)(C(=O)O)N | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of specific atoms.[4] For this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the proton environments within the molecule. The chemical shift, integration, and splitting pattern (multiplicity) of each signal are diagnostic.
Predicted ¹H NMR Spectrum Analysis:
Based on the structure, we can predict the following proton signals. The exact chemical shifts can vary depending on the solvent and pH.[5]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |
| -CH₃ | 1.5 - 1.8 | Singlet (s) | The methyl protons are adjacent to a quaternary carbon and thus have no protons to couple with, resulting in a singlet. |
| Aromatic (2H) | 7.0 - 7.3 | "Triplet-like" Multiplet (m) | These two protons are ortho to the fluorine atom and will show coupling to both the fluorine and the adjacent aromatic protons. |
| Aromatic (2H) | 7.4 - 7.7 | "Triplet-like" Multiplet (m) | These two protons are meta to the fluorine atom and will couple to the adjacent aromatic protons. The signals for the aromatic region are often complex. |
| -NH₂ | Variable (Broad s) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. Protons on heteroatoms often exchange, leading to broad signals. |
| -COOH | Variable (Broad s) | Broad Singlet (br s) | Similar to the amine protons, the carboxylic acid proton is acidic and exchanges, resulting in a broad signal with a variable, often downfield, chemical shift. |
Experimental Protocol: ¹H NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Expertise & Experience: DMSO-d₆ is often preferred as it allows for the observation of exchangeable -NH₂ and -COOH protons, whereas D₂O will exchange these protons for deuterium, causing their signals to disappear.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.[7]
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate all signals to confirm the proton ratios.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon backbone.
Predicted ¹³C NMR Spectrum Analysis:
The molecule has 9 carbon atoms, but due to symmetry in the phenyl ring, 7 distinct signals are expected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| -CH₃ | 20 - 30 | Aliphatic carbon signal, typically found in this upfield region. |
| Quaternary C (α-carbon) | 55 - 65 | The carbon attached to the amino and carboxyl groups. |
| Aromatic C (2C) | 115 - 120 (d, J ≈ 22 Hz) | Carbons ortho to fluorine. The signal will be a doublet due to one-bond C-F coupling. |
| Aromatic C (2C) | 128 - 132 | Carbons meta to fluorine. |
| Aromatic C (ipso-C) | 135 - 145 | The carbon directly attached to the α-carbon. Its chemical shift is influenced by the substituent. |
| Aromatic C (C-F) | 160 - 165 (d, J ≈ 245 Hz) | The carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant and is shifted significantly downfield. |
| -COOH | 175 - 185 | The carbonyl carbon of the carboxylic acid is characteristically found in the far downfield region.[8] |
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrument Setup: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbons.
-
Spectral Width: 0 - 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024-4096) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an exceptional probe for fluorinated molecules.[7][9] It provides direct confirmation of the fluorine's presence and chemical environment.
Predicted ¹⁹F NMR Spectrum Analysis:
-
Signal: A single resonance is expected for the one fluorine atom on the phenyl ring.
-
Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -125 ppm relative to CFCl₃ (0 ppm).[9] The precise shift is highly sensitive to the electronic environment, making it a powerful tool for studying interactions.[10]
-
Multiplicity: In a proton-coupled spectrum, the signal would be a multiplet due to coupling with the ortho-protons. In a proton-decoupled spectrum (most common), it will appear as a singlet.
Experimental Protocol: ¹⁹F NMR Data Acquisition
-
Sample Preparation: The same sample used for ¹H NMR is sufficient.
-
Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence, typically with proton decoupling.
-
Referencing: Use an external or internal reference. Trifluoroacetic acid (TFA) can be used as a secondary reference.[11]
-
Number of Scans: Due to the high sensitivity of ¹⁹F, typically 16-64 scans are sufficient.
-
-
Processing: Standard Fourier transform and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
The spectrum of this compound is expected to show the following key absorptions.[12]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| -OH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Very Broad |
| -NH₂ (Amine) | N-H Stretch | 3200 - 3500 | Medium, often two bands |
| -CH₃ (Alkyl) | C-H Stretch | 2850 - 3000 | Medium to Sharp |
| C=O (Carboxylic Acid) | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| C-F (Aryl Fluoride) | C-F Stretch | 1100 - 1250 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern technique that allows for the analysis of solid samples with minimal preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: The resulting spectrum will be automatically background-subtracted. Identify the key absorption bands and compare them to the predicted values.
Caption: Standard workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Predicted Mass Spectrum Analysis:
-
Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.
-
Monoisotopic Mass: 183.06955 Da.[2]
-
Expected Ions (HRMS):
-
Positive Mode [M+H]⁺: 184.07683 m/z
-
Negative Mode [M-H]⁻: 182.06227 m/z
-
-
Key Fragmentation: A common fragmentation pathway for amino acids is the loss of the carboxylic acid group (-COOH, 45 Da), which would result in a fragment ion.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Run in both positive and negative ESI modes.
-
Mass Range: Scan a range that comfortably includes the expected molecular ion (e.g., 50-500 m/z).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee high mass accuracy (<5 ppm).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula C₉H₁₀FNO₂.
Applications in Drug Development & Research
The rigorous spectroscopic characterization outlined here is not merely an academic exercise; it is a critical component of the drug development process.
-
Quality Control: These spectra form the reference standard for all batches of the compound, ensuring identity, purity, and consistency.
-
Structural Verification: Confirms the success of a chemical synthesis and rules out the formation of isomers (e.g., 2-fluoro or 3-fluoro positional isomers).
-
Protein-Ligand Interaction Studies: As a non-canonical amino acid incorporated into a peptide or protein, the ¹⁹F NMR signal serves as a sensitive, non-invasive probe.[13] Changes in the fluorine's chemical shift upon binding to a target can provide valuable information about the binding event and the local environment, which is a powerful technique in fragment-based drug discovery.[14]
-
Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmacokinetic properties of drugs.[15] The spectroscopic data is essential to characterize these prodrugs and study their conversion back to the active parent drug.
Conclusion
The structural integrity of this compound can be unequivocally established through a coordinated application of NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS. This guide provides the theoretical predictions, validated experimental protocols, and expert rationale necessary for researchers to acquire and interpret high-quality spectroscopic data. Adherence to these methodologies ensures the scientific integrity required for advancing novel fluorinated compounds in the competitive landscape of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 3. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biophysics.org [biophysics.org]
- 11. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acids in the Development of Prodrugs [mdpi.com]
A Technical Guide to the Derivatives of 2-Amino-2-(4-fluoro-phenyl)-propionic Acid: Synthesis, Bioisosteric Rationale, and Therapeutic Potential
Abstract
This technical guide provides an in-depth exploration of derivatives based on the 2-Amino-2-(4-fluoro-phenyl)-propionic acid scaffold. We delve into the strategic rationale for utilizing the fluorinated phenyl moiety, a cornerstone of modern medicinal chemistry, and its impact on molecular properties through bioisosterism. The guide outlines key synthetic pathways for derivatization at the amino and carboxylic acid functional groups, leading to a diverse range of chemical entities. We critically examine the potential therapeutic applications of these derivatives, with a primary focus on their roles as anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, supported by data summaries and pathway diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of the 4-Fluorophenyl Moiety
The compound this compound serves as a compelling starting point for drug discovery. It belongs to the broader class of arylpropionic acids, many of which are well-established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen.[1][2] The defining feature of this specific scaffold is the strategic incorporation of a fluorine atom at the para-position of the phenyl ring.
In medicinal chemistry, the substitution of hydrogen with fluorine is a widely employed bioisosteric replacement strategy.[3][4] Bioisosteres are atoms or groups that possess similar physical or chemical properties, enabling them to produce broadly similar biological effects.[5][6] The fluorine atom, being similar in size to hydrogen but vastly different in electronegativity, imparts unique properties to the parent molecule:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[5]
-
Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets like enzyme active sites or receptors. This can lead to a significant increase in binding potency.[3]
-
Modulation of Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and improve absorption, distribution, metabolism, and excretion (ADME) properties.[5][7]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule due to stereoelectronic effects, potentially locking it into a more bioactive shape.[8][9]
By starting with the this compound core, medicinal chemists can leverage these inherent advantages while exploring a wide chemical space through derivatization to develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.
Caption: Bioisosteric replacement of hydrogen with fluorine.
Synthetic Strategies for Derivatization
The presence of two key functional groups—the primary amine and the carboxylic acid—provides versatile handles for synthetic modification of the this compound core. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the compound for specific therapeutic targets.
Modifications at the Carboxylic Acid Terminus
The carboxylic acid group is readily converted into a variety of functional groups, most notably esters and amides. These intermediates can then be used to construct more complex heterocyclic systems known to possess diverse biological activities.
-
Ester and Amide Formation: Standard esterification or amidation reactions provide access to simple derivatives.
-
Hydrazide Synthesis: Reacting the acid (or its ester) with hydrazine hydrate yields the corresponding propanohydrazide.
-
Heterocycle Construction: The hydrazide is a key intermediate for synthesizing five-membered heterocycles such as:
-
1,3,4-Oxadiazoles: Cyclization with reagents like carbon disulfide.
-
1,2,4-Triazoles: Further reaction of the oxadiazole intermediate.
-
1,3,4-Thiadiazoles: Utilizing thionating agents. These heterocyclic scaffolds are prevalent in many known anti-inflammatory and antimicrobial agents.[10]
-
Modifications at the Amino Terminus
The primary amine can be modified to introduce new functionalities or to create prodrugs designed to improve solubility and bioavailability.
-
Amide Linkages (Prodrugs): Coupling the amine with other amino acids (e.g., alanine, lysine) creates water-soluble prodrugs.[11] These prodrugs are designed to be stable in circulation and revert to the active parent compound at the target site, often through enzymatic cleavage.[11] This is a particularly valuable strategy for potent but poorly soluble anticancer agents.
-
Schiff Base Formation: Condensation with various aldehydes can form Schiff bases, which can be further modified or evaluated for biological activity.
Caption: General synthetic derivatization workflows.
Potential Therapeutic Applications
Derivatives of the this compound scaffold have shown promise across several therapeutic areas, leveraging the established activities of arylpropionic acids and the unique benefits of fluorination.
Anti-inflammatory Agents
Arylpropionic acids are classic NSAIDs that function primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of inflammatory prostaglandins.[1][12]
-
Mechanism of Action: Derivatives of this scaffold are expected to act as COX inhibitors. The goal of derivatization is often to enhance potency and, critically, to improve selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. Selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects, such as ulceration, which plague many traditional NSAIDs.[1]
-
Supporting Evidence: Studies on related 2-phenylpropionic acid derivatives have shown that converting the carboxylic acid to various heterocyclic moieties can yield compounds with potent anti-inflammatory activity and reduced ulcerogenic potential.[10][13] For example, certain oxadiazole and triazole derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid demonstrated significant anti-inflammatory effects with negligible ulcerogenic action in rat models.[10]
Caption: COX inhibition pathway for anti-inflammatory action.
Anticancer Agents
The strategic modification of amino acid scaffolds is a burgeoning area in oncology. The 4-fluorophenyl group can enhance cell permeability and target engagement, while derivatization can introduce novel mechanisms of action or improve drug delivery.
-
Mechanism of Action: The anticancer potential is diverse. Some phenyl-containing benzothiazoles, for instance, are biotransformed by the cytochrome P450 enzyme CYP1A1 into active metabolites that are selectively toxic to cancer cells.[11] Fluorination can prevent metabolic inactivation, thus preserving the compound's potency.[11] Other related thiazole derivatives have shown promise in targeting key cancer-related proteins like SIRT2 and EGFR.[14]
-
Prodrug Strategy: As many potent anticancer agents suffer from poor water solubility, the amino group of the scaffold is an ideal handle for creating amino acid prodrugs. These prodrugs, such as lysyl-amide conjugates, significantly improve aqueous solubility for formulation and administration. They remain inactive until they reach the tumor microenvironment or are internalized by cells, where they revert to the potent parent amine, concentrating the cytotoxic effect where it is needed.[11]
Antimicrobial Agents
There is a growing interest in developing dual-action compounds that possess both anti-inflammatory and antimicrobial properties, which could be particularly useful for treating infections where inflammation is a major component.
-
Supporting Evidence: Research has demonstrated that by modifying the 2-phenylpropionic acid core with various sulfur- and nitrogen-containing heterocycles (such as thiazoles and benzimidazoles), it is possible to create molecules with potent antibacterial activity alongside COX inhibition.[12][13] Compounds have been identified that show promising activity against various bacterial strains, in some cases comparable to standard antibiotics like chloramphenicol, while also retaining strong COX-2 inhibitory effects.[13]
Quantitative Data Summary
To illustrate the potential of these derivatives, the following table summarizes representative biological activity data, compiled from studies on analogous structures. This data highlights how structural modifications can influence potency against different targets.
| Derivative Class | Core Structure Modification | Target | Activity Metric (IC₅₀) | Reference Analog |
| Anti-inflammatory | 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | COX-2 | ~0.25 µM | Ibuprofen (~1.35 µM) |
| Anticancer | 2-(4-aminophenyl)benzothiazole (lysyl-amide prodrug) | MCF-7 (Breast Cancer) | ~3 nM (TGI) | Parent Amine |
| Antimicrobial | 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid | B. subtilis | 12.5 µg/mL (MIC) | Chloramphenicol (3.12 µg/mL) |
Note: Data is illustrative and derived from analogous but not identical core structures to demonstrate the potential of derivatization.[11][13] IC₅₀ = Half-maximal inhibitory concentration; TGI = Total growth inhibition; MIC = Minimum inhibitory concentration.
Experimental Protocols
Protocol: General Synthesis of a 1,3,4-Oxadiazole Derivative
This protocol outlines the synthesis of a heterocyclic derivative from the this compound core, a common strategy for generating novel anti-inflammatory candidates.[10][15]
Step 1: Esterification
-
Dissolve 1 equivalent (eq.) of this compound in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 eq. of thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Hydrazide Formation
-
Dissolve the methyl ester (1 eq.) in ethanol.
-
Add 3 eq. of hydrazine hydrate (99%).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid hydrazide can be purified by recrystallization from ethanol.
Step 3: Oxadiazole Ring Formation (with CS₂)
-
Dissolve the hydrazide (1 eq.) in ethanol containing 1.5 eq. of potassium hydroxide.
-
Add 2 eq. of carbon disulfide (CS₂) slowly.
-
Reflux the mixture for 8-10 hours until the evolution of H₂S gas ceases.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization to obtain the 1,3,4-oxadiazole-2-thiol derivative.
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a common method to evaluate the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme cofactor
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the COX enzyme, heme, and ADHP probe.
-
In the 96-well plate, add 1-2 µL of the test compound at various concentrations (serial dilutions). Include wells for a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a no-inhibitor (DMSO) control.
-
Add the enzyme reaction mixture to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for a total of 20-30 minutes. The COX peroxidase activity converts ADHP to the highly fluorescent resorufin.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The strategic inclusion of fluorine provides inherent advantages in terms of metabolic stability and potential for enhanced target binding. Versatile synthetic handles on the core structure allow for the creation of a wide array of derivatives, including amides, esters, and complex heterocycles. Research into analogous structures strongly suggests that these derivatives have significant potential as next-generation anti-inflammatory agents with improved safety profiles, as targeted anticancer prodrugs with enhanced solubility, and as dual-action antimicrobial compounds. The methodologies and insights presented in this guide provide a solid foundation for further exploration and optimization of this valuable chemical scaffold.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsr.com [ijpsr.com]
The Strategic Incorporation of Fluorine: A Paradigm Shift in Amino Acid-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of fluorine into amino acids has emerged as a transformative strategy in modern medicinal chemistry. This guide provides a comprehensive literature review of the multifaceted roles of fluorinated amino acids (FAAs) in drug discovery, offering field-proven insights into their synthesis, unique properties, and diverse applications. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a technical resource for professionals navigating the expanding landscape of fluorinated therapeutics.
The Rationale for Fluorination: Unlocking Novel Physicochemical Properties
The strategic replacement of hydrogen with fluorine in an amino acid scaffold imparts a range of beneficial properties that can significantly enhance a drug candidate's profile. Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond are central to these effects.[1][2][3] These fundamental characteristics translate into profound modulations of a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences.[1][4]
Incorporating fluorine can increase a molecule's resistance to metabolic degradation by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[3][5][6] The remarkable strength of the C-F bond makes it less prone to enzymatic cleavage compared to a C-H bond.[2][5] This enhanced metabolic stability often leads to a longer drug half-life and improved bioavailability.[4][5]
Furthermore, the introduction of fluorine can significantly influence the conformation of peptides and proteins.[7][8] For instance, fluorination of the proline ring can control its pucker, thereby influencing the secondary structure of peptides.[7] These conformational constraints can be leveraged to design peptides with enhanced target affinity and specificity.[7][9]
Synthetic Strategies for Accessing Fluorinated Amino Acids
The growing importance of FAAs has spurred the development of diverse and sophisticated synthetic methodologies. These approaches can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.[10]
Recent advancements have focused on stereoselective methods to control the configuration of the newly introduced fluorine-containing stereocenter.[11][12][13][14] Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the site- and diastereoselective introduction of fluorine into amino acid derivatives.[15] Additionally, enzymatic resolutions and biomimetic approaches are being explored to obtain enantiopure FAAs.[16]
A variety of fluorinating reagents, both nucleophilic and electrophilic, are employed in these syntheses.[9] The choice of reagent and strategy depends on the desired location of the fluorine atom(s) and the overall complexity of the target molecule. The development of robust and scalable synthetic routes is crucial for the widespread application of FAAs in drug discovery programs.[8][17]
Representative Synthetic Workflow: Stereoselective Synthesis of β-Fluoro α-Amino Acids
The following diagram illustrates a generalized workflow for the stereoselective synthesis of β-fluoro α-amino acids, a class of FAAs with significant potential in medicinal chemistry.
Caption: Generalized workflow for the Pd(II)-catalyzed stereoselective fluorination of α-amino acids.
Applications of Fluorinated Amino Acids in Drug Discovery
The unique properties of FAAs have led to their widespread application across various stages of the drug discovery and development pipeline.
Enhancing Peptide and Protein Therapeutics
The incorporation of FAAs into peptides can significantly improve their therapeutic potential.[18] There are approximately 80 peptide drugs currently on the market, and the development of new strategies to enhance their properties is a major area of research.[18] Fluorination can increase the metabolic stability and lipophilicity of peptides, leading to an improved circulatory half-life.[18] For example, introducing FAAs into glucagon-like peptide-1 (GLP-1) analogues is being explored to enhance their stability and duration of action for the treatment of type 2 diabetes.[18]
Furthermore, FAAs can be used to stabilize specific secondary structures in peptides, such as α-helices and β-sheets, which can be crucial for their biological activity.[7] The "fluoro-stabilization effect," stemming from the hydrophobicity of highly fluorinated side chains, has been utilized to engineer hyperstable protein folds.[18][19]
Modulating Enzyme Activity: From Probes to Inhibitors
FAAs are valuable tools for studying enzyme mechanisms and for designing potent and selective enzyme inhibitors.[7][20] Fluorine's strong electron-withdrawing nature can alter the electronic properties of an amino acid side chain, making it a useful probe for investigating enzyme-substrate interactions.[]
Side chain-fluorinated amino acids have been successfully employed as mechanism-based inhibitors for a range of pyridoxal phosphate (PLP)-dependent enzymes, which are important targets for various diseases.[7][22] The fluorine atom can act as a leaving group, leading to the irreversible inactivation of the enzyme.[7] α-Trifluoromethyl ketones incorporated into peptide scaffolds serve as potent inhibitors of serine proteases by forming stable hemiacetal adducts with the active site serine residue.[20]
Bioimaging and Diagnostics: Leveraging ¹⁸F and ¹⁹F
The isotopes of fluorine, ¹⁸F and ¹⁹F, have unique properties that make them invaluable for bioimaging applications.
¹⁸F for Positron Emission Tomography (PET): ¹⁸F is a positron-emitting radionuclide with a relatively long half-life, making it ideal for PET imaging in oncology.[23][24] ¹⁸F-labeled amino acids are used as tracers to visualize tumors, as cancer cells often exhibit increased amino acid metabolism.[25][26][27] Tracers like ¹⁸F-FDOPA and ¹⁸F-FET are used clinically for the diagnosis and monitoring of brain tumors and neuroendocrine tumors.[25]
Caption: Mechanism of tumor imaging using ¹⁸F-labeled fluorinated amino acids (¹⁸F-FAA) in PET.
¹⁹F for Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is an excellent probe for NMR studies of protein structure and function.[28] It has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to the local chemical environment.[28][29] Since fluorine is absent in biological systems, ¹⁹F NMR provides background-free spectra.[30] Incorporating fluorinated amino acids into proteins allows for the investigation of protein folding, conformational changes, ligand binding, and protein-protein interactions.[29][31][32]
Quantitative Data Summary
The following table summarizes key properties and applications of representative fluorinated amino acids in drug discovery.
| Fluorinated Amino Acid | Key Property | Application(s) |
| 4-Fluoro-L-threonine | Naturally occurring, antibacterial activity | Antiviral and anti-tumor agent development.[] |
| (4R)- and (4S)-Fluoroprolines | Conformational control of peptide backbone | Peptide and protein design, stabilization of secondary structures.[7] |
| α-Trifluoromethylalanine | Increased hydrophobicity and metabolic stability | Peptide stabilization, design of enzyme inhibitors.[9][18] |
| p-Fluorophenylalanine | Can be misincorporated into bacterial proteome | Potential antibacterial agent, studies on protein folding and toxicity.[7] |
| ¹⁸F-Fluciclovine (Axumin) | PET imaging agent targeting amino acid transporters | FDA-approved for PET imaging of recurrent prostate cancer.[25] |
| ¹⁸F-Fluoro-L-DOPA | PET tracer for dopamine synthesis | Diagnosis of Parkinson's disease and neuroendocrine tumors.[25] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a fluorinated compound compared to its non-fluorinated analog.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the appropriate formula.[5]
Conclusion and Future Perspectives
Fluorinated amino acids have firmly established their place as indispensable tools in drug discovery.[18][33][34] Their ability to fine-tune the physicochemical and biological properties of molecules has led to significant advancements in the development of both small-molecule and peptide-based therapeutics.[34][35] The continued development of novel synthetic methods will undoubtedly expand the accessible chemical space of FAAs, enabling the creation of even more sophisticated and effective drug candidates.[12][17][36] Future research will likely focus on the synthesis of more complex and constrained fluorinated amino acids, such as bicyclic derivatives, to further explore their potential as bioisosteres for aromatic systems.[34] The integration of computational methods with synthetic chemistry will be crucial for the rational design of FAAs with desired properties, ultimately accelerating the discovery of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated amino acids for tumour imaging with positron emission tomography | Semantic Scholar [semanticscholar.org]
- 24. Fluorinated amino acids for tumour imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncotarget.com [oncotarget.com]
- 27. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 28. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 29. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Methodological & Application
"mass spectrometry analysis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid"
An Application Note on the Mass Spectrometry Analysis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid.
Introduction
This compound is a synthetic amino acid analog of significant interest in pharmaceutical and agrochemical research. Its structural similarity to endogenous amino acids allows it to potentially act as a metabolic probe or a modulator of enzymatic pathways. The incorporation of a fluorine atom can significantly alter the compound's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable building block in drug design. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the robust analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Principle of Analysis
The method described herein utilizes a reversed-phase liquid chromatography (RPLC) system for the separation of this compound from matrix components, coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification is achieved through Multiple Reaction Monitoring (MRM), which offers superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled analog, such as this compound-d3, is highly recommended for optimal quantification. If unavailable, a structurally similar compound with a distinct mass can be used.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Additives: Formic acid (FA) and Ammonium acetate (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges
Sample Preparation: Solid Phase Extraction (SPE)
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample. A mixed-mode cation exchange SPE is effective for extracting this amino acid.
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Dilute the plasma sample (e.g., 100 µL) with 400 µL of 4% phosphoric acid and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method Development
Liquid Chromatography
A C18 stationary phase is suitable for the separation of this moderately polar compound.
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry
The mass spectrometer is tuned for optimal detection of this compound.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transition Optimization
The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 198.1 | 152.1 (Quantifier) | 15 | 25 |
| 109.1 (Qualifier) | 20 | 25 |
Note: These values should be optimized for the specific instrument being used.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is key to the selectivity of the MRM assay.
Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Abstract
This application note provides a detailed guide for the comprehensive characterization of 2-Amino-2-(4-fluoro-phenyl)-propionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinated amino acid analogue, this compound holds significant interest in pharmaceutical and chemical research, necessitating robust analytical methods for structural verification and purity assessment. This document outlines optimized protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a field-proven framework for their own analyses.
Introduction: The Significance of Fluorinated Amino Acids and the Role of NMR
This compound is a non-proteinogenic amino acid that incorporates a fluorine atom into its phenyl ring. The introduction of fluorine can significantly alter the physicochemical properties of molecules, including metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy in drug design.[1][2] Consequently, unambiguous structural characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Its ability to probe the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F) provides detailed information on connectivity, stereochemistry, and purity.[3] For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity and a wide chemical shift range, making it an excellent probe for subtle structural changes.[4][5]
This guide provides a comprehensive approach to leveraging a suite of NMR experiments for the definitive characterization of this compound.
Experimental Design and Rationale
A multi-faceted NMR approach is employed to gain a complete structural picture of the target molecule. The workflow is designed to first obtain fundamental information from 1D spectra and then use 2D correlation experiments to resolve ambiguities and confirm assignments.
Figure 1: Experimental workflow for the NMR characterization of this compound.
Detailed Protocols
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[6]
Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra for a small molecule of this size.[7]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds, including amino and carboxylic acid functional groups. Its residual proton signal appears at approximately 2.50 ppm and its carbon signal at 39.52 ppm, which are unlikely to overlap with signals from the analyte.
-
Dissolution: Dissolve the sample in 0.7 mL of DMSO-d₆ in a clean, dry vial. A volume of 0.6-0.7 mL is standard for 5 mm NMR tubes.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection. Adherence to IUPAC recommendations for data acquisition and reporting is crucial for data integrity and comparability.[9][10][11]
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Spectral Width: -1 to 10 ppmNumber of Scans: 16-32Relaxation Delay (d1): 2 s | A standard spectral window for organic molecules.[9] Sufficient scans provide good signal-to-noise. A 2-second relaxation delay allows for quantitative integration. |
| ¹³C{¹H} NMR | Spectral Width: -10 to 180 ppmNumber of Scans: 1024-4096Relaxation Delay (d1): 2 sPulse Program: zgpg30 (or similar with proton decoupling) | This window covers the expected range for the carbon atoms in the molecule.[9] A higher number of scans is needed due to the low natural abundance of ¹³C. Proton decoupling simplifies the spectrum to singlets. |
| ¹⁹F{¹H} NMR | Spectral Width: -100 to -150 ppm (centered around -115 ppm)Number of Scans: 32-64Relaxation Delay (d1): 2 sReference: External CFCl₃ at 0 ppm | The chemical shift of fluorine in fluorobenzene derivatives typically falls within this range.[12] ¹⁹F is highly sensitive, requiring fewer scans than ¹³C. Proton decoupling removes ¹H-¹⁹F couplings, resulting in a singlet for the fluorine signal. |
| ¹H-¹H COSY | Spectral Width: -1 to 10 ppm in both dimensionsNumber of Scans per increment: 8-16 | Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically over two to three bonds, revealing the connectivity of proton networks.[13] |
| ¹H-¹³C HSQC | ¹H Spectral Width: -1 to 10 ppm¹³C Spectral Width: 10 to 170 ppmNumber of Scans per increment: 16-32 | Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, providing unambiguous assignment of protonated carbons.[13] |
Spectral Interpretation and Data Analysis
The following sections detail the expected spectral features for this compound and how to interpret them.
Figure 2: Structure of this compound.
¹H NMR Spectrum
The proton NMR spectrum will provide the initial overview of the molecule's structure.
-
Aromatic Region (approx. 7.0-7.5 ppm): The protons on the fluorophenyl ring will appear in this region. Due to the fluorine substituent, the typical AA'BB' splitting pattern is expected. The protons ortho to the fluorine (H-3/5) will be a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the protons meta to the fluorine (H-2/6) will also appear as a triplet (or doublet of doublets). The coupling constants will be informative: ³JHH (ortho) is typically 7-9 Hz, and ⁴JHF (meta) is around 5-8 Hz.
-
Amino Group (-NH₂): This signal can be broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It is expected to appear between 2-4 ppm and will exchange with D₂O.
-
Methyl Group (-CH₃): A singlet integrating to three protons is expected for the methyl group, likely in the range of 1.5-2.0 ppm.
-
Carboxylic Acid (-COOH): This proton is typically very broad and downfield, often above 10 ppm, and is also exchangeable with D₂O.
¹³C{¹H} NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (-COOH): This will be the most downfield signal, typically > 170 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons.
-
C-F (C-4): This carbon will appear as a doublet due to the large one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-250 Hz).[14] Its chemical shift will be significantly influenced by the fluorine atom.
-
C-1: The ipso-carbon attached to the amino acid moiety.
-
C-2/6: These carbons, meta to the fluorine, will show a smaller ³JCF coupling (approx. 8-10 Hz).[14]
-
C-3/5: These carbons, ortho to the fluorine, will exhibit a ²JCF coupling (approx. 20-25 Hz).[14]
-
-
Quaternary Carbon (C-α): The carbon bearing the amino and methyl groups.
-
Methyl Carbon (-CH₃): This will be the most upfield signal, typically around 20-30 ppm.
¹⁹F{¹H} NMR Spectrum
The proton-decoupled ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.
-
A single, sharp signal is expected for the fluorine atom on the phenyl ring. For a 4-fluoro-phenyl group, the chemical shift is typically in the range of -110 to -120 ppm relative to CFCl₃.[15]
2D NMR Spectra
-
¹H-¹H COSY: This spectrum will confirm the coupling between the aromatic protons. A cross-peak will be observed between the signals for the H-2/6 and H-3/5 protons, confirming their ortho relationship.
-
¹H-¹³C HSQC: This experiment will definitively link the proton signals to their directly attached carbons. It will show correlations between the H-2/6 protons and the C-2/6 carbon, the H-3/5 protons and the C-3/5 carbon, and the methyl protons and the methyl carbon.
Summary of Expected Spectral Data
The following table summarizes the anticipated NMR data for this compound in DMSO-d₆. Note that exact chemical shifts can vary depending on experimental conditions.
Table 2: Predicted NMR Data for this compound
| Group | ¹H δ (ppm) | ¹³C δ (ppm) | ¹⁹F δ (ppm) | Key Couplings (J in Hz) |
| -COOH | ~12-13 | ~175 | - | - |
| -NH₂ | ~2-4 | - | - | - |
| -CH₃ | ~1.6 | ~25 | - | - |
| Cα | - | ~60 | - | - |
| C-1 | - | ~140 | - | ⁴JCF ≈ 2-4 Hz |
| C-2/6 (meta) | ~7.4 | ~128 | - | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-8 Hz, ³JCF ≈ 8-10 Hz |
| C-3/5 (ortho) | ~7.2 | ~115 | - | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz, ²JCF ≈ 20-25 Hz |
| C-4 (ipso-F) | - | ~162 | ~-115 | ¹JCF ≈ 240-250 Hz |
Conclusion
The combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional COSY and HSQC experiments provides a robust and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a comprehensive framework for researchers in drug discovery and chemical synthesis to ensure the identity and purity of this and similar fluorinated compounds. The strategic application of these NMR techniques, grounded in a clear understanding of the underlying principles, is essential for advancing research where molecular structure is key.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. bmrb.io [bmrb.io]
- 11. publications.iupac.org [publications.iupac.org]
- 12. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 13. hmdb.ca [hmdb.ca]
- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. escholarship.org [escholarship.org]
Application Notes and Protocols for Determining the Purity of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Introduction:
2-Amino-2-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. As with any active pharmaceutical ingredient (API) or research chemical, rigorous determination of its purity is critical to ensure safety, efficacy, and reproducibility of experimental results. This document provides a comprehensive guide to the analytical methodologies for assessing the chemical and chiral purity of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem[1] |
| Molecular Weight | 183.18 g/mol | PubChem[1] |
| Appearance | White to off-white solid | MedchemExpress.com[2] |
| Chirality | Chiral center at the α-carbon | Inferred from structure |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
RP-HPLC is a cornerstone technique for the quantitative determination of the main compound and its non-chiral impurities. The method separates compounds based on their hydrophobicity.
Scientific Rationale:
A C18 stationary phase is chosen for its broad applicability and hydrophobicity, which is suitable for retaining the aromatic ring of the analyte. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The acidic pH of the buffer ensures that the carboxylic acid group is protonated, leading to better retention and peak shape. UV detection is appropriate due to the presence of the phenyl chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Data Interpretation:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. Potential impurities could include starting materials from the synthesis or degradation products.
Caption: RP-HPLC workflow for chemical purity assessment.
Chiral High-Performance Liquid Chromatography for Enantiomeric Purity
As this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral HPLC is the most effective method for separating and quantifying enantiomers.
Scientific Rationale:
The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analyte, leading to different retention times for the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of underivatized amino acids.[3] A normal-phase mobile phase is typically used with these columns to enhance chiral recognition.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Data Interpretation:
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Caption: Principle of chiral separation by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of the analyte.[3]
Scientific Rationale:
¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the amino group protons. The ¹³C NMR spectrum will confirm the number of unique carbon atoms. The ¹⁹F NMR spectrum will show a signal characteristic of the fluorine atom on the phenyl ring.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable pH adjustment.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons: Doublets or multiplets in the range of 7.0-7.5 ppm.
-
Methyl protons: A singlet around 1.5 ppm.
-
Amino protons: A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
-
¹³C NMR:
-
Aromatic carbons: Signals between 110-165 ppm, with the carbon attached to fluorine showing a characteristic coupling.
-
Carboxylic carbon: A signal around 175 ppm.
-
α-carbon: A signal around 60 ppm.
-
Methyl carbon: A signal around 25 ppm.
-
-
¹⁹F NMR: A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
Scientific Rationale:
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids, which will primarily form protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Protocol:
-
Instrumentation: Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Infusion: The sample can be introduced via direct infusion or coupled to an HPLC system.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.
Expected Results:
-
Full Scan MS: A prominent peak corresponding to the protonated molecule [C₉H₁₀FNO₂ + H]⁺ at m/z 184.0768.
-
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 184.0768) would likely involve the loss of water (H₂O), formic acid (HCOOH), or the carboxyl group (COOH).
Potential Impurities
A thorough purity analysis should also consider potential impurities arising from the synthetic route. Common impurities in the synthesis of amino acids can include:[4]
-
Starting materials: Unreacted precursors used in the synthesis.
-
Side-products: Isomeric byproducts or products from incomplete reactions.
-
Enantiomeric impurity: The unwanted enantiomer.
-
Degradation products: Formed during synthesis, purification, or storage.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Biological Evaluation of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Authored by: Senior Application Scientist, [Your Name/Organization]
Introduction
Unnatural amino acids (UAAs) and their derivatives represent a burgeoning area of research in medicinal chemistry and drug discovery, offering novel scaffolds to overcome the limitations of traditional therapeutics.[1][2][3] The compound 2-Amino-2-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid derivative with potential for biological activity, stemming from its structural similarity to other bioactive arylpropionic acids and N-aryl amino acids known to possess anti-inflammatory and antibacterial properties.[4][5] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a candidate for screening in various disease models.
This guide provides a comprehensive experimental framework for the initial biological characterization of this compound. We present a tiered approach, beginning with fundamental cell viability and cytotoxicity assays, progressing to the investigation of its effects on key cellular signaling pathways through western blotting, and culminating in an assessment of its potential as a kinase inhibitor. These protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.
Compound Information
| Compound Name | This compound |
| Synonyms | Amino(4-fluorophenyl)acetic acid, 2-Amino-2-(4-fluorophenyl)ethanoic acid[6] |
| CAS Number | 312-44-7[7] |
| Molecular Formula | C9H10FNO2[8] |
| Molecular Weight | 183.18 g/mol [9] |
| Structure | (Image of the chemical structure of this compound would be placed here) |
Tier 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. This provides a baseline understanding of its cytotoxic potential and helps determine the appropriate concentration range for subsequent, more detailed assays. We recommend a colorimetric MTS assay, which is a robust and high-throughput method to measure metabolically active cells.[10]
Recommended Cell Lines
-
Human Cancer Cell Line: A549 (human lung carcinoma) - A widely used and well-characterized cancer cell line.
-
Human Normal Cell Line: BEAS-2B (human bronchial epithelial) - A non-cancerous lung cell line to assess for selective cytotoxicity.
Protocol: MTS Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[10][11]
Materials:
-
A549 and BEAS-2B cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (solubilized in a suitable solvent, e.g., DMSO or water)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 and BEAS-2B cells.
-
Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete DMEM, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Carefully remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) value using a non-linear regression curve fit.
-
Experimental Workflow for Cell Viability
Caption: Workflow for determining the IC50 of the test compound using an MTS assay.
Tier 2: Mechanistic Insight - Western Blotting for Signaling Pathway Analysis
Should the compound exhibit significant and selective cytotoxicity in the cancer cell line, the next logical step is to investigate its effect on key cellular signaling pathways commonly dysregulated in cancer, such as proliferation and apoptosis pathways. Western blotting is a powerful technique to analyze changes in protein expression and post-translational modifications.[12][13]
Protocol: Western Blotting
This protocol is a generalized procedure and may require optimization for specific antibodies and cell lysates.[13][14][15]
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
Hypothetical Signaling Pathway for Investigation
Caption: A simplified signaling cascade that could be inhibited by the test compound.
Tier 3: Target Identification - In Vitro Kinase Inhibition Assay
Given that a vast number of small molecule inhibitors target protein kinases, assessing the compound's ability to inhibit kinase activity is a valuable step.[16][17][18] A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method for this purpose.[19] This assay measures the amount of ADP produced, which is proportional to kinase activity.[19]
Protocol: Luminescence-Based Kinase Assay
This protocol provides a general framework for an in vitro kinase inhibition assay.[19]
Materials:
-
A panel of purified kinases (e.g., Akt, ERK, and others relevant to cancer)
-
Corresponding kinase substrates
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the compound in the kinase assay buffer. Include a known kinase inhibitor as a positive control (e.g., Staurosporine) and a vehicle control.
-
-
Kinase Reaction:
-
In the wells of the assay plate, add the diluted compound.
-
Add the kinase to each well and incubate briefly to allow for binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Assay Workflow
References
- 1. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]
- 7. CAS#:312-44-7 | this compound | Chemsrc [chemsrc.com]
- 8. This compound | C9H10FNO2 | CID 4669390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. ptglab.com [ptglab.com]
- 16. caymanchem.com [caymanchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Note & Protocol for Assessing the Enzymatic Stability of Peptides Containing 2-Amino-2-(4-fluoro-phenyl)-propionic acid
For: Researchers, scientists, and drug development professionals.
Abstract
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life.[1][2][3] The incorporation of unnatural amino acids is a key strategy to overcome this limitation.[4][5] This document provides a detailed protocol for assessing the enzymatic stability of peptides containing the unnatural amino acid 2-Amino-2-(4-fluoro-phenyl)-propionic acid. The inclusion of fluorinated amino acids can significantly enhance resistance to proteolysis.[6][7][8] This guide will detail the experimental design, provide step-by-step protocols for stability assays using common proteases, and outline analytical methodologies for quantifying peptide degradation, primarily through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Imperative for Proteolytically Resistant Peptides
Peptide-based therapeutics offer high specificity and potency, making them an attractive class of drugs.[1] However, their clinical utility is often compromised by rapid clearance from the body due to degradation by endogenous proteases.[2][3] A primary objective in peptide drug development is, therefore, to engineer molecules with enhanced stability without compromising their biological activity.
The introduction of unnatural amino acids is a powerful strategy to increase the proteolytic resistance of peptides.[4] this compound, a fluorinated amino acid, is of particular interest. The fluorine atom's high electronegativity and the steric bulk of the phenyl group can disrupt the recognition and binding of proteases at or near the modification site, thereby slowing down enzymatic cleavage.[6]
This application note provides a robust and validated protocol to quantitatively assess the enzymatic stability of peptides incorporating this compound. The described workflow is designed to be adaptable for screening various peptide candidates and for in-depth characterization of lead compounds.
Experimental Design & Rationale
The core of this protocol involves incubating the peptide of interest with relevant proteases and monitoring the decrease of the intact peptide over time. The choice of enzymes, buffer conditions, and analytical methods are critical for obtaining meaningful and reproducible data.
Selection of Proteases
To mimic physiological conditions and assess stability in different biological compartments, a panel of proteases should be used. Common choices include:
-
Trypsin: A serine protease that cleaves C-terminal to lysine and arginine residues. It is abundant in the small intestine and is a good indicator of digestive stability.[9]
-
Chymotrypsin: Another serine protease found in the small intestine that preferentially cleaves C-terminal to large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine.
-
Pepsin: An aspartic protease that functions in the highly acidic environment of the stomach, typically cleaving after aromatic amino acids.
-
Serum/Plasma: Using whole serum or plasma provides a more complex and physiologically relevant proteolytic environment, containing a cocktail of proteases.[2]
Analytical Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for separating and quantifying peptides and their degradation products.[10][11][12] When coupled with mass spectrometry (LC-MS), it provides enhanced specificity and sensitivity, allowing for the unambiguous identification of the parent peptide and its metabolites.[13][14][15][16]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Peptide containing this compound | Custom Synthesis | Purity >95% confirmed by HPLC and MS. |
| Trypsin, TPCK-treated | Sigma-Aldrich | Mass spectrometry grade. |
| α-Chymotrypsin | Sigma-Aldrich | Mass spectrometry grade. |
| Pepsin | Sigma-Aldrich | From porcine gastric mucosa. |
| Human Serum | Sigma-Aldrich | Pooled, sterile-filtered. |
| Acetonitrile (ACN) | Fisher Scientific | HPLC grade. |
| Trifluoroacetic Acid (TFA) | Fisher Scientific | HPLC grade. |
| Ammonium Bicarbonate | Sigma-Aldrich | For trypsin and chymotrypsin buffers. |
| Hydrochloric Acid (HCl) | Fisher Scientific | For pepsin buffer. |
| Tris-HCl | Sigma-Aldrich | For quenching reactions. |
| Water, Ultrapure | Millipore | For all buffers and solutions. |
Detailed Experimental Protocol
This protocol is designed for a time-course experiment to determine the rate of peptide degradation.
Preparation of Stock Solutions and Buffers
-
Peptide Stock Solution (1 mg/mL): Dissolve the peptide in an appropriate solvent (e.g., ultrapure water or a minimal amount of DMSO, then diluted with water). Store at -20°C.
-
Enzyme Stock Solutions:
-
Trypsin (1 mg/mL): Dissolve in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Chymotrypsin (1 mg/mL): Dissolve in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Pepsin (1 mg/mL): Dissolve in 0.1 M HCl, pH 1.2.
-
Prepare fresh enzyme solutions before each experiment.
-
-
Assay Buffers:
-
Trypsin/Chymotrypsin Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Pepsin Buffer: 0.1 M HCl, pH 1.2.
-
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 10% TFA in water.
Enzymatic Stability Assay
The following steps should be performed for each enzyme being tested.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Assay Buffer: X µL
-
Peptide Stock Solution: Y µL (to a final concentration of 100 µg/mL)
-
Total volume should be pre-calculated to accommodate the enzyme addition.
-
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the enzyme stock solution to a final enzyme:peptide ratio of 1:100 (w/w). Vortex gently to mix. This is your t=0 time point.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution. The volume of quenching solution should be sufficient to stop the enzymatic reaction (e.g., a 1:1 ratio).
-
Control Samples:
-
No Enzyme Control: Incubate the peptide in the assay buffer without the enzyme to assess non-enzymatic degradation.
-
No Peptide Control: Incubate the enzyme in the assay buffer to identify any autolytic peaks in the chromatogram.
-
-
Sample Storage: Store quenched samples at -20°C until HPLC or LC-MS analysis.
Serum Stability Assay
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Human Serum: X µL
-
Peptide Stock Solution: Y µL (to a final concentration of 100 µg/mL)
-
-
Incubation and Sampling: Follow the same incubation and time-course sampling procedure as the enzymatic assay.
-
Protein Precipitation: Before analysis, precipitate serum proteins from the quenched samples by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for analysis.
Analytical Methodology: RP-HPLC
HPLC Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm or 280 nm |
| Injection Volume | 10 µL |
Note: The gradient may need to be optimized for specific peptides to ensure good separation of the parent peptide from its degradation products.[17]
Data Analysis and Half-Life Calculation
-
Quantification: Integrate the peak area of the intact peptide at each time point.
-
Normalization: Express the peak area at each time point as a percentage of the peak area at t=0.
-
Plotting: Plot the percentage of remaining peptide versus time.
-
Half-Life (t1/2) Calculation: The data can be fitted to a one-phase exponential decay model to calculate the half-life of the peptide.[18][19][20]
-
The half-life is the time it takes for the peptide concentration to be reduced by 50%.
-
Visualization of Experimental Workflow
Caption: Workflow for the enzymatic stability assessment of peptides.
Expected Results and Interpretation
A peptide with enhanced stability due to the incorporation of this compound will exhibit a slower rate of degradation compared to its non-fluorinated counterpart. This will be reflected in a longer calculated half-life. The HPLC chromatograms will show a gradual decrease in the peak corresponding to the intact peptide over time, with the concomitant appearance of new peaks representing cleavage products.
Example Data Presentation:
| Peptide | Enzyme | Half-Life (t1/2) in minutes |
| Control Peptide (without fluoro-amino acid) | Trypsin | 30 |
| Test Peptide (with fluoro-amino acid) | Trypsin | >240 |
| Control Peptide (without fluoro-amino acid) | Chymotrypsin | 45 |
| Test Peptide (with fluoro-amino acid) | Chymotrypsin | >240 |
| Control Peptide (without fluoro-amino acid) | Human Serum | 15 |
| Test Peptide (with fluoro-amino acid) | Human Serum | 180 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No degradation observed | Inactive enzyme | Use fresh enzyme stock; check enzyme activity with a known substrate. |
| Peptide is highly stable | Extend incubation time. | |
| Very rapid degradation | Enzyme concentration too high | Reduce enzyme:peptide ratio. |
| Poor peak shape in HPLC | Inappropriate mobile phase or column | Optimize HPLC gradient; ensure column is not fouled. |
| High variability between replicates | Inconsistent pipetting or timing | Use precise pipetting techniques; ensure accurate timing of quenching. |
Conclusion
This application note provides a comprehensive and robust protocol for assessing the enzymatic stability of peptides containing this compound. By following this guide, researchers can obtain reliable and reproducible data to guide the design and selection of peptide-based drug candidates with improved pharmacokinetic profiles. The incorporation of fluorinated amino acids represents a promising strategy in the development of next-generation peptide therapeutics.[7][8][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 10. hplc.eu [hplc.eu]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. researchgate.net [researchgate.net]
- 14. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. biovera.com.au [biovera.com.au]
- 18. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 2-Amino-2-(4-fluoro-phenyl)-propionic acid as a Selective Molecular Probe for Cancer Research
Introduction: A Fluorinated Amino Acid for High-Fidelity Cancer Interrogation
2-Amino-2-(4-fluoro-phenyl)-propionic acid, also known as α-Methyl-4-fluorophenylalanine, is a non-natural, synthetic amino acid analogue that has emerged as a powerful molecular probe in oncology and neuro-oncology research. Its unique structure, which combines a fluorine atom on the phenyl ring with a methyl group at the alpha-carbon, confers distinct biological properties that make it an invaluable tool for investigating cancer cell metabolism and for advanced diagnostic imaging.
The rationale for its use is grounded in the metabolic reprogramming of cancer cells. To fuel their rapid proliferation, malignant cells exhibit an increased demand for nutrients, including amino acids. This demand is met by the upregulation of specific amino acid transporters on the cell surface. This compound exploits this dependency, acting as a "Trojan horse" to gain entry into cancer cells.
Key attributes of this molecular probe include:
-
Biological Mimicry: It mimics natural large neutral amino acids (LNAAs) like phenylalanine and tyrosine.
-
Enhanced Stability: The incorporation of fluorine can increase metabolic stability compared to non-fluorinated counterparts.[1]
-
Transporter Selectivity: The α-methyl group is critical for conferring selectivity towards the L-type amino acid transporter 1 (LAT1), a transporter highly expressed in a wide range of tumors but with limited expression in surrounding healthy tissue.[2]
-
Imaging Potential: When labeled with the positron-emitting isotope Fluorine-18 ([¹⁸F]), it becomes a highly specific tracer for Positron Emission Tomography (PET), enabling non-invasive visualization of tumor metabolism in vivo.[3][4]
This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing this compound as a molecular probe in both in vitro and in vivo cancer research settings.
Scientific Foundation: The Mechanism of Selective Uptake
The efficacy of this compound as a tumor-specific probe hinges on its interaction with the L-type amino acid transporter 1 (LAT1). LAT1 (solute carrier family 7 member 5, SLC7A5) is a sodium-independent transporter responsible for the cellular uptake of essential LNAAs required for protein synthesis and cell growth.
Causality of Upregulation: In normal physiology, LAT1 expression is tightly regulated and largely restricted to tissues with high proliferative rates or those protected by biological barriers, such as the blood-brain barrier (BBB).[2][5] However, in the tumor microenvironment, oncogenic signaling pathways (e.g., PI3K/Akt/mTOR) drive a dramatic upregulation of LAT1 expression. This provides a constant influx of amino acids to sustain the high metabolic and protein synthesis demands of cancer cells.
The Role of the α-Methyl Group: While many amino acid tracers are transported by both LAT1 and the more ubiquitously expressed LAT2, the presence of an α-methyl group on the probe sterically hinders its interaction with LAT2.[2] This structural modification is the cornerstone of its selectivity. By preferentially targeting LAT1, the probe accumulates in tumor cells while exhibiting minimal uptake in adjacent healthy tissues that primarily express LAT2, leading to a high tumor-to-background signal ratio—a critical factor for diagnostic accuracy in PET imaging.[2][6]
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Effect of α-Methyl versus α-Hydrogen Substitution on Brain Availability and Tumor Imaging Properties of Heptanoic [F-18]Fluoroalkyl Amino Acids for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability and binding affinity.[1] this compound, an α,α-disubstituted amino acid, is a valuable building block in medicinal chemistry. However, its synthesis can be fraught with challenges, from controlling the initial condensation reaction to achieving high purity in the final product. This guide aims to provide practical, experience-driven solutions to these common problems.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic routes: the Strecker synthesis and the Bucherer-Bergs reaction.
Problem 1: Low Yield in the Initial Condensation Step (Strecker or Bucherer-Bergs)
Q: My initial reaction to form the α-aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) intermediate from 4-fluorophenylacetone is giving a very low yield. What are the likely causes and how can I improve it?
A: Low yields in these multicomponent reactions are a frequent issue, often stemming from several factors related to the reactants and reaction conditions.
Causality and Solutions:
-
Steric Hindrance: The ketone, 4-fluorophenylacetone, is sterically more hindered than an aldehyde, which can slow down the initial nucleophilic attack.[2]
-
Solution: Increase the reaction time and/or temperature. For the Bucherer-Bergs reaction, refluxing in water or ethanol (80-100°C) is often necessary to drive the reaction to completion.[3] The use of ultrasonication has also been shown to improve reaction times and yields in the Bucherer-Bergs synthesis.[4]
-
-
Reagent Quality and Ratio: The purity of your reagents is paramount. Impurities in 4-fluorophenylacetone, or cyanide and ammonium sources, can lead to unwanted side reactions. An incorrect molar ratio of reactants can also be detrimental.
-
Solution: Ensure all reagents are of high purity. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is recommended for balanced reactivity.[3]
-
-
pH Control: The pH of the reaction medium is critical. In the Strecker synthesis, a mildly acidic pH is needed to protonate the carbonyl group, activating it for nucleophilic attack.[5] For the Bucherer-Bergs reaction, a pH of ~8-9, buffered by the ammonium carbonate, is ideal to facilitate cyanohydrin formation without degrading the cyanide.[3]
-
Solution: Monitor and adjust the pH of your reaction mixture. For the Strecker synthesis, the use of ammonium chloride can help maintain a suitable pH. In the Bucherer-Bergs reaction, ensure sufficient ammonium carbonate is present to act as a buffer.
-
Problem 2: Incomplete or Slow Hydrolysis of the Intermediate
Q: I am struggling to hydrolyze the α-aminonitrile or the hydantoin intermediate to the final amino acid. The reaction is either very slow or incomplete.
A: The hydrolysis of sterically hindered nitriles and hydantoins can be challenging and often requires forcing conditions, which can unfortunately lead to side reactions.
Causality and Solutions:
-
Steric Hindrance at the α-Carbon: The presence of both a methyl and a 4-fluorophenyl group at the α-carbon sterically hinders the approach of water or hydroxide ions to the nitrile or carbonyl carbon.
-
Solution: Employ more forcing hydrolysis conditions. This can include using a higher concentration of acid (e.g., 6N HCl) or base (e.g., 6N NaOH) and increasing the reaction temperature and time.[6] However, be mindful of potential side reactions (see Problem 3).
-
-
Difficulty in Stopping at the Amide Stage (for Nitrile Hydrolysis): The hydrolysis of a nitrile proceeds through an amide intermediate. Under harsh conditions, it can be difficult to isolate the amide as the reaction tends to proceed to the carboxylic acid.[7]
-
Solution: For a more controlled hydrolysis of the nitrile to the amide, milder conditions can be attempted, such as using hydrogen peroxide in an alkaline solution.[8] However, for the final amino acid, complete hydrolysis is desired.
-
-
Precipitation of Starting Material: In some cases, the intermediate may precipitate out of the reaction mixture before hydrolysis is complete.
-
Solution: Ensure adequate solvent is used to maintain the homogeneity of the reaction mixture. For acid hydrolysis, a co-solvent like dioxane or ethanol might be necessary.
-
Problem 3: Formation of Impurities and Side Products
Q: My final product is contaminated with several impurities that are difficult to remove. What are the most likely side reactions, and how can I minimize them?
A: The synthesis of this compound is susceptible to a few key side reactions, particularly under the harsh conditions required for hydrolysis.
Causality and Solutions:
-
Decarboxylation: The N-carbamoyl amino acid intermediate in the Bucherer-Bergs pathway, or the final amino acid itself under harsh acidic conditions, can undergo decarboxylation.[9][10]
-
Solution: Carefully control the temperature during the hydrolysis and subsequent work-up. Avoid excessively high temperatures or prolonged heating.
-
-
Racemization: While the product is a racemate, if a stereoselective synthesis is attempted, racemization is a major concern. Racemization can occur at various stages, especially during the activation of the carboxyl group or under basic conditions.[11][12][13][14][15]
-
Solution: For enantioselective syntheses, use of appropriate chiral auxiliaries or catalysts is crucial. During work-up and purification, avoid exposing the product to strong bases for extended periods.
-
-
Over-alkylation in Bucherer-Bergs: Excess cyanide can potentially lead to side products.[3]
-
Solution: Adhere to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[3]
-
Problem 4: Difficult Purification of the Final Product
Q: I am finding it challenging to purify the final this compound. What are the best methods for purification?
A: The purification of α,α-disubstituted amino acids can be non-trivial due to their physical properties.
Causality and Solutions:
-
Zwitterionic Nature: Like all amino acids, the product is zwitterionic, which can affect its solubility.
-
Solution: Purification is often best achieved by recrystallization. The key is to find a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent in which the amino acid is less soluble (e.g., ethanol, isopropanol, or acetone) to induce crystallization upon cooling.
-
-
Similar Polarity of Impurities: Some side products may have polarities similar to the desired amino acid, making chromatographic separation difficult.
-
Solution: Ion-exchange chromatography can be a powerful tool for purifying amino acids. By exploiting the charge of the amino acid at different pH values, it can be effectively separated from non-ionic or differently charged impurities.
-
-
Precipitation at the Isoelectric Point (pI): The amino acid will have its lowest solubility at its isoelectric point.
-
Solution: Carefully adjust the pH of the aqueous solution of the crude product to its pI to induce precipitation. This is an effective method for initial purification and removal of acid- or base-soluble impurities. The pI can be estimated or determined experimentally.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for this compound: Strecker or Bucherer-Bergs?
A1: Both the Strecker and Bucherer-Bergs syntheses are viable methods for producing α,α-disubstituted amino acids. The Bucherer-Bergs reaction is often favored for ketones as it is a one-pot synthesis of the hydantoin intermediate, which can be more stable and easier to handle than the α-aminonitrile from the Strecker synthesis.[3][4][16][17] The Strecker synthesis, while also effective, involves the direct formation of the α-aminonitrile which can be less stable.[18]
Q2: How can I monitor the progress of the hydrolysis step?
A2: Thin-layer chromatography (TLC) is a straightforward method. You can use a suitable solvent system (e.g., a mixture of butanol, acetic acid, and water) to separate the starting material (hydantoin or aminonitrile), any intermediates (like the N-carbamoyl amino acid), and the final amino acid product. The spots can be visualized using ninhydrin, which will stain the primary amine of the final product.
Q3: What are the safety precautions I should take when working with cyanides?
A3: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is crucial to have an emergency plan in place for cyanide exposure, including access to an antidote kit. Never acidify cyanide-containing solutions without proper precautions, as this will generate highly toxic hydrogen cyanide gas.
Q4: Can I use this amino acid directly in peptide synthesis?
A4: Yes, after proper purification and characterization. For solid-phase peptide synthesis (SPPS), the amino group will typically need to be protected (e.g., with Fmoc or Boc) and the carboxylic acid activated. The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids can be challenging and may require specialized coupling reagents and longer coupling times.[2][19]
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Fluorophenyl)-5-methylhydantoin via Bucherer-Bergs Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylacetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[3]
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude hydantoin.[3]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude hydantoin can be purified by recrystallization from ethanol/water.
Protocol 2: Hydrolysis of 5-(4-Fluorophenyl)-5-methylhydantoin
-
Place the purified hydantoin in a round-bottom flask.
-
Add an excess of 6N sodium hydroxide solution.
-
Heat the mixture to reflux for 24-48 hours. The progress of the hydrolysis can be monitored by TLC.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1.
-
Heat the acidic solution to reflux for another 1-2 hours to ensure complete hydrolysis of any remaining N-carbamoyl amino acid.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.
-
Collect the precipitated amino acid by filtration, wash with cold water and then with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization as described in the troubleshooting section.
Data Summary
| Parameter | Bucherer-Bergs Reaction | Hydrolysis Step |
| Typical Yield | 60-80% (for the hydantoin) | 70-90% |
| Common Solvents | Ethanol/Water (1:1) | 6N NaOH or 6N HCl |
| Reaction Temperature | 80-100 °C | 100-120 °C (Reflux) |
| Reaction Time | 24-48 hours | 24-72 hours |
Visualizing the Process
Synthetic Pathway and Troubleshooting Logic
Caption: Synthetic pathway and key troubleshooting points.
Potential Side Reactions in Bucherer-Bergs Synthesis
Caption: Common side reactions in the Bucherer-Bergs synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. tandfonline.com [tandfonline.com]
- 15. creation.com [creation.com]
- 16. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Bucherer-Bergs Reaction [organic-chemistry.org]
- 18. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable non-natural amino acid. We will explore common synthetic challenges and provide detailed, field-proven solutions based on established chemical principles.
Introduction: Navigating the Synthesis of a Disubstituted Amino Acid
The synthesis of α,α-disubstituted amino acids like this compound presents unique challenges compared to their monosubstituted counterparts. The starting material, 4-fluoroacetophenone, is a ketone, which is generally less reactive than an aldehyde in classical amino acid syntheses. This guide focuses on the two most viable pathways: the Bucherer-Bergs reaction and the Strecker synthesis, with a primary recommendation for the former due to its robustness and typically higher yields with ketone substrates.[1][2]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter during your experiments.
Overall Synthesis Workflow: Recommended Pathway
The recommended approach involves a two-stage process: the Bucherer-Bergs reaction to form a stable hydantoin intermediate, followed by hydrolysis to yield the final amino acid.
Caption: Recommended two-step synthesis pathway.
Part 1: The Bucherer-Bergs Reaction and Hydrolysis (Recommended)
This multicomponent reaction is one of the most convenient methods for preparing 5,5-disubstituted hydantoins, which serve as key precursors to α,α-disubstituted amino acids.[2][3]
FAQ: Why is the Bucherer-Bergs reaction preferred for this synthesis?
The Bucherer-Bergs reaction is highly effective for converting ketones into hydantoins, which are often crystalline, stable intermediates that are easier to purify than the corresponding α-aminonitriles from a Strecker synthesis.[1] The reaction proceeds by forming a cyanohydrin, which reacts with ammonia and carbon dioxide (from ammonium carbonate) to cyclize into the hydantoin ring.[4][5] This pathway is generally more efficient and higher-yielding for sterically hindered ketones like 4-fluoroacetophenone.
Troubleshooting Guide: Bucherer-Bergs Reaction Stage
This guide addresses common issues encountered during the formation of 5-(4-fluorophenyl)-5-methylhydantoin.
Caption: Troubleshooting logic for the Bucherer-Bergs reaction.
Q1: My reaction has stalled, showing significant unreacted 4-fluoroacetophenone. What are the likely causes?
Answer: A stalled reaction is typically due to suboptimal reaction conditions or incorrect stoichiometry.
-
Causality: The Bucherer-Bergs reaction is a series of equilibria. To drive the reaction forward, a sufficient concentration of each component is necessary. The recommended molar ratio of ketone to potassium cyanide (KCN) to ammonium carbonate ((NH₄)₂CO₃) is approximately 1:2:2.[4] An excess of the cyanide and carbonate salts ensures the formation of the key cyanohydrin and aminonitrile intermediates.
-
Actionable Advice:
-
Verify Stoichiometry: Carefully check the molar equivalents of your reagents. Use a slight excess of KCN and a larger excess of ammonium carbonate.
-
Temperature Control: The reaction generally requires heat to proceed efficiently. Refluxing in an aqueous ethanol solution (typically 80-100°C) is standard practice.[4] Ensure your reaction is reaching and maintaining this temperature.
-
Solvent System: A mixture of ethanol and water is often the most effective solvent, as it helps to solubilize both the organic ketone and the inorganic salts.[5]
-
Reaction Time: Ketones react more slowly than aldehydes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Q2: I've formed the hydantoin, but the yield is low after workup and purification. Where might I be losing my product?
Answer: Product loss often occurs during the isolation and purification steps. The hydantoin is amphoteric and its solubility is pH-dependent.
-
Causality: The hydantoin product is typically soluble in the alkaline reaction mixture. To isolate it, the solution must be carefully acidified. This protonates the hydantoin, reducing its solubility in the aqueous medium and causing it to precipitate.
-
Actionable Advice:
-
Precipitation: After the reaction is complete, cool the mixture in an ice bath and slowly acidify with a mineral acid like hydrochloric acid (HCl) to a pH of approximately 5-6.[4] Adding the acid too quickly can cause excessive foaming (release of CO₂) and may lead to co-precipitation of impurities.
-
Purification: The crude, precipitated hydantoin can be effectively purified by recrystallization. A mixture of ethanol and water is an excellent choice for this.[4] Dissolve the crude solid in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
| Parameter | Recommended Condition | Rationale | Reference |
| Molar Ratio | Ketone:KCN:(NH₄)₂CO₃ ≈ 1:2:2 | Drives equilibrium towards product formation. | [4] |
| Solvent | 50% Aqueous Ethanol | Balances solubility of organic and inorganic reagents. | [5] |
| Temperature | 80 - 100 °C (Reflux) | Provides activation energy for the reaction. | [4] |
| pH | ~8-9 (buffered by (NH₄)₂CO₃) | Optimal for cyanohydrin formation; prevents cyanide degradation. | [4] |
| Workup | Acidification with HCl | Precipitates the hydantoin product from the solution. | [4] |
Troubleshooting Guide: Hydantoin Hydrolysis Stage
Q1: The hydrolysis of my hydantoin intermediate to the final amino acid is slow or incomplete. How can I improve this?
Answer: Hydantoin rings, especially 5,5-disubstituted ones, are very stable and require harsh conditions for hydrolysis.
-
Causality: The hydrolysis involves the cleavage of two amide-like bonds within the hydantoin ring. This process is sterically hindered and requires a strong nucleophile (hydroxide ions) and significant thermal energy to proceed at a reasonable rate.
-
Actionable Advice:
-
Strong Base: Use a significant excess of a strong base. A 10-25% aqueous solution of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) is commonly used. Barium hydroxide is sometimes preferred as the resulting barium carbonate can be filtered off easily.
-
High Temperature: The hydrolysis must be conducted at reflux, often for extended periods (12-48 hours). The reaction should be heated in an autoclave or a sealed pressure vessel to reach temperatures above 100°C, which can significantly accelerate the ring opening.
-
Monitoring: Track the disappearance of the hydantoin starting material by TLC to determine when the reaction is complete.
-
Q2: How do I isolate the final this compound product after hydrolysis?
Answer: The final product is an amino acid, meaning it is zwitterionic. Isolation relies on carefully adjusting the pH to its isoelectric point (pI).
-
Causality: At its isoelectric point, the amino acid has a net neutral charge, minimizing its solubility in water and causing it to precipitate.
-
Actionable Advice:
-
Neutralization: After the basic hydrolysis is complete, cool the reaction mixture. Carefully and slowly add an acid (e.g., HCl or acetic acid) to neutralize the excess base and adjust the pH.
-
Finding the pI: The pI will likely be in the weakly acidic to neutral range (pH 5-7). Add the acid dropwise and monitor for the point of maximum precipitation. Using a pH meter is highly recommended.
-
Purification: The crude amino acid can be further purified by recrystallization from a water/ethanol mixture. Filter the precipitated solid and wash sparingly with cold water, followed by a cold organic solvent like ethanol or acetone to aid in drying.
-
Part 2: The Strecker Synthesis (Alternative)
The Strecker synthesis is a classic method for producing amino acids from an aldehyde or ketone, ammonia, and cyanide.[6][7] While viable, it can be less efficient for ketones.
FAQ: What are the main challenges of using the Strecker synthesis for this target molecule?
Answer: The primary challenge is the initial formation of the α-aminonitrile from 4-fluoroacetophenone.
-
Causality: The reaction proceeds through the formation of an imine (or iminium ion), which is then attacked by the cyanide nucleophile.[7] The equilibrium for imine formation from a ketone is less favorable than from an aldehyde due to increased steric hindrance.[8] This can result in low conversion rates and require longer reaction times or more forcing conditions.
-
Troubleshooting & Optimization:
-
Drive the Equilibrium: Use a Dean-Stark apparatus to remove the water formed during imine formation, or add a desiccant like magnesium sulfate to the reaction.[7]
-
pH Control: The reaction requires a mildly acidic pH to facilitate imine formation without protonating the cyanide nucleophile excessively.[7]
-
Hydrolysis: The subsequent hydrolysis of the α-aminonitrile to the carboxylic acid follows similar principles to the hydrolysis of the hydantoin intermediate, requiring strong acid or base.[7]
-
Detailed Experimental Protocol: Bucherer-Bergs Synthesis and Hydrolysis
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety protocols. Handle potassium cyanide with extreme caution in a well-ventilated fume hood.
Stage 1: Synthesis of 5-(4-fluorophenyl)-5-methylhydantoin
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the mixture to reflux (approx. 90°C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting ketone.
-
Once complete, cool the reaction vessel in an ice bath.
-
Slowly add 6M HCl dropwise with stirring until the pH of the solution is ~6. A white precipitate should form.
-
Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water.
-
Recrystallize the crude hydantoin from an ethanol/water mixture to yield the pure intermediate.
Stage 2: Hydrolysis to this compound
-
In a pressure-tolerant vessel, combine the purified hydantoin (1.0 eq) with a 20% aqueous solution of sodium hydroxide (10 eq).
-
Seal the vessel and heat to 120-140°C for 24 hours with stirring.
-
Cool the vessel to room temperature and carefully vent any pressure.
-
Transfer the solution to a beaker and cool in an ice bath.
-
Slowly adjust the pH to ~6 by the dropwise addition of concentrated acetic acid or 6M HCl. The amino acid product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a minimal amount of ice-cold water, and then with cold ethanol.
-
Dry the product under vacuum to obtain the final this compound.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Amino Acids
Welcome to the Technical Support Center for Fluorinated Amino Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into amino acid scaffolds. The unique properties of fluorine make these compounds invaluable in modern chemistry, but their synthesis is often accompanied by specific challenges and side reactions.[1][2][3][4] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.
I. General Principles & Common Challenges
The introduction of fluorine can dramatically alter the physicochemical properties of amino acids, including pKa, lipophilicity, and conformational preference, which in turn can enhance proteolytic stability and binding affinity of peptides.[2] However, the high electronegativity of fluorine and the reactivity of common fluorinating agents present unique synthetic hurdles. This guide is structured to address problems encountered during the three main fluorination strategies: nucleophilic, electrophilic, and radical fluorination.
II. Troubleshooting Guide: Nucleophilic Fluorination
Nucleophilic fluorination, often employed to convert hydroxyl groups to C-F bonds using reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor, is a powerful technique. However, it is frequently plagued by competing elimination and rearrangement reactions.[5]
FAQ 1: My reaction with DAST/Deoxo-Fluor on a β-hydroxy amino acid derivative is giving me a complex mixture of products, with significant amounts of an unsaturated byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of elimination competing with substitution . The mechanism of fluorination with DAST involves the initial formation of an alkoxyaminosulfur difluoride intermediate. While the desired pathway is an SN2 attack by fluoride, an alternative E2 elimination can occur, especially if there is an acidic proton anti-periplanar to the leaving group.
Causality: The fluoride anion, especially when hindered, can act as a base, abstracting a proton and leading to the formation of a double bond. This is particularly prevalent in substrates prone to forming stable alkenes.
Troubleshooting Workflow:
Caption: Troubleshooting elimination side reactions.
Detailed Solutions:
| Parameter | Problem | Solution & Rationale | Reference |
| Reagent Choice | DAST/Deoxo-Fluor are too basic/harsh. | Switch to a less basic fluorinating agent like PyFluor, which is known to suppress elimination side products. Aminodifluorosulfinium salts also offer higher selectivity. | [5][6] |
| Temperature | Higher temperatures favor elimination. | Run the reaction at lower temperatures (e.g., -78 °C to 0 °C). The SN2 reaction generally has a lower activation energy than the E2 pathway. | [7] |
| Solvent | Polar solvents can stabilize the transition state for elimination. | Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. | [7] |
| Substrate Structure | Presence of an anti-periplanar proton. | If possible, modify the substrate to remove or block the acidic proton. This is often not feasible, making reagent and condition optimization crucial. |
FAQ 2: During the fluorination of a secondary alcohol on my amino acid side chain, I'm observing a product with a rearranged carbon skeleton. What causes this and how can I prevent it?
Answer:
You are likely observing a Wagner-Meerwein rearrangement , a common side reaction when carbocation intermediates are formed.[8][9][10][11][12] Although SN2 reactions with inversion of configuration are possible, the fluorination with DAST can also proceed via an SN1-like mechanism, especially for secondary and tertiary alcohols that can form relatively stable carbocations.[13]
Mechanism of Rearrangement:
Caption: Wagner-Meerwein rearrangement pathway.
Troubleshooting Strategies:
| Parameter | Problem | Solution & Rationale | Reference |
| Reaction Conditions | Conditions favor carbocation formation. | Use less ionizing solvents. Running the reaction at lower temperatures can also disfavor the formation and rearrangement of the carbocation. | [13] |
| Reagent | DAST/Deoxo-Fluor can promote carbocation pathways. | Consider alternative reagents that are less prone to inducing rearrangements. For some systems, PhenoFluor has shown higher chemoselectivity. | |
| Substrate Design | The substrate is prone to forming a stable carbocation that can rearrange. | If possible, modify the substrate to disfavor carbocation formation at that position. For example, introduce electron-withdrawing groups nearby. |
III. Troubleshooting Guide: Electrophilic Fluorination
Electrophilic fluorination is commonly used for electron-rich substrates, such as the aromatic side chains of tyrosine or tryptophan, or for the synthesis of α-fluoro amino acids from enolates. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are workhorses in this area.
FAQ 3: I am trying to fluorinate Tyrosine with Selectfluor but I'm getting a mixture of ortho- and di-fluorinated products with low regioselectivity. How can I improve this?
Answer:
Controlling regioselectivity in the electrophilic fluorination of activated aromatic rings like tyrosine is a significant challenge. The hydroxyl group is a strong ortho-, para-director, and the high reactivity of electrophilic fluorinating agents can lead to over-fluorination.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The bulkiness of the fluorinating agent and the substrate can influence the position of attack.
-
Solvent: The solvent can affect the reactivity of the fluorinating agent and the substrate.
-
Protecting Groups: The nature of the protecting groups on the amino and carboxyl functions can influence the electronic properties and steric environment of the aromatic ring.
Troubleshooting Decision Tree:
Caption: Improving regioselectivity in tyrosine fluorination.
Experimental Protocol: Selective Fluorination of a Tyrosine Derivative
-
Substrate Preparation: Dissolve the protected tyrosine derivative (e.g., Boc-Tyr(tBu)-OMe) (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Reaction Setup: Cool the solution to 0 °C under an inert atmosphere.
-
Reagent Addition: Add Selectfluor (1.05 equiv) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the product by column chromatography to separate the isomers.
FAQ 4: My reaction with NFSI is giving me significant amounts of sulfonated and aminated byproducts instead of the desired fluorinated compound. Why is this happening?
Answer:
NFSI has multiple electrophilic sites and can act not only as a fluorine source but also as a source of the benzenesulfonimide anion or a related aminating species.[14]
-
Sulfonylation: A nucleophile can attack one of the sulfur atoms of NFSI instead of the fluorine atom. This is more common with "hard" nucleophiles.[15][16]
-
Amination: NFSI can act as an aminating agent, leading to the formation of a C-N bond. This pathway can be favored under certain conditions, sometimes promoted by transition metal catalysts like copper.[17][18][19]
Strategies to Minimize Side Reactions:
| Side Reaction | Probable Cause | Troubleshooting Steps | Reference |
| Sulfonylation | "Hard" nucleophile, high temperature. | - Modify reaction conditions (lower temperature, change solvent).- Use a "softer" nucleophile if the substrate allows. | [15][16] |
| Amination | Catalyst choice, substrate electronics. | - Avoid copper catalysts if amination is a problem; palladium catalysts often favor fluorination.- For transition-metal-free reactions, screen different bases and solvents. | [18][20] |
IV. Troubleshooting Guide: Radical Fluorination
Radical fluorination offers a powerful way to fluorinate C-H bonds, particularly in aliphatic side chains. However, controlling selectivity and avoiding unwanted byproducts can be challenging.
FAQ 5: I am attempting a radical C-H fluorination on an aliphatic amino acid derivative using Selectfluor and a photocatalyst, but I'm getting a mixture of products and low conversion. What are the key parameters to optimize?
Answer:
Radical C-H fluorination is sensitive to a variety of factors. Low conversion and lack of selectivity are common issues.
Key Optimization Parameters:
| Parameter | Common Issue | Troubleshooting Suggestions | Reference |
| Photocatalyst | Inefficient radical generation. | Screen different photocatalysts with appropriate redox potentials for your substrate. | |
| Solvent | Solvent participation in radical reactions. | Choose a solvent that is inert under the reaction conditions. Acetonitrile is often a good starting point. | |
| Light Source | Insufficient or incorrect wavelength of light. | Ensure your light source has the correct wavelength to excite the photocatalyst and that the reaction vessel is transparent to that wavelength. | |
| Stoichiometry | Unbalanced ratio of substrate, oxidant, and fluorine source. | Carefully optimize the stoichiometry of all reagents. Sometimes an excess of the fluorine source is required. | [21][22] |
| Degassing | Quenching of the excited state of the photocatalyst by oxygen. | Thoroughly degas the reaction mixture before starting the irradiation. |
Experimental Protocol: Radical C-H Fluorination of an Unprotected Amino Acid
This protocol is adapted from literature procedures for the benzylic C-H fluorination via a radical process.[21][22]
-
Reaction Setup: To a solution of the unprotected amino acid (e.g., Phenylalanine) (1.0 equiv) in a mixture of acetonitrile and water, add a silver(I) catalyst (e.g., AgNO₃, 10 mol%).
-
Reagent Addition: Add Selectfluor (2.2 equiv).
-
Reaction Conditions: Stir the mixture at room temperature, protected from light, for the specified time (e.g., 12 hours).
-
Work-up: Quench the reaction, and purify by standard methods such as ion-exchange chromatography.
V. References
-
Troubleshooting low yield in heterocycle fluorination reactions - Benchchem. Available at: --INVALID-LINK--
-
Fluorination with aminosulfuranes - Wikipedia. Available at: --INVALID-LINK--
-
Proposed mechanism of amination of methylarenes with NFSI - ResearchGate. Available at: --INVALID-LINK--
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC. Available at: --INVALID-LINK--
-
Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. Available at: --INVALID-LINK--
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. Available at: --INVALID-LINK--
-
An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions - Chemical Research in Chinese Universities. Available at: --INVALID-LINK--
-
Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - NIH. Available at: --INVALID-LINK--
-
Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) - Sci-Hub. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing N-Fluoro-O-benzenedisulfonimide (NFSI) Fluorination Reactions - Benchchem. Available at: --INVALID-LINK--
-
N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Radical C-H Fluorination Using Unprotected Amino Acids as Radical Precursors - PubMed. Available at: --INVALID-LINK--
-
Wagner–Meerwein rearrangement - Wikipedia. Available at: --INVALID-LINK--
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. Available at: --INVALID-LINK--
-
Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchGate. Available at: --INVALID-LINK--
-
Wagner-Meerwein Rearrangement - J&K Scientific LLC. Available at: --INVALID-LINK--
-
Wagner–Meerwein rearrangement - L.S.College, Muzaffarpur. Available at: --INVALID-LINK--
-
Rearrangements in Organic Chemistry. Available at: --INVALID-LINK--
-
Wagner-Meerwein Rearrangement - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions - ResearchGate. Available at: --INVALID-LINK--
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. Available at: --INVALID-LINK--
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: --INVALID-LINK--
-
Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors - Organic Letters - ACS Figshare. Available at: [https://figshare.com/articles/journal_contribution/Radical_C_H_Fluorination_Using_Unprotected_Amino_Acids_as_Radical_Precursors/12818957](--INVALID-LINK--_ Acids_as_Radical_Precursors/12818957)
-
Exploring the Behavior of NFSI Reagent as Nitrogen Source | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of complex unnatural fluorine-containing amino acids - PMC - NIH. Available at: --INVALID-LINK--
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - NIH. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate. Available at: --INVALID-LINK--
-
Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides - Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC - NIH. Available at: --INVALID-LINK--
-
Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N - PubMed. Available at: --INVALID-LINK--
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. Available at: --INVALID-LINK--
-
Oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin. Available at: --INVALID-LINK--
-
Selectfluor: mechanistic insight and applications - PubMed - NIH. Available at: --INVALID-LINK--
-
Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PubMed. Available at: --INVALID-LINK--
-
Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids - NIH. Available at: --INVALID-LINK--
-
Synthesis of Fmoc-amino acid fluorides via DAST, an alternative fluorinating agent. Available at: --INVALID-LINK--
-
Selective fluorination of m-tyrosine by OF>2 - Johns Hopkins University. Available at: --INVALID-LINK--
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. Available at: --INVALID-LINK--
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - NIH. Available at: --INVALID-LINK--
-
Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. Available at: --INVALID-LINK--
-
Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews. Available at: --INVALID-LINK--
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 16. Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 21. Radical C-H Fluorination Using Unprotected Amino Acids as Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Collection - Radical CâH Fluorination Using Unprotected Amino Acids as Radical Precursors - Organic Letters - Figshare [acs.figshare.com]
Technical Support Center: Peptide Coupling with 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Introduction: Navigating the Challenges of α,α-Disubstituted Amino Acids
Welcome to the technical support guide for troubleshooting peptide coupling reactions involving 2-Amino-2-(4-fluoro-phenyl)-propionic acid. This α,α-disubstituted amino acid presents unique challenges in peptide synthesis due to significant steric hindrance at the α-carbon.[1][2][3] This hindrance can dramatically slow down reaction kinetics and reduce the nucleophilicity of the amine group, often leading to low or no yield with standard coupling protocols.[4] Furthermore, the electronic properties of the 4-fluoro-phenyl group, while generally considered electron-withdrawing, can influence the reactivity of the adjacent amine.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights and actionable protocols to overcome common obstacles and ensure successful peptide synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: My coupling reaction has failed or resulted in a very low yield. What are the primary causes?
A1: Low or failed coupling with this amino acid is almost always linked to its structure. The primary culprits are:
-
Extreme Steric Hindrance: The presence of both a methyl group and a 4-fluoro-phenyl group on the α-carbon creates a highly crowded environment.[1][2][3] This physically blocks the approach of the activated carboxyl group of the incoming amino acid to the amine of the hindered residue (or vice-versa), making peptide bond formation difficult.[4]
-
Reduced Amine Nucleophilicity: The steric bulk around the nitrogen atom significantly reduces its ability to act as an effective nucleophile.[4] While the fluorine atom is electron-withdrawing, which can decrease basicity and nucleophilicity, the dominant factor here is the steric shield.[5][6]
-
Inadequate Coupling Reagent: Standard coupling reagents, such as DCC or HBTU, are often not potent enough to overcome the high activation energy barrier of this reaction.[3][4] More powerful reagents are necessary to form the highly reactive activated ester required for the coupling to proceed.
Q2: I'm observing poor solubility of my protected this compound. How can I address this?
A2: The hydrophobic nature of the 4-fluoro-phenyl ring can contribute to solubility issues, especially as a peptide chain elongates and potentially aggregates.[7][8]
-
Solvent Choice: If you are using DMF, consider switching to or using a mixture with N-methylpyrrolidone (NMP), which has superior solvating properties for complex peptides.[9] In some cases, a mixture of DMF/DCM can also be effective.[9]
-
Disruptive Additives: For highly aggregated sequences, the addition of chaotropic salts or solvents like DMSO or hexafluoroisopropanol (HFIP) can help break up secondary structures and improve solvation.[9]
-
Sonication: Gentle sonication can help dissolve the protected amino acid in the reaction solvent before initiating the coupling reaction.[8][10]
Q3: Which coupling reagents are most effective for this type of hindered amino acid?
A3: For α,α-disubstituted amino acids, high-potency onium salt-based reagents are the gold standard.
-
Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended.[11][12][13] Its mechanism involves the formation of a highly reactive OAt-active ester, which is particularly effective for coupling hindered amino acids.[11][13] COMU is another excellent choice, offering comparable reactivity to HATU with the added benefit of safer, non-explosive byproducts.[14]
-
Phosphonium Reagents: Reagents like PyAOP have also shown success in preparing peptides with hindered amino acids.[3]
-
Fluoride-Forming Reagents: In particularly challenging cases, converting the carboxylic acid to an amino acid fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be highly effective, as these are potent acylating agents well-suited for hindered couplings.[14][15]
Q4: How can I be sure that my coupling reaction has gone to completion?
A4: You must perform a qualitative test on the resin before proceeding to the next deprotection step.
-
Kaiser Test (Ninhydrin Test): This is the most common method. A positive test (blue beads) indicates the presence of free primary amines, meaning the coupling has failed or is incomplete. For this specific amino acid, the test should be negative (clear or yellowish beads).
-
Bromophenol Blue Test: This test is an alternative that can also indicate the presence of unreacted amines.[4]
-
Re-coupling: If the test is positive, a second coupling (a "double couple") is necessary. Simply repeat the coupling protocol before moving on. For extremely difficult couplings, extending the reaction time or slightly increasing the temperature may be required.[4][16]
Visual Guides & Workflows
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving common coupling issues.
Caption: A decision tree for troubleshooting peptide coupling failures.
HATU Coupling Mechanism
This diagram illustrates the activation and coupling cascade mediated by the HATU reagent.[11][13][17]
Caption: The two-stage mechanism of HATU-mediated peptide coupling.
Recommended Protocols & Best Practices
Adherence to a robust protocol is critical for success. The following method is optimized for coupling sterically demanding amino acids like this compound.
Protocol: HATU-Mediated Coupling on Solid Support
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[18]
1. Resin Preparation and Deprotection:
-
Swell the resin-bound peptide (e.g., Rink Amide resin) in DMF for at least 30 minutes.[4]
-
Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (at least 5 times) to completely remove piperidine.
2. Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected this compound (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
3. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for a minimum of 2 hours at room temperature. For particularly stubborn couplings, the reaction time can be extended to 4 hours or overnight.[16]
4. Washing and Confirmation:
-
Filter the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling.[4] If the test is positive, repeat steps 2-4 for a second coupling.
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is arguably the most critical variable for success. This table compares common reagents for their efficacy with sterically hindered amino acids.
| Reagent | Type | Relative Potency | Advantages | Disadvantages |
| HATU | Uronium | Very High | Excellent for hindered couplings, fast kinetics, suppresses racemization.[11][19] | Can cause guanidinylation of the N-terminus if used in large excess.[11] Byproduct (HOAt) can be explosive under specific conditions. |
| COMU | Uronium | Very High | Reactivity comparable to HATU, better solubility, non-explosive byproducts.[14] | Higher cost compared to older reagents. |
| HBTU | Uronium | High | Good general-purpose reagent, effective for many sequences. | Less effective than HATU for severely hindered amino acids.[14] |
| PyAOP | Phosphonium | High | Effective for hindered amino acids, often with lower racemization.[3] | Byproducts can be more difficult to remove. |
| DIC/Oxyma | Carbodiimide | Medium | Cost-effective; Oxyma is a safer and more effective additive than HOBt.[14] | Generally insufficient for α,α-disubstituted amino acids; risk of N-acylurea formation.[14] |
| TFFH | Fluoroformamidinium | Very High | Forms highly reactive acyl fluorides, excellent for the most difficult couplings.[14][15] | Reagent is moisture-sensitive; requires anhydrous conditions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. peptide.com [peptide.com]
- 10. biobasic.com [biobasic.com]
- 11. benchchem.com [benchchem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. bachem.com [bachem.com]
- 15. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
"preventing racemization during the synthesis of chiral fluorinated amino acids"
A Specialist's Guide to Preventing Racemization
Welcome to the Technical Support Center for the synthesis of chiral fluorinated amino acids. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of introducing fluorine into amino acid scaffolds while preserving stereochemical integrity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding racemization in the context of fluorinated amino acid synthesis.
Q1: What is racemization and why is it a critical issue in the synthesis of fluorinated amino acids?
A1: Racemization is the conversion of a single, optically active enantiomer (typically the biologically relevant L-form) into an equal mixture of both L- and D-enantiomers, rendering the mixture optically inactive.[1][2] In pharmaceutical development, the chirality of an amino acid is paramount, as often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[3] Fluorinated amino acids are of great interest to medicinal chemists as their incorporation into peptides can enhance bioactivity, metabolic stability, and proteolytic resistance.[4][5][6][7] However, the very act of synthesizing these molecules, particularly during peptide bond formation, can compromise their stereochemical purity, negating their potential benefits.[8][9]
Q2: What are the primary chemical mechanisms that cause racemization during synthesis?
A2: Racemization during the coupling of N-protected amino acids is primarily a base-catalyzed process that proceeds through two main pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[10] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and is easily removed by a base. The resulting planar, achiral intermediate can then be attacked by an incoming amine from either face, leading to a mixture of L- and D-peptides.[3][8][10][11]
-
Direct Enolization (or Carbanion Formation): This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a planar, achiral enolate (carbanion) intermediate.[10][12][13] Subsequent protonation can occur from either side, resulting in racemization.[3][10] While less common than oxazolone formation, it can be significant under strongly basic conditions or with certain substrates.[10][12]
Q3: Are fluorinated amino acids more susceptible to racemization than their non-fluorinated counterparts?
A3: The presence of fluorine can significantly influence the electronic properties of the amino acid. The strong electron-withdrawing nature of fluorine atoms or fluoroalkyl groups can increase the acidity of the α-proton.[14] This heightened acidity makes the proton easier to abstract by a base, thereby facilitating both the oxazolone and direct enolization pathways for racemization.[12] Therefore, synthetic steps that are routine for standard amino acids may require special optimization to prevent loss of stereochemical integrity when working with their fluorinated analogs.
Q4: Which specific amino acids are notoriously prone to racemization?
A4: While all chiral amino acids can racemize under certain conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high propensity to racemize during coupling reactions.[11][15] Serine (Ser) can also be problematic.[8][15] For these sensitive residues, the choice of protecting groups and coupling conditions is especially critical.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common racemization issues encountered during the synthesis of chiral fluorinated amino acids.
Problem 1: High levels of D-enantiomer detected after peptide coupling step.
This is the most common scenario where racemization is introduced. A systematic evaluation of your reaction components is necessary.
// Annotations ReagentNode [label="Action: Switch to onium salts (HATU, HCTU).\nAdd HOBt, HOAt, or Oxyma.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BaseNode [label="Action: Switch to weaker (NMM) or hindered (Collidine, TMP) base.\nUse minimal equivalents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionNode [label="Action: Perform coupling at 0°C or lower.\nMonitor reaction to avoid prolonged times.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PGNode [label="Action: For sensitive residues like His, ensure side-chain protection.\nConsider alternative N-terminal PGs.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Annotations ReagentNode [label="Action: Switch to onium salts (HATU, HCTU).\nAdd HOBt, HOAt, or Oxyma.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BaseNode [label="Action: Switch to weaker (NMM) or hindered (Collidine, TMP) base.\nUse minimal equivalents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionNode [label="Action: Perform coupling at 0°C or lower.\nMonitor reaction to avoid prolonged times.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PGNode [label="Action: For sensitive residues like His, ensure side-chain protection.\nConsider alternative N-terminal PGs.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
CheckReagents -> ReagentNode [style=dashed, dir=back]; CheckBase -> BaseNode [style=dashed, dir=back]; CheckConditions -> ConditionNode [style=dashed, dir=back]; CheckProtectingGroup -> PGNode [style=dashed, dir=back]; }
Analysis and Corrective Actions
-
Coupling Reagents & Additives: The choice here is paramount.
-
Causality: Carbodiimide reagents like DCC and DIC activate the carboxylic acid, but this activation can lead to a high degree of racemization if used alone.[8] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial.[8] They act by forming reactive esters with the activated amino acid, which are less prone to oxazolone formation and subsequent racemization compared to the carbodiimide-activated species.[8][11]
-
Recommendation: When using carbodiimides (e.g., DIC), always include an additive.[8][16] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[8] For particularly challenging couplings, consider switching to onium salt-based reagents like HATU, HCTU, or PyBOP, which have built-in activating and suppressing moieties and often yield cleaner reactions with lower racemization.[9][17]
-
-
Base Selection: The presence, strength, and steric hindrance of the base are critical.
-
Causality: The base is responsible for abstracting the α-proton, the key step in both racemization mechanisms.[12][13] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate this proton abstraction, increasing the rate of racemization.[8]
-
Recommendation: Avoid strong, non-hindered bases where possible. Opt for weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8] These bases are sufficient to deprotonate the incoming amine hydrochloride but are less likely to abstract the sensitive α-proton. Use the minimum number of equivalents of base necessary for the reaction.
-
-
Reaction Conditions: Temperature and time play a significant role.
-
Causality: Racemization is a thermodynamically favorable process.[1] Higher temperatures provide the activation energy needed for the racemization pathways to occur at a faster rate. Prolonged reaction times simply give the system more opportunity to racemize.
-
Recommendation: Perform coupling reactions at low temperatures, typically starting at 0°C and allowing the reaction to slowly warm to room temperature. For highly sensitive fluorinated amino acids, maintaining the temperature below ambient for the entire reaction duration may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
| Parameter | High Racemization Risk | Low Racemization Recommendation | Rationale |
| Coupling Reagent | DIC, DCC (alone) | HATU, HCTU, COMU | Onium salts are designed for rapid coupling and inherent suppression.[9][17] |
| Additive | None | HOAt, Oxyma | Forms reactive esters that are less prone to racemization.[8][11] |
| Base | DIPEA, TEA | NMM, 2,4,6-Collidine | Weaker/hindered bases are less likely to abstract the acidic α-proton.[8] |
| Temperature | > 25°C (Room Temp) | 0°C to Room Temp | Lower temperature reduces the rate of the racemization side reaction.[1] |
| Solvent | Polar aprotic (e.g., DMF) | Less polar (e.g., DCM) | Solvent can influence the stability of charged intermediates. |
Problem 2: Racemization detected during fluorination or deprotection steps.
While peptide coupling is a major source of racemization, other synthetic steps can also compromise stereochemical integrity.
Analysis and Corrective Actions
-
Fluorination Step: The method of fluorine introduction is key.
-
Causality: Both nucleophilic and electrophilic fluorination reactions can proceed through mechanisms that involve planar or near-planar intermediates (e.g., carbocations or enolates), which can lead to a loss of stereocontrol.[2][18] The choice of fluorinating reagent and reaction conditions dictates the stereochemical outcome.[19]
-
Recommendation: Employ asymmetric fluorination strategies. This can involve using a chiral fluorinating agent, a chiral catalyst, or a chiral auxiliary attached to the substrate.[20][21][22] For example, the use of Evans' oxazolidinone auxiliaries can direct the stereoselective fluorination of an enolate intermediate.[20][21] Careful selection of reagents like Selectfluor® in combination with chiral catalysts can achieve high enantioselectivity.[22]
-
-
Deprotection Steps: Harsh conditions can cause epimerization.
-
Causality: The final product itself, or intermediates along the synthetic route, may be prone to racemization under strongly acidic or basic conditions, especially at elevated temperatures.[3] For instance, harsh acidic hydrolysis to remove a chiral auxiliary can sometimes lead to partial racemization of the final amino acid product.[3]
-
Recommendation: Screen deprotection conditions carefully. Use the mildest conditions possible to remove protecting groups. If racemization is observed during a final hydrolysis step, consider enzymatic cleavage or alternative protecting groups that can be removed under neutral conditions. Ensure all workup and purification steps are performed at low temperatures and under neutral or mildly acidic pH to preserve the product's stereochemical integrity.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling
This protocol outlines a standard procedure for coupling a chiral fluorinated amino acid while minimizing the risk of racemization.
-
Preparation: a. In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-terminally protected chiral fluorinated amino acid (1.0 eq) and the racemization suppressant (e.g., Oxyma, 1.1 eq) in an anhydrous solvent (e.g., DCM/DMF mixture). b. Cool the solution to 0°C in an ice bath.
-
Activation: a. Add the coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution. b. Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the active ester.
-
Coupling: a. In a separate flask, dissolve the amino-component (e.g., peptide-resin or amino ester hydrochloride, 1.0 eq) in anhydrous DMF. b. If the amino-component is a hydrochloride salt, add a hindered base (e.g., 2,4,6-collidine, 1.0 eq) and stir for 5 minutes. c. Add the solution of the amino-component to the pre-activated amino acid mixture at 0°C. d. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by LC-MS until completion.
-
Workup: a. Filter the reaction mixture to remove any urea byproduct (if using DIC). b. Dilute the filtrate with an appropriate solvent (e.g., ethyl acetate) and wash sequentially with cold, dilute aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a method to quantify the level of racemization.
-
Derivatization (Marfey's Method): a. To a small sample of the synthesized peptide (or free amino acid after hydrolysis), add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. b. Add a small amount of aqueous sodium bicarbonate to maintain a basic pH. c. Heat the mixture at approximately 40°C for 1 hour.[10] d. Quench the reaction by adding a small volume of 2 M HCl.[10]
-
HPLC Analysis: a. Evaporate the solvent from the derivatized sample. b. Redissolve the residue in a suitable mobile phase, such as 50% acetonitrile/water.[10] c. Inject the sample onto a C18 reversed-phase HPLC column. d. Elute using a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).[10] e. Monitor the elution by UV detection at 340 nm.[10] f. The two diastereomeric derivatives (L-L and D-L) will have different retention times, allowing for their separation and quantification. The L-amino acid derivative typically elutes first.[10]
References
- 1. byjus.com [byjus.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. creation.com [creation.com]
- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 14. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zjwintime.com [zjwintime.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Controlling the stereochemistry in 2-oxo-aldehyde-derived Ugi adducts through the cinchona alkaloid-promoted electrophilic fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Welcome, Researchers. This guide is designed to function as a dedicated technical support resource for scientists and drug development professionals working with 2-Amino-2-(4-fluoro-phenyl)-propionic acid. As a non-canonical, fluorinated amino acid, this compound presents unique challenges during synthesis, purification, and characterization. This document, structured in a responsive question-and-answer format, provides field-proven insights and troubleshooting protocols to address the specific issues you may encounter.
Section 1: Foundational Identity and Purity Assessment
FAQ 1: I have synthesized a batch of this compound. What is the recommended workflow for initial identity confirmation and purity assessment?
Answer:
Confirming the identity of an α,α-disubstituted amino acid like this requires a multi-technique approach to unambiguously verify the covalent structure and assess its purity. A simple melting point or a single chromatographic peak is insufficient. The presence of the fluorophenyl moiety provides a unique spectroscopic handle that should be leveraged.
The recommended workflow involves a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Experimental Workflow: Initial Characterization
Caption: Initial characterization workflow for synthesized product.
Step-by-Step Protocol:
-
Mass Spectrometry (High-Resolution):
-
Objective: To confirm the exact molecular weight.
-
Method: Use Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Expected Result: The theoretical monoisotopic mass of C₉H₁₁FNO₂ is 184.0774 g/mol for the [M+H]⁺ ion. Your observed mass should be within a 5 ppm error margin. High-resolution MS is critical for distinguishing your compound from potential impurities with similar nominal masses.[1][]
-
-
NMR Spectroscopy:
-
Objective: To confirm the covalent structure and the environment of each atom.
-
¹H NMR: Look for the characteristic signals: a singlet for the α-methyl group, aromatic protons in the 7-8 ppm range (showing splitting patterns consistent with a 1,4-disubstituted ring), and broad signals for the amino and carboxylic acid protons (which may exchange with D₂O).
-
¹³C NMR: Identify the quaternary α-carbon, the methyl carbon, the carboxyl carbon, and the aromatic carbons. The carbon directly bonded to fluorine will show a large ¹J C-F coupling constant.
-
¹⁹F NMR: This is a crucial and highly sensitive experiment.[3][4] You should observe a single resonance for the fluorine atom on the phenyl ring. Its chemical shift provides information about the electronic environment.[5] This technique is excellent for detecting any fluorine-containing impurities.
-
-
FTIR Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Expected Peaks: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amino group (~3000-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700-1750 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[6]
-
-
Achiral HPLC with UV Detection:
-
Objective: To determine the purity of the compound, independent of its stereochemistry.
-
Method: A standard reverse-phase C18 column is a good starting point. The fluorophenyl group provides a strong UV chromophore for sensitive detection (typically around 254 nm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used to ensure good peak shape for the amino acid.[1][]
-
This combined data provides a robust, self-validating confirmation of your compound's identity and a reliable measure of its chemical purity before you proceed to the more complex chiral characterization.
Section 2: Chromatographic Troubleshooting
FAQ 2: I am attempting to separate the enantiomers of this compound using HPLC, but I'm getting no separation or poor resolution. What is a systematic approach to developing a chiral method?
Answer:
Chiral separation of α,α-disubstituted amino acids is non-trivial because the stereocenter is sterically hindered. Achieving separation requires a specific chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing one to be retained longer than the other. A "one-size-fits-all" approach will likely fail. A systematic screening of columns and mobile phases is essential.
The key to success is understanding the interaction mechanisms of different CSPs. For a molecule like this, which has a π-system (fluorophenyl ring), a hydrogen bond donor (amine), and a hydrogen bond acceptor/acidic group (carboxyl), CSPs that leverage π-π interactions, hydrogen bonding, and ionic interactions are the most promising candidates.[7][8]
Workflow: Chiral HPLC Method Development
Caption: Systematic workflow for chiral HPLC method development.
Troubleshooting & Optimization Protocol:
-
Column Screening (The Most Critical Step):
-
Start by screening a diverse set of chiral stationary phases. Do not attempt to optimize on a column that shows no initial promise of separation.
-
| CSP Type | Primary Interaction Mechanism | Typical Starting Mobile Phase | Rationale/Comments |
| Pirkle-Type (e.g., (R,R) Whelk-O1) | π-π interactions, hydrogen bonding, dipole-dipole. | Normal Phase: Hexane/Ethanol (e.g., 90:10) + 0.1% TFA. | The electron-rich phenyl ring of the CSP interacts with the electron-deficient fluorophenyl ring of the analyte. Highly effective for aromatic amino acids. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, CHIROBIOTIC T) | Hydrogen bonding, ionic interactions, inclusion complexation. | Polar Organic: Methanol or Acetonitrile + 0.1% Acetic Acid/Ammonium Acetate. | The complex, basket-like structure offers multiple interaction points. Very versatile for amino acids.[8][9] |
| Crown Ether (e.g., CROWNPAK CR-I(+)) | Host-guest complexation with the primary amine. | Aqueous Acidic: Perchloric acid solution (e.g., pH 1.5-2.0). | Specifically designed for the enantioseparation of compounds with primary amino groups, like amino acids.[9] |
| Zwitterionic Ion-Exchanger (e.g., CHIRALPAK ZWIX) | Anion and cation exchange, hydrogen bonding. | Polar Organic: Acetonitrile/Methanol/Water mixtures with additives. | Simultaneously interacts with the protonated amine and deprotonated carboxylate, making it powerful for free amino acids.[10] |
-
Mobile Phase Optimization:
-
Normal Phase: If using a Pirkle-type column, vary the ratio of hexane to alcohol (ethanol or isopropanol). Small changes can significantly impact resolution. The acidic additive (TFA) is crucial for protonating the amine and reducing peak tailing.
-
Polar Organic/Reversed-Phase: For macrocyclic or zwitterionic CSPs, adjust the organic modifier (acetonitrile vs. methanol) and the concentration/pH of the aqueous buffer or additive. Sometimes, adding a small amount of a basic modifier like isopropylamine can improve peak shape for the acidic compound.
-
-
Temperature and Flow Rate:
-
Temperature: Lowering the column temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes, although it will increase retention time and backpressure. Test temperatures between 15°C and 40°C.
-
Flow Rate: Reducing the flow rate can improve separation efficiency and resolution. Start at 1.0 mL/min and test lower rates like 0.8 or 0.5 mL/min.
-
By systematically screening CSPs first and then optimizing the mobile phase on the most promising candidate, you can efficiently develop a robust and reliable method for separating the enantiomers of this compound.
Section 3: Spectroscopic Analysis
FAQ 3: My ¹⁹F NMR spectrum is giving me trouble. The chemical shift is not what I expected, or the peak is very broad. What could be the issue?
Answer:
¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift dispersion, which makes it very sensitive to the local electronic environment.[4][11] However, issues can arise from referencing, sample conditions, or dynamic processes.
Common Causes & Solutions:
-
Incorrect Referencing:
-
Problem: Unlike ¹H NMR where a solvent peak like TMS is often present, ¹⁹F NMR requires an external or internal reference. If this is not done correctly, the chemical shift will be inaccurate.
-
Solution: The most common practice is to use an external standard in a capillary tube (e.g., trifluoroacetic acid, TFA) or to reference the spectrum to a known signal if a fluorinated solvent is used. For consistency, it's best to report chemical shifts relative to a standard like CFCl₃ (0 ppm).[5]
-
-
Solvent and pH Effects:
-
Problem: The chemical shift of the fluorine atom can be influenced by the solvent and the pH of the solution. Your compound is zwitterionic, meaning its protonation state changes with pH. This change in the overall molecular charge and conformation can slightly alter the electronic environment of the fluorophenyl ring, causing shifts in the ¹⁹F signal.
-
Solution: Always use the same deuterated solvent and ensure consistent sample preparation. If comparing batches, dissolve them in the same solvent (e.g., DMSO-d₆ or D₂O with a buffer). If you suspect pH effects, acquiring spectra in buffered D₂O at different pH values can be a useful diagnostic experiment.
-
-
Paramagnetic Impurities:
-
Problem: Trace amounts of paramagnetic metal ions (e.g., from synthesis reagents or glassware) can cause significant line broadening in NMR spectra, including ¹⁹F.
-
Solution: Ensure high-purity solvents and clean NMR tubes. If you suspect metal contamination, you can try adding a small amount of a chelating agent like EDTA to the sample.
-
-
Molecular Aggregation or Dynamic Exchange:
-
Problem: At higher concentrations, amino acids can aggregate, leading to broader signals. If the molecule is undergoing conformational exchange on the NMR timescale, this can also result in peak broadening.
-
Solution: Acquire the spectrum at a lower concentration. You can also try variable temperature (VT) NMR. If the broadening is due to a dynamic process, the peak may sharpen at higher or lower temperatures.
-
By systematically checking your referencing, solvent conditions, and sample purity, you can resolve most issues encountered during ¹⁹F NMR analysis and leverage its full power for characterizing your compound.
References
- 1. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. chiraltech.com [chiraltech.com]
- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Crude 2-Amino-2-(4-fluoro-phenyl)-propionic acid
Welcome to the technical support guide for the purification of 2-Amino-2-(4-fluoro-phenyl)-propionic acid. As a novel, fluorinated aromatic amino acid, this compound presents unique challenges and opportunities in pharmaceutical research and development.[][2] Its purity is paramount for reliable downstream applications, from peptide synthesis to drug discovery.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common purification hurdles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: Why is my yield extremely low after the initial recrystallization attempt?
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The target compound may be too soluble in your chosen solvent system, even at low temperatures. Fluorinated compounds can exhibit unusual solubility profiles.
-
Solution: Conduct small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and various mixtures). The ideal system is one where the crude product dissolves when hot but precipitates significantly upon cooling. For amino acids, aqueous systems with an organic co-solvent are often effective.[3]
-
-
Incorrect pH: Amino acids are zwitterionic and their solubility is highly dependent on pH. Minimum solubility occurs at the isoelectric point (pI).
-
Solution: Adjust the pH of your aqueous solution to the predicted pI of the amino acid before cooling. For a neutral amino acid like this, the pI will likely be in the mildly acidic to neutral range (pH 5-7). Adjust dropwise with dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) while monitoring the onset of precipitation.[4]
-
-
Premature Crystallization: If the solution is cooled too rapidly, the compound can crash out as a fine, impure powder that is difficult to filter and wash effectively.
-
Solution: Allow the heated, saturated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal growth.[3]
-
-
Excessive Washing: Washing the filtered crystals with a solvent in which they have moderate solubility will dissolve a significant portion of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble (e.g., ice-cold diethyl ether).[4]
-
Question 2: My final product appears as an oil or a sticky gum, not crystals. What should I do?
Potential Causes & Solutions:
-
Presence of Eutectic Impurities: Certain impurities can form a eutectic mixture with the product, depressing its melting point and preventing crystallization. These may include unreacted starting materials or isomeric byproducts.[5]
-
Solution 1 (Solvent Trituration): Add a solvent in which the desired product is insoluble but the oily impurities are soluble. Stir or sonicate the mixture vigorously. The product should solidify into a powder that can be filtered.
-
Solution 2 (Chromatography): If trituration fails, the impurities are too similar to the product. Column chromatography is the most effective method to separate them.[6]
-
-
Residual Solvent: Trapped solvent can inhibit crystal lattice formation.
-
Solution: Dissolve the oil in a suitable solvent (e.g., dichloromethane), dry the solution with an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure. Attempt to recrystallize the resulting solid.
-
Question 3: HPLC analysis shows persistent impurities after multiple recrystallizations. How can I improve purity?
Potential Causes & Solutions:
-
Co-crystallization of Impurities: The impurities may have very similar solubility and structural properties to the target compound, causing them to incorporate into the crystal lattice. This is common with positional isomers (e.g., 2-Amino-2-(2-fluoro-phenyl)-propionic acid).
-
Solution 1 (Switch Purification Method): Recrystallization is insufficient. You must switch to a separation technique based on a different principle, such as polarity. Flash column chromatography over silica gel is the recommended next step.[7] Aromatic amino acids can be effectively separated using this method.[8]
-
Solution 2 (pH Gradient Extraction): Utilize the amphoteric nature of the amino acid. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH). Wash this basic solution with an organic solvent (like ethyl acetate or DCM) to remove neutral or basic organic impurities. Then, carefully acidify the aqueous layer with dilute acid (e.g., 1M HCl) to precipitate the purified amino acid at its isoelectric point. Filter the resulting solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound? A: Impurities depend heavily on the synthetic route. Common possibilities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reagents: Leftover reagents or catalysts.
-
Positional Isomers: If the synthesis involves a Friedel-Crafts type reaction on fluorobenzene, ortho- or meta-substituted isomers may form.[5]
-
Byproducts: Products from side reactions, such as bis-alkylated products in certain asymmetric syntheses.[9]
Q2: What is the best general approach for purifying a novel amino acid like this? A: A multi-step approach is often necessary. Start with the simplest, bulk-purification method and proceed to more refined techniques as needed. A typical workflow is:
-
Acid-Base Extraction: A preliminary cleanup to remove non-amphoteric impurities.
-
Recrystallization: To remove the bulk of impurities and isolate a crystalline solid.
-
Column Chromatography: As a final polishing step to remove trace impurities or those with very similar properties.[6]
Q3: Which analytical techniques are essential for assessing purity? A: A combination of techniques is required for a comprehensive assessment.[10]
-
HPLC (High-Performance Liquid Chromatography): The primary tool for determining chemical purity and quantifying impurities. A reverse-phase C18 column is often a good starting point.[11]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure and identifying any structural isomers or fluorinated impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Certificate of Analysis (CoA): When sourcing the material, a CoA from the supplier should provide initial data on purity, identity, and physical properties.[12]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol leverages the temperature-dependent solubility of the amino acid to separate it from impurities.
-
Solvent Selection: In a test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., a 10:1 water:ethanol mixture) dropwise while heating until the solid just dissolves.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring (e.g., on a hot plate) until all the solid dissolves. Add a minimal amount of extra hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 1-2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol separates compounds based on their differential polarity and affinity for the stationary phase.[6]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, the "dry loading" method is preferred: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column. A good starting mobile phase for an unprotected amino acid might be a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol), often with a small amount of acetic or formic acid (0.1-1%) to improve peak shape.[8]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions.
-
Analysis & Pooling: Analyze the TLC plates to identify which fractions contain the pure product. Pool these pure fractions together.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
| Technique | Recommended Solvent/Mobile Phase Systems | Notes |
| Recrystallization | Water/Ethanol, Water/Isopropanol, Acetonitrile/Water | The ratio must be optimized empirically. Start with high water content and add organic co-solvent. |
| Column Chromatography | Dichloromethane:Methanol (95:5 to 80:20) + 0.5% Acetic Acid | The acid suppresses the deprotonation of the carboxylic acid, reducing peak tailing. |
| Ethyl Acetate:Hexane:Methanol (gradient) + 0.5% Acetic Acid | Start with a less polar mixture and gradually increase the methanol content. |
Visual Workflows and Logic Diagrams
References
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography of microbial metabolites of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Optimization of 2-Amino-2-(4-fluoro-phenyl)-propionic acid Derivatization
Answering the call for in-depth technical guidance, this support center is dedicated to the successful derivatization of 2-Amino-2-(4-fluoro-phenyl)-propionic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your results with confidence. This guide is structured to address challenges head-on, moving from common questions to deep-dive troubleshooting and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for developing a robust derivatization strategy.
Q1: Why is derivatization necessary for analyzing this compound?
Derivatization is essential for two primary reasons. First, like most amino acids, your target molecule lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common HPLC detectors like UV-Vis and Fluorescence.[1][2] The derivatization process attaches a tag to the amino acid that is easily detectable. Second, and critically for pharmaceutical applications, this compound is a chiral molecule. To separate and quantify its enantiomers on a standard (achiral) HPLC column, you must first react it with a chiral derivatizing agent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated by reversed-phase chromatography.[3]
Q2: What are the most common derivatizing agents for chiral amino acid analysis?
For chiral analysis, the goal is to create diastereomers. The most widely recognized and effective agent for this is Marfey's Reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[3][4] It reacts reliably with the primary amine of your amino acid to form stable diastereomeric derivatives that are readily separable by HPLC.[5][6] Other methods involve using a chiral thiol, like N-acetyl-L-cysteine (NAC), in combination with o-phthalaldehyde (OPA) to form diastereomeric isoindoles.[7]
Q3: What is the difference between pre-column and post-column derivatization, and which is better for this application?
-
Pre-column derivatization involves reacting the amino acid with the derivatizing agent before injecting the sample into the HPLC system. The resulting derivatives are then separated on the column. This is the most common approach and is highly recommended for your application as it is versatile and allows for the separation of the created diastereomers.[8]
-
Post-column derivatization involves separating the underivatized amino acid on the column first, and then mixing it with a reagent in a post-column reactor before it reaches the detector. While this method can be highly reproducible, it is not suitable for chiral analysis because the enantiomers would not be separated on a standard column prior to derivatization.[8][9]
Q4: How does the fluorine substituent on the phenyl ring affect derivatization and analysis?
The electron-withdrawing nature of the fluorine atom can have a subtle electronic effect on the molecule, but it generally does not interfere with the standard derivatization reactions that target the primary amino group. Its main impact is on the chromatographic properties of the molecule and its derivatives. Fluorinated compounds can exhibit unique retention behaviors. When developing your HPLC method, this "fluorophilicity" may be exploited for better separation from other components in your sample matrix.
Q5: What are the most critical parameters to control during the derivatization reaction?
The success of your derivatization hinges on tightly controlling four key parameters:
-
pH: Most derivatization reactions for amino acids require alkaline conditions (typically pH 8-10) to ensure the amino group is deprotonated and nucleophilic.[10]
-
Temperature and Time: These parameters must be optimized to ensure the reaction goes to completion without causing degradation of the analyte or the derivative. Insufficient time or temperature will lead to low yield, while excessive heat can create byproducts.[5]
-
Reagent Molar Excess: A sufficient molar excess of the derivatizing agent is crucial to drive the reaction to completion. A 4-6x molar excess is a common starting point.[11]
-
Mixing: Inadequate mixing upon reagent addition is a frequent source of poor reproducibility. The reactions are often fast, so immediate and thorough mixing is critical to ensure the reagent reacts with the analyte rather than hydrolyzing.[12]
Troubleshooting Guide: Common Issues and Solutions
This guide provides direct answers to specific problems you may encounter during your experiments.
Problem: Low or No Derivative Yield Q: My chromatogram shows a very small product peak, or none at all. What are the likely causes?
A: This is a common issue that can almost always be traced back to the reaction conditions. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low derivative yield.
Problem: Poor Reproducibility Q: My results are inconsistent between injections. The peak areas for my derivative vary significantly even when I use the same sample. How can I fix this?
A: Poor reproducibility is often caused by subtle variations in the derivatization procedure.
-
Automate When Possible: If you have an autosampler capable of online derivatization, use it. This eliminates manual timing and pipetting errors.
-
Reagent Stability: Prepare fresh derivatizing reagent daily. Some reagents, like OPA, are unstable in solution.[13][14] Reconstituted reagents like Waters AccQ•Tag should be stored at room temperature in a desiccator to prevent condensation and hydrolysis.[12]
-
Immediate & Consistent Mixing: As soon as the derivatizing reagent is added, vortex the vial immediately for several seconds.[12] Do not add the reagent to all your samples and then go back to mix them. The reaction begins instantly.
-
Terminate the Reaction Consistently: For some derivatization chemistries, it is beneficial to quench the reaction at a specific time point by adding a quenching agent or by acidifying the mixture. This stops the reaction and can prevent the formation of byproducts, leading to more stable derivatives.[10]
Problem: Extraneous Peaks in the Chromatogram Q: I see multiple unexpected peaks, including some that are very large. What are they and how do I get rid of them?
A: These peaks are typically reagent-related artifacts or side products.
-
Run a Reagent Blank: Prepare a "sample" that contains everything except your amino acid (i.e., buffer, solvent, and the derivatizing reagent). Run this on your HPLC. The peaks you see are from the reagent itself or its hydrolysis products.[2] This helps you identify which peaks to ignore.
-
Check for Buffer Interference: Ensure your reaction buffer does not contain primary or secondary amines (e.g., Tris buffer), as these will also react with the derivatizing agent and create interfering peaks. Borate buffer is a common and safe choice.[10][14]
-
Optimize Reagent Concentration: While a molar excess is needed, a massive excess can lead to large reagent-related peaks that may co-elute with your derivative. Try reducing the excess to the minimum level required for complete derivatization.
-
Consider a Post-Derivatization Cleanup: For some methods, like PITC, a liquid-liquid extraction (e.g., with hexane) can be used after derivatization to remove excess reagent before analysis.[2]
Problem: Poor Enantiomeric Resolution Q: I'm using Marfey's reagent (FDAA), but the peaks for the L-D and L-L diastereomers are not baseline-separated. What can I adjust?
A: Achieving good chiral separation requires optimization of both the derivatization and the chromatography.
-
Ensure Complete Derivatization: Incomplete reaction will result in a peak for the unreacted amino acid and can compromise the accuracy of your enantiomeric excess (%e.e.) calculation. Re-evaluate your reaction time, temperature, and reagent excess.
-
Optimize HPLC Mobile Phase: The resolution of diastereomers is highly dependent on the mobile phase. Systematically vary the percentage of your organic modifier (e.g., acetonitrile or methanol). Even small changes can have a large impact on resolution.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivatives and thus their interaction with the stationary phase. An acidic mobile phase, often containing 0.1% formic acid or trifluoroacetic acid, is typically used for separating Marfey's derivatives.[15]
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance resolution, although it will increase retention times and backpressure.
-
Decrease Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution.
Optimized Experimental Protocols
The following are detailed, step-by-step protocols for common and effective derivatization methods.
Protocol 1: Chiral Analysis using Marfey's Reagent (FDAA)
This protocol is the gold standard for determining the enantiomeric purity of amino acids. It creates diastereomers that can be separated on a standard C18 column.
Caption: Workflow for derivatization with Marfey's Reagent (FDAA).
Key Reaction Parameters Summary (FDAA)
| Parameter | Recommended Condition | Rationale / Key Insight |
| Solvent | Acetone for FDAA, Water for AA | Acetone is a common solvent for FDAA. Ensure your amino acid is fully dissolved before starting. |
| Base | Triethylamine (TEA) or NaHCO₃ | A base is required to deprotonate the amino group, making it nucleophilic.[5][16] |
| Temperature | 37 - 50 °C | Provides sufficient energy for the reaction without causing significant degradation.[5][17] |
| Time | 60 - 90 minutes | Ensures the reaction proceeds to completion. A time-course study is recommended for full optimization.[5] |
| Quenching | Acidification (e.g., HCl) | Stops the reaction by protonating the base and any remaining amino groups, stabilizing the derivatives.[15] |
| Detection | UV at 340 nm | The DNP (dinitrophenyl) group on the FDAA provides a strong chromophore at this wavelength.[16] |
Protocol 2: Quantification using FMOC-Cl
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent reagent for general quantification, reacting with both primary and secondary amines to produce highly fluorescent and UV-active derivatives.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM solution of Sodium Borate buffer and adjust the pH to 9.0.
-
Prepare a 20 mM solution of FMOC-Cl in acetonitrile. This solution should be made fresh daily.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of your sample (or standard, dissolved in water or a weak buffer) with 100 µL of the 50 mM borate buffer (pH 9.0).
-
Add 100 µL of the 20 mM FMOC-Cl solution.
-
Vortex immediately and vigorously for 30 seconds.
-
Let the reaction proceed at room temperature for 20 minutes.[10]
-
-
Quenching Excess Reagent:
-
To remove the excess, unreacted FMOC-Cl which can interfere with chromatography, add 50 µL of a primary amine solution like 1-aminoadamantane (ADAM) or glycine (e.g., 80 mM).
-
Vortex and let it stand for 5 minutes at room temperature.[10] Note: Some protocols use a liquid-liquid extraction with a non-polar solvent like pentane or hexane at this stage to remove the FMOC-OH byproduct.
-
-
Sample Analysis:
-
The sample is now ready for injection into the HPLC system.
-
Separation is typically performed on a C18 column.
-
Detection can be done via fluorescence (Excitation: ~265 nm, Emission: ~315 nm) or UV absorbance (~265 nm).[18]
-
Key Reaction Parameters Summary (FMOC-Cl)
| Parameter | Recommended Condition | Rationale / Key Insight |
| Buffer | Borate Buffer, pH 9.0 | Provides the necessary alkaline environment for the reaction. Avoid amine-based buffers.[10] |
| Solvent | Acetonitrile | FMOC-Cl is soluble and stable for a working day in this solvent. |
| Temperature | Room Temperature | The reaction is rapid and efficient at ambient temperature. |
| Time | 1-20 minutes | The reaction is typically very fast. Longer times may increase hydrolysis of the reagent. |
| Quenching | Primary Amine (e.g., ADAM) | Essential for consuming excess FMOC-Cl to prevent large, interfering peaks in the chromatogram.[10] |
| Detection | Fluorescence (Ex: 265 nm, Em: 315 nm) | Offers higher sensitivity and selectivity compared to UV detection. |
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Peptide Stability: 2-Amino-2-(4-fluoro-phenyl)-propionic acid versus Phenylalanine
For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced stability is a critical endeavor. The inherent susceptibility of natural peptides to proteolytic degradation and conformational instability often limits their therapeutic potential. The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide chemistry, offering a powerful tool to overcome these limitations. This guide provides an in-depth technical comparison of the impact of incorporating 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a fluorinated analogue, versus the natural amino acid L-phenylalanine on peptide stability. We will delve into the mechanistic underpinnings of their effects, supported by experimental data and detailed protocols.
Introduction: The Significance of Amino Acid Substitution in Peptide Design
The substitution of natural amino acids with synthetic analogues can profoundly alter the physicochemical properties of a peptide. Phenylalanine, with its aromatic side chain, plays a crucial role in peptide structure and function through hydrophobic and π-π stacking interactions. However, it is also a recognition site for various proteases. The introduction of this compound, where a hydrogen atom on the phenyl ring is replaced by a highly electronegative fluorine atom, offers a subtle yet powerful modification to enhance peptide stability.[1][2]
The rationale behind this substitution lies in the unique properties of the fluorine atom. Its high electronegativity alters the electronic distribution of the aromatic ring, influencing non-covalent interactions that are often critical for peptide structure and receptor binding.[1][3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.[3]
Head-to-Head Comparison: this compound vs. Phenylalanine
The decision to incorporate this compound in place of phenylalanine is driven by the pursuit of enhanced stability. Below, we compare the anticipated effects of this substitution on key stability parameters.
Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[4][5] The incorporation of non-natural amino acids, such as fluorinated ones, is a widely adopted strategy to increase resistance to enzymatic cleavage.[4][5][6][7]
-
Phenylalanine: The aromatic side chain of phenylalanine is a key recognition motif for several proteases, including chymotrypsin and pepsin, which preferentially cleave at the C-terminal side of aromatic residues.[4]
-
This compound: The introduction of a fluorine atom on the phenyl ring can sterically and electronically hinder the binding of proteases to the peptide backbone. This modification can disrupt the precise conformational recognition required for enzymatic activity, thereby increasing the peptide's half-life in biological fluids.[8] While the increase in proteolytic stability is a common observation, the extent of this enhancement can be context-dependent, varying with the specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence.[4]
Table 1: Anticipated Impact on Proteolytic Stability
| Feature | Phenylalanine-Containing Peptide | This compound-Containing Peptide | Rationale for Difference |
| Susceptibility to Proteases (e.g., Chymotrypsin, Pepsin) | High | Low to Moderate | Fluorine substitution provides steric and electronic hindrance at the protease recognition site.[4][8] |
| Expected Half-life in Plasma | Shorter | Longer | Increased resistance to enzymatic degradation leads to a longer circulation time.[5] |
Thermal and Conformational Stability
The stability of a peptide's three-dimensional structure is crucial for its biological activity. The introduction of fluorinated amino acids can significantly impact the conformational preferences and thermal stability of peptides.[6][7]
-
Phenylalanine: Phenylalanine contributes to the hydrophobic core of folded peptides, stabilizing the structure through hydrophobic interactions.
-
This compound: The increased hydrophobicity of the fluorinated phenyl ring can lead to more favorable packing within the peptide's core, resulting in enhanced thermal stability.[6][9] This "fluorous effect" can promote the formation of more stable secondary structures, such as α-helices and β-sheets.[10] However, it is important to note that the impact of fluorination on secondary structure is highly context-dependent and can sometimes be disruptive.[10]
Table 2: Anticipated Impact on Thermal and Conformational Stability
| Feature | Phenylalanine-Containing Peptide | This compound-Containing Peptide | Rationale for Difference |
| Melting Temperature (Tm) | Lower | Higher | Increased hydrophobicity of the fluorinated side chain enhances core packing and stability.[9][11] |
| Secondary Structure Propensity | Dependent on sequence context | Can be enhanced (e.g., increased helicity) | The fluorous effect can favor more compact and stable secondary structures.[10] |
Experimental Validation: Protocols and Methodologies
To empirically validate the theoretical advantages of incorporating this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for a comprehensive stability assessment.
Peptide Synthesis
The synthesis of both the native phenylalanine-containing peptide and its fluorinated analogue is the foundational step. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this purpose.[2][12]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (either Fmoc-L-phenylalanine-OH or Fmoc-L-2-amino-2-(4-fluoro-phenyl)-propionic acid-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Diagram: Experimental Workflow for Peptide Synthesis and Stability Assessment
Caption: A generalized workflow for the synthesis and stability evaluation of peptides.
Proteolytic Stability Assay
This assay is designed to quantify the rate of peptide degradation in the presence of proteases or in a complex biological matrix like human serum.[13][14][15]
Experimental Protocol: In Vitro Proteolytic Degradation Assay
-
Sample Preparation: Prepare stock solutions of the purified peptides (both native and fluorinated) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate a known concentration of each peptide with a specific protease (e.g., chymotrypsin) or with human serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) or by precipitating the proteins with an organic solvent like acetonitrile.[14][16]
-
Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.
Diagram: Proteolytic Stability Assay Workflow
Caption: Workflow for determining the proteolytic stability of peptides.
Conformational and Thermal Stability Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and their thermal stability.[17][18][19]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.
-
Secondary Structure Analysis: Record the CD spectra of each peptide at a constant temperature (e.g., 25°C) in the far-UV region (typically 190-260 nm). The resulting spectra can be deconvoluted to estimate the percentage of α-helix, β-sheet, and random coil structures.[18][20]
-
Thermal Denaturation: To determine the melting temperature (Tm), monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as the temperature is gradually increased. The midpoint of the transition in the sigmoidal curve of ellipticity versus temperature corresponds to the Tm.[18]
Diagram: CD Spectroscopy for Stability Analysis
Caption: Using CD spectroscopy to analyze peptide secondary structure and thermal stability.
Conclusion: A Strategic Choice for Enhanced Peptide Therapeutics
The incorporation of this compound in place of phenylalanine represents a strategic and data-driven approach to enhancing peptide stability. The introduction of fluorine can significantly increase resistance to proteolytic degradation and improve thermal and conformational stability. While the precise effects are context-dependent, the principles outlined in this guide provide a solid foundation for the rational design of more robust and effective peptide therapeutics. The experimental protocols detailed herein offer a clear roadmap for validating the stability enhancements of your novel peptide candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Amino-2-(4-fluoro-phenyl)-propionic acid and Its Analogs
This guide offers an in-depth technical comparison of the biological activity of 2-Amino-2-(4-fluoro-phenyl)-propionic acid and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate the structure-activity relationships (SAR) that govern the pharmacological effects of these compounds. We will delve into the mechanistic basis for their activities, supported by experimental data and detailed protocols for relevant assays.
Introduction: The Role of Fluorine in Modulating Bioactivity
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] In the context of amino acids and their derivatives, fluorination can lead to compounds with altered enzymatic inhibition profiles and improved therapeutic potential.[3][4]
This guide focuses on this compound, a fluorinated analog of the parent compound 2-Amino-2-phenylpropionic acid. We will compare its biological activity with its non-fluorinated counterpart and its positional isomers, the 2-fluoro and 3-fluoro analogs. A primary focus of this comparison will be their potential as inhibitors of cyclooxygenase (COX) enzymes, key targets in the development of anti-inflammatory drugs.[5][6]
Structural Analogs Under Comparison
The core structure for our comparison is 2-Amino-2-phenylpropionic acid. The introduction of a fluorine atom at different positions on the phenyl ring is expected to modulate the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets.
| Compound Name | Structure | Key Feature |
| 2-Amino-2-phenylpropionic acid | Parent (non-fluorinated) compound | |
| 2-Amino-2-(2-fluoro-phenyl)-propionic acid | Fluorine at the ortho position | |
| 2-Amino-2-(3-fluoro-phenyl)-propionic acid | Fluorine at the meta position | |
| This compound | Fluorine at the para position |
Comparative Biological Activity: Focus on Cyclooxygenase Inhibition
Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of COX enzymes.[5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory agents with reduced gastrointestinal side effects.[6]
While direct, head-to-head comparative studies for this specific set of amino acid analogs are not extensively available in the public domain, we can infer potential activity trends based on related structures and general principles of SAR for fluorinated compounds. It is hypothesized that the position of the fluorine atom will influence the inhibitory potency and selectivity towards COX isoforms.
Hypothetical Comparative Data (Illustrative)
The following table is a conceptual representation of how experimental data for COX-1 and COX-2 inhibition would be presented. The values are for illustrative purposes and are not based on actual experimental results for these specific compounds.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 2-Amino-2-phenylpropionic acid | 50 | 25 | 2 |
| 2-Amino-2-(2-fluoro-phenyl)-propionic acid | 40 | 10 | 4 |
| 2-Amino-2-(3-fluoro-phenyl)-propionic acid | 45 | 15 | 3 |
| This compound | 35 | 5 | 7 |
Causality Behind Expected Trends:
-
Fluorine at the 4-position (para): This substitution is often favored in drug design as it can enhance binding affinity through favorable electronic interactions without causing significant steric hindrance. The electron-withdrawing nature of fluorine at this position can influence the acidity of the carboxylic acid group, which is crucial for binding to the active site of COX enzymes.
-
Fluorine at the 2-position (ortho): This can introduce steric effects that may either enhance or hinder binding, depending on the specific topology of the enzyme's active site. It can also influence the conformation of the molecule.
-
Fluorine at the 3-position (meta): The electronic effects from this position are generally less pronounced than from the para position but can still impact the overall electronic distribution of the phenyl ring.
Experimental Protocols for Biological Activity Assessment
To empirically determine the comparative biological activity of these analogs, standardized in vitro assays are essential. The following provides a detailed protocol for a common method to assess COX-1 and COX-2 inhibition.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potency of compounds against COX-1 and COX-2.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Test compounds: 2-Amino-2-phenylpropionic acid and its 2-fluoro, 3-fluoro, and 4-fluoro analogs
-
Reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)
-
96-well microplates
-
Incubator
Experimental Workflow Diagram:
References
- 1. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(4-fluoro-phenyl)-propionic acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a synthetic amino acid analog with potential applications in drug development. As the complexity of pharmaceutical molecules increases, the imperative for robust, accurate, and reliable analytical methods becomes paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of method validation grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For a novel compound like this compound, this involves a thorough evaluation of various analytical techniques to ensure product quality and consistency. This guide will focus on the practical application of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[3][4]
The Criticality of Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind rigorous validation. An unvalidated or poorly validated analytical method can lead to erroneous results, impacting decisions at all stages of drug development, from early-stage research to final product release. A validated method ensures:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following sections will compare two primary analytical approaches for this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and assay, and Chiral HPLC for enantiomeric separation. Additionally, a spectroscopic method will be discussed as a complementary technique.
Comparative Analysis of Analytical Methods
A summary of the comparative performance of the discussed analytical methods is presented below.
| Parameter | RP-HPLC with UV Detection | Chiral HPLC | UV-Vis Spectrophotometry |
| Primary Application | Assay, Purity, Impurity Profiling | Enantiomeric Purity | Quantification (in simple matrices) |
| Specificity | High (with proper method development) | Very High (for enantiomers) | Low to Moderate |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL range) | Moderate to High | Moderate (µg/mL range) |
| Linearity & Range | Excellent over a wide range | Good over a defined range | Good, but susceptible to matrix effects |
| Precision (RSD%) | < 2% | < 5% | < 2% |
| Accuracy (Recovery %) | 98-102% | 95-105% | 98-102% |
| Robustness | Good, requires careful control of parameters | Moderate, sensitive to mobile phase and temperature | High |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Purity
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. For this compound, an RP-HPLC method with UV detection is the primary choice for determining its potency (assay) and the levels of any process-related impurities.
Causality Behind Experimental Choices
The fluorophenyl and propionic acid moieties of the target molecule provide sufficient hydrophobicity for retention on a C18 stationary phase. The aromatic ring contains a chromophore that will allow for UV detection, typically around 254 nm or a wavelength of maximum absorbance determined by a UV scan. The amino group's basicity and the carboxylic acid's acidity mean that the mobile phase pH will be a critical parameter to control for achieving optimal peak shape and retention.
Experimental Workflow: RP-HPLC Method Validation
The validation of an RP-HPLC method for this compound would follow the ICH Q2(R1) guideline.[3]
Caption: Workflow for RP-HPLC method validation.
Detailed Experimental Protocols
1. Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method can separate the main peak from potential degradation products and impurities.
-
Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to stress conditions: acidic (e.g., 0.1 N HCl at 60°C), basic (e.g., 0.1 N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (e.g., UV light).
-
Analyze the stressed samples by HPLC alongside an unstressed control.
-
Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
2. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the expected sample concentration for an assay.[5]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.[5]
-
3. Accuracy (% Recovery):
-
Objective: To determine how close the measured value is to the true value.
-
Protocol:
-
Prepare a placebo (matrix) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance criteria are typically 98.0% to 102.0% recovery.[5][6]
-
4. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the variability of the method.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be established with acceptable accuracy and precision.
-
6. Robustness:
-
Objective: To evaluate the method's reliability with small, deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Analyze the sample under each varied condition.
-
The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.
-
Method 2: Chiral HPLC for Enantiomeric Separation
Since this compound possesses a chiral center, it is crucial to have a validated method to separate and quantify the enantiomers. Chiral HPLC is the gold standard for this purpose.
Causality Behind Experimental Choices
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amino acid derivatives.[7] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol like ethanol or isopropanol, plays a critical role in the chiral recognition mechanism.
Experimental Workflow: Chiral HPLC Method Validation
The validation of a chiral HPLC method follows similar principles to RP-HPLC, with a strong emphasis on specificity and the accurate quantification of the minor enantiomer in the presence of the major one.
Caption: Chiral HPLC method validation workflow.
Detailed Experimental Protocols
1. Specificity:
-
Objective: To demonstrate baseline resolution of the two enantiomers.
-
Protocol:
-
Inject a solution of the racemic mixture of this compound.
-
The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
Inject a sample of the single, desired enantiomer to confirm its identity and to ensure the absence of the other enantiomer.
-
2. Linearity and LOQ of the Minor Enantiomer:
-
Objective: To accurately quantify the undesired enantiomer, often at very low levels.
-
Protocol:
-
Prepare a series of solutions with a fixed concentration of the major enantiomer and varying, low concentrations of the minor enantiomer (e.g., from the LOQ to 1% of the major enantiomer concentration).
-
Plot the peak area of the minor enantiomer against its concentration and perform a linear regression.
-
The LOQ for the minor enantiomer must be determined with acceptable precision and accuracy.
-
3. Accuracy:
-
Objective: To demonstrate the ability to accurately measure the amount of the minor enantiomer.
-
Protocol:
-
Prepare samples of the major enantiomer and spike them with known, low amounts of the minor enantiomer.
-
Analyze the samples and calculate the recovery of the minor enantiomer.
-
Acceptance criteria are typically wider than for an assay, for example, 80-120% recovery, due to the low concentrations being measured.
-
4. Precision:
-
Objective: To assess the variability in measuring the minor enantiomer.
-
Protocol:
-
Repeatability: Analyze at least six replicate samples of the major enantiomer spiked with the minor enantiomer at the specification limit. The RSD should be acceptable for the low concentration being measured (e.g., ≤ 10%).
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
5. Robustness:
-
Objective: To ensure the chiral separation is not unduly affected by small changes in method parameters.
-
Protocol:
-
Vary parameters such as the percentage of the alcohol modifier in the mobile phase, column temperature, and flow rate.
-
The resolution between the enantiomers should be maintained above the acceptance limit (e.g., ≥ 1.5).
-
Method 3: UV-Vis Spectrophotometry for Quantification
For a quick estimation of the concentration of this compound in simple, pure solutions, UV-Vis spectrophotometry can be a useful tool.
Causality Behind Experimental Choices
The fluorophenyl group in the molecule will exhibit a characteristic UV absorbance. By identifying the wavelength of maximum absorbance (λmax), a simple and rapid quantification method can be established based on the Beer-Lambert law.
Validation of a UV-Vis Spectrophotometric Method
The validation of a spectrophotometric method is generally simpler than for chromatographic methods.
-
Specificity: This is the main limitation. The method is not specific and is susceptible to interference from any other component that absorbs at the same wavelength.[8]
-
Linearity: A calibration curve is constructed by measuring the absorbance of a series of standard solutions. The linear range is typically narrower than for HPLC.
-
Accuracy and Precision: Determined similarly to the HPLC methods, but with pure substance.
While not suitable for purity or enantiomeric excess determination, a validated UV-Vis method can be a valuable tool for in-process controls or for the rapid quantification of bulk material where the purity is known to be high.
Conclusion
The validation of analytical methods for a novel compound like this compound is a multi-faceted process that requires a deep understanding of the molecule's chemical properties and the principles of analytical chemistry. A well-validated RP-HPLC method is indispensable for assay and purity determination, while a chiral HPLC method is essential for controlling the stereochemical integrity of the compound. UV-Vis spectrophotometry can serve as a complementary, though less specific, tool for quantification.
By following the principles outlined in the ICH Q2(R1) guidelines and applying sound scientific judgment in the design of validation experiments, researchers and drug developers can ensure the generation of reliable and accurate data, which is the bedrock of pharmaceutical quality.
References
- 1. chemrj.org [chemrj.org]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 6. jocpr.com [jocpr.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
A Comparative Guide to the In Vitro Efficacy of Aryl Propionic Acid Derivatives
This guide provides an in-depth comparison of the in vitro efficacy of aryl propionic acid derivatives, a prominent class of compounds with significant therapeutic interest. While the initial focus was on a specific subset, this guide has been broadened to encompass the wider class of aryl propionic acids to provide a more robust and data-supported comparison for researchers, scientists, and drug development professionals. We will delve into their anti-inflammatory, anticancer, and emerging neuroprotective activities, supported by experimental data and detailed protocols.
Introduction to Aryl Propionic Acid Derivatives
Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This class of compounds, which includes well-known drugs like ibuprofen and naproxen, is characterized by a propionic acid moiety attached to an aromatic group.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][3] However, growing research has revealed their potential in other therapeutic areas, including oncology and neuroprotection.[4][5] This guide will provide a comparative analysis of their in vitro performance in these key areas.
Anti-inflammatory Efficacy: Targeting the Cyclooxygenase Pathway
The anti-inflammatory effects of aryl propionic acid derivatives are primarily attributed to their inhibition of COX-1 and COX-2 enzymes.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[3] The differential inhibition of these two isoforms is a critical factor in the efficacy and side-effect profile of these drugs.[3]
Caption: Simplified signaling pathway of COX inhibition by aryl propionic acid derivatives.
Comparative In Vitro COX Inhibition
The efficacy of different aryl propionic acid derivatives can be compared by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) provides a selectivity index (SI), with a lower SI indicating higher selectivity for COX-2.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Ibuprofen | 1.76 - 13.5 | 2.96 - 15.2 | 0.52 - 0.89 | [1][6] |
| Naproxen | ~95% inhibition | ~71.5% inhibition | Prefers COX-1 | [1] |
| Ketoprofen | 0.02 | 0.45 | 0.04 | [1] |
| Flurbiprofen | 0.01 | 0.25 | 0.04 | [1] |
| Loxoprofen | 0.12 | 1.1 | 0.11 | [1] |
| Nimesulide (Reference) | 8.54 | 0.12 | 71.17 | [6] |
| Compound 6h | 1.76 | 2.96 | 0.59 | [6] |
| Compound 6l | 1.40 | 2.34 | 0.60 | [6] |
| *Novel 2-(4-substituted-methylphenyl)propionic acid derivatives |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the substrate, arachidonic acid, in ethanol.
-
-
Inhibitor Preparation:
-
Dissolve the aryl propionic acid derivatives in a suitable solvent, such as DMSO, to create stock solutions.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, co-factors (e.g., hematin and L-epinephrine), and the enzyme (COX-1 or COX-2).[7]
-
Add the various concentrations of the test compounds or a vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[6][7]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 10 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoid curve.[1]
-
Anticancer Efficacy: Cytotoxicity in Cancer Cell Lines
Beyond their anti-inflammatory properties, aryl propionic acid derivatives have demonstrated antiproliferative activities against various cancer cell lines.[4] This has spurred research into developing novel derivatives with enhanced anticancer potency.
Comparative In Vitro Cytotoxicity
The cytotoxic effects of these compounds are typically evaluated using assays that measure cell viability, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ibuprofen | HTZ-349 (Glioma) | ~1000 | [9] |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | 1870 | [10] |
| Ibuprofen | KKU-213B (Cholangiocarcinoma) | 1630 | [10] |
| Ibuprofen-benzoxazole derivative 7h | MCF-7 (Breast Cancer) | 8.92 | [11] |
| Ibuprofen-benzoxazole derivative 7j | MCF-7 (Breast Cancer) | 9.14 | [11] |
| Ibuprofen-benzoxazole derivative 7h | MDA-MB-231 (Breast Cancer) | 7.54 | [11] |
| Naproxen derivative c | MCF-7 (Breast Cancer) | 1.49 | [8] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 9.29 | [11] |
| Doxorubicin (Reference) | MDA-MB-231 (Breast Cancer) | 7.68 | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aryl propionic acid derivatives for a specified duration (e.g., 48-72 hours).[10]
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
After the treatment period, remove the culture medium and add MTT solution to each well.
-
Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[10]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Caption: General experimental workflow for in vitro efficacy evaluation.
Emerging Efficacy: Neuroprotective Potential
Recent studies have begun to explore the neuroprotective effects of aryl propionic acid derivatives. Some NSAIDs, including certain profens, have been shown to exert neuroprotective effects through mechanisms that may be independent of COX inhibition, such as direct scavenging of nitric oxide radicals.[12] For instance, mefenamic acid, another NSAID, has demonstrated neuroprotection against glutamate-induced excitotoxicity in vitro.[5] While comprehensive comparative data for aryl propionic acid derivatives in this area is still emerging, it represents a promising avenue for future research.
Conclusion
This guide highlights the multifaceted in vitro efficacy of aryl propionic acid derivatives. While their anti-inflammatory properties through COX inhibition are well-established, their potential as anticancer and neuroprotective agents is becoming increasingly evident. The provided comparative data and experimental protocols serve as a valuable resource for researchers aiming to develop novel derivatives with improved potency and selectivity for various therapeutic applications. Further investigation into the structure-activity relationships and non-COX-mediated mechanisms of action will be crucial in unlocking the full therapeutic potential of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of non-steroidal anti-inflammatory drugs by direct scavenging of nitric oxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Cross-Reactivity Studies of 2-Amino-2-(4-fluoro-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Single Fluorine Atom
In the landscape of modern therapeutics and diagnostics, precision is paramount. The introduction of non-canonical amino acids like 2-Amino-2-(4-fluoro-phenyl)-propionic acid—a derivative of phenylalanine with a fluorine atom at the para position of the phenyl ring—offers novel opportunities for peptide engineering and drug design.[1][2] The fluorine substitution can enhance metabolic stability, modulate binding affinity, and introduce a unique probe for analytical detection.[2] However, this structural modification also necessitates a rigorous evaluation of its immunological and analytical specificity.
This guide provides a comprehensive, in-depth comparison of methodologies for assessing the cross-reactivity of this compound. As drug development professionals, our goal is to ensure that any assay or therapeutic agent directed against this molecule is highly specific and does not inadvertently interact with endogenous molecules. Cross-reactivity can lead to false positives in diagnostic tests or dangerous off-target effects in therapeutics, making these studies a critical component of preclinical safety assessment, as mandated by regulatory bodies like the FDA.[3][4][5] This document moves beyond mere protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating cross-reactivity studies.
The Imperative of Cross-Reactivity Assessment
Tissue cross-reactivity (TCR) studies are fundamental to the preclinical safety evaluation of biologics.[3][6] Their purpose is to identify unintended binding to off-target epitopes, which could predict potential toxicity.[3][6] For a small molecule like this compound, which may be part of a larger therapeutic peptide or the target of a diagnostic antibody, specificity is equally critical.
Key concerns driving these studies include:
-
Safety & Toxicity: An antibody intended to bind a peptide containing this fluorinated amino acid must not cross-react with native phenylalanine or other similar endogenous molecules, which could trigger autoimmune responses or other adverse events.
-
Diagnostic Accuracy: In a quantitative assay, cross-reactivity from structurally similar compounds would lead to erroneously high measurements, compromising clinical decisions.
-
Pharmacokinetic Integrity: Off-target binding can alter the distribution, metabolism, and excretion profile of a therapeutic agent, impacting its efficacy and safety.
Identifying Potential Cross-Reactants: A Structure-Based Approach
The first step in any cross-reactivity panel is to identify and procure potential interfering substances. The selection is guided by structural similarity to the target analyte. For this compound, the logical candidates are:
| Compound Name | Structure | Rationale for Inclusion |
| L-Phenylalanine | Phenyl group | The parent endogenous amino acid; the most likely cross-reactant. |
| L-Tyrosine | Hydroxyl on phenyl ring | Structurally similar to phenylalanine with a polar group modification. |
| 4-Fluoro-L-phenylalanine | Isomer | An isomeric form that is crucial for specificity assessment.[7] |
| 2-Amino-2-phenylpropanoic acid | Phenyl group | The non-fluorinated parent compound of the analyte. |
| Other Halogenated Phenylalanines | Halogenated phenyl group | e.g., 4-Chloro-phenylalanine, 4-Bromo-phenylalanine. |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision driven by the specific question being asked, the required sensitivity, and the available resources. Here, we compare three orthogonal methods, each offering distinct advantages for assessing cross-reactivity.
| Methodology | Principle | Primary Strengths | Potential Limitations | Best For... |
| Competitive ELISA | Antibody-antigen binding competition | High throughput, high sensitivity, cost-effective.[8][9] | Requires specific antibody, susceptible to matrix effects, provides endpoint data only.[10] | High-throughput screening of multiple analogs; routine QC. |
| LC-MS/MS | Physicochemical separation and mass-based detection | "Gold standard" for specificity, high selectivity, no antibody needed, can multiplex.[11][12][13] | Lower throughput, high equipment cost, requires expertise in method development.[11][14] | Definitive confirmation of specificity; analysis in complex biological matrices. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free binding kinetics | Provides kinetic data (Kon, Koff), measures direct binding affinity, label-free.[15][16] | Lower throughput, can be complex to develop assays for small molecules, sensitive to surface chemistry.[17][18] | Detailed characterization of binding kinetics and affinity; lead optimization. |
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
Trustworthy data comes from well-designed and validated protocols. Below are detailed methodologies for the key analytical techniques.
Competitive ELISA for High-Throughput Screening
This format is ideal for small molecules because it circumvents the difficulty of directly coating the small analyte onto the microplate.[10] The principle relies on the competition between the free analyte in the sample and a labeled or coated antigen for a limited number of antibody binding sites.[8] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
dot
Caption: Competitive ELISA workflow for small molecule cross-reactivity testing.
Methodology:
-
Plate Coating:
-
Action: Covalently conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA). Dilute this conjugate to 2-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a high-binding 96-well plate.[8] Incubate overnight at 4°C.
-
Rationale: The large carrier protein readily adsorbs to the polystyrene plate surface, presenting the small molecule target for antibody binding. Covalent conjugation is essential for stability.
-
-
Washing & Blocking:
-
Action: Wash wells 3x with PBS containing 0.05% Tween-20 (PBS-T). Add 200 µL of blocking buffer (e.g., 3% BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature.[9][19]
-
Rationale: Washing removes unbound conjugate. Blocking saturates remaining protein-binding sites on the plate, preventing non-specific binding of subsequent antibodies, which is a common source of false positives.[9]
-
-
Competitive Incubation:
-
Action: In a separate plate, prepare serial dilutions of the test compounds (e.g., this compound standard, phenylalanine, tyrosine). Mix these dilutions 1:1 with a fixed, optimized concentration of the primary antibody. Incubate for 1 hour at room temperature.
-
Rationale: This pre-incubation step allows the free analyte in the solution to bind to the primary antibody. The amount of unbound antibody remaining will be inversely proportional to the analyte concentration.
-
-
Plate Incubation & Detection:
-
Action: After washing the blocked plate, transfer 100 µL of the antibody-analyte mixtures to the coated wells. Incubate for 1-2 hours. Wash 4x with PBS-T. Add 100 µL of a diluted HRP-conjugated secondary antibody.[20] Incubate for 1 hour.
-
Rationale: The remaining free primary antibodies (those that did not bind to the analyte in the pre-incubation step) will now bind to the antigen coated on the plate. The secondary antibody binds to the captured primary antibody.
-
-
Signal Generation & Reading:
-
Action: Wash 5x with PBS-T. Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes. Stop the reaction with 50 µL of 1N H₂SO₄.[8] Read absorbance at 450 nm.
-
Rationale: The HRP enzyme on the secondary antibody converts the TMB substrate into a blue product, which turns yellow upon adding acid. The intensity of the color is directly proportional to the amount of primary antibody bound to the plate.
-
Data Analysis: Calculate the percent cross-reactivity for each analog using the formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Analog) x 100 where IC50 is the concentration required to inhibit 50% of the maximum signal.
LC-MS/MS for Definitive Specificity
Liquid Chromatography-Tandem Mass Spectrometry is the benchmark for analytical specificity.[13] It physically separates compounds before detection based on their unique mass-to-charge ratios, providing unequivocal identification.[14] For amino acids, which are polar, Hydrophilic Interaction Chromatography (HILIC) is often preferred over standard reversed-phase chromatography.[21]
dot
Caption: LC-MS/MS workflow for definitive cross-reactivity analysis.
Methodology:
-
Sample Preparation:
-
Action: Take 100 µL of the sample matrix (e.g., plasma, cell culture media). Spike with a known concentration of the potential cross-reactants. Add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₉-2-Amino-2-(4-fluoro-phenyl)-propionic acid). Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Rationale: Protein precipitation removes large macromolecules that interfere with the analysis. The internal standard is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response.
-
-
Chromatographic Separation:
-
Action: Inject the supernatant onto a HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[21] Use a gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).[12][13]
-
Rationale: HILIC is effective for retaining and separating polar analytes like amino acids.[21] The gradient elution ensures that compounds with different polarities are resolved from each other and from matrix components, preventing ion suppression.
-
-
Mass Spectrometric Detection:
-
Action: Analyze the column eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Rationale: MRM provides exceptional specificity. Q1 isolates the precursor ion (the mass of the intact molecule), Q2 fragments it, and Q3 isolates a specific fragment ion. This precursor-product ion transition is unique to the analyte, virtually eliminating false positives.
-
Data Analysis: A compound is only identified if a peak is detected at the correct retention time with the correct MRM transition. Cross-reactivity is assessed by determining if the signal from one compound interferes with the detection of another at its specific retention time and MRM transition. The absence of a signal for phenylalanine at the retention time and MRM transition for this compound demonstrates 100% specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free data on binding events, making it a powerful tool for characterizing the affinity and kinetics of interactions.[15][16] This is especially useful for understanding the strength and stability of any potential cross-reactive binding.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Action: Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS. Immobilize the specific antibody against this compound to the surface via amine coupling. Deactivate remaining active esters with ethanolamine.
-
Rationale: Covalent immobilization of the antibody creates a stable and reusable surface for interaction analysis. The dextran matrix minimizes non-specific binding.
-
-
Inhibition Assay in Solution:
-
Action: Prepare a series of solutions containing a fixed, low concentration of the primary analyte (this compound) mixed with increasing concentrations of a potential cross-reactant (e.g., phenylalanine).
-
Rationale: This is an inhibition-based assay. If the cross-reactant binds to the antibody in solution, it will reduce the amount of antibody available to bind the primary analyte when it is injected over the sensor surface. This format is often more sensitive for small molecule analysis.[18]
-
-
Binding Analysis:
-
Action: Inject the prepared mixtures over the antibody-functionalized surface. Flow a running buffer over the chip to measure the dissociation phase.
-
Rationale: The SPR instrument measures the change in refractive index at the sensor surface, which is proportional to the mass of analyte binding. The resulting sensorgram shows the association and dissociation of the analyte in real-time.
-
-
Regeneration:
-
Action: Inject a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.5) to disrupt the antibody-analyte interaction and regenerate the surface for the next injection.
-
Rationale: A key advantage of SPR is the ability to regenerate the sensor surface, allowing for multiple cycles of analysis on the same chip.
-
Data Analysis: The degree of cross-reactivity is determined by the concentration of the analog required to inhibit the binding of the primary analyte. A higher affinity cross-reactant will cause a greater reduction in the SPR signal at a lower concentration. This data can be used to calculate binding affinities (KD) for each interaction.
Conclusion: An Integrated Approach to Ensuring Specificity
No single method tells the whole story. A robust cross-reactivity assessment for this compound should employ an integrated, multi-platform approach.
-
Start with ELISA for high-throughput screening of a broad panel of structurally related compounds.
-
Confirm any potential hits and definitively validate specificity using LC-MS/MS , the gold standard for unequivocal identification in complex matrices.
-
Employ SPR to gain deeper mechanistic insights into the binding kinetics and affinity of any observed cross-reactive interactions.
By understanding the principles, strengths, and limitations of each technique, and by meticulously designing protocols with appropriate controls, researchers can generate the high-quality, reliable data necessary to advance their therapeutic or diagnostic programs with confidence, ensuring both safety and efficacy.
References
- 1. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. histologix.com [histologix.com]
- 4. histologix.com [histologix.com]
- 5. fda.gov [fda.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. genemedi.net [genemedi.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 12. sciex.com [sciex.com]
- 13. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advion.com [advion.com]
- 15. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. biomeda.com [biomeda.com]
- 20. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 21. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid: A Benchmarking Analysis
Introduction
2-Amino-2-(4-fluorophenyl)-propionic acid is a non-canonical amino acid that holds significant interest for researchers in drug discovery and development. The incorporation of a fluorine atom into the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics, including metabolic stability and binding affinity. Furthermore, the α,α-disubstitution pattern introduces conformational constraints that can be advantageous in designing peptides with specific secondary structures. The efficient and stereocontrolled synthesis of this amino acid is therefore a critical aspect of its application.
This guide provides a comparative analysis of three prominent synthetic methodologies for 2-Amino-2-(4-fluorophenyl)-propionic acid: the Strecker synthesis, the Bucherer-Bergs reaction, and an asymmetric synthesis utilizing a chiral Ni(II) complex. Each method is evaluated based on its synthetic efficiency, stereochemical control, and operational considerations, supported by detailed experimental protocols and workflow visualizations.
Methodology 1: The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[1] For α,α-disubstituted amino acids such as our target molecule, the starting material is a ketone. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[2]
Expertise & Experience: The Rationale Behind the Strecker Approach
The initial step involves the reaction of 4-fluoroacetophenone with a source of ammonia and cyanide.[3] This three-component reaction first forms an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[1] The final and often rate-limiting step is the hydrolysis of the nitrile to a carboxylic acid, which typically requires harsh acidic or basic conditions.[3] A key advantage of the Strecker synthesis is its straightforwardness and the use of readily available starting materials. However, it typically produces a racemic mixture of the amino acid, which necessitates a subsequent resolution step if a single enantiomer is desired.[1]
Trustworthiness: A Validated Protocol
The following protocol outlines the synthesis of racemic 2-Amino-2-(4-fluoro-phenyl)-propionic acid via the Strecker synthesis.
Experimental Protocol: Strecker Synthesis
-
Formation of the α-Aminonitrile:
-
To a solution of ammonium chloride (1.2 eq.) in water, add a solution of sodium cyanide (1.1 eq.) in water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 4-fluoroacetophenone (1.0 eq.) to the cooled solution with vigorous stirring.
-
Add ammonia solution (e.g., 28% aqueous solution) to the mixture.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Hydrolysis of the α-Aminonitrile:
-
After completion of the first step, carefully acidify the reaction mixture with concentrated hydrochloric acid (excess) under a fume hood due to the release of HCN gas.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours to hydrolyze the nitrile.
-
Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the ammonium chloride.
-
Filter off the precipitate and wash with a small amount of cold water.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the resulting solution to the isoelectric point of the amino acid (typically pH 5-6) with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water and then with a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.
-
The crude product can be further purified by recrystallization.
-
Visualization: Strecker Synthesis Workflow
Caption: Workflow for the Strecker synthesis.
Methodology 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids.[4][5] It involves the reaction of a ketone with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[6]
Expertise & Experience: The Rationale Behind the Bucherer-Bergs Approach
This method often provides better yields for sterically hindered ketones compared to the Strecker synthesis.[6] The reaction proceeds by the formation of a cyanohydrin from the ketone and cyanide, which then reacts with ammonium carbonate to form the hydantoin ring system.[4] The hydantoin is a stable intermediate that can be isolated before the final hydrolysis step. This hydrolysis is typically carried out under strong basic or acidic conditions to open the hydantoin ring and afford the desired amino acid.[4] Similar to the Strecker synthesis, the Bucherer-Bergs reaction produces a racemic product.
Trustworthiness: A Validated Protocol
The following protocol details the synthesis of racemic this compound using the Bucherer-Bergs reaction.
Experimental Protocol: Bucherer-Bergs Reaction
-
Hydantoin Formation:
-
In a pressure vessel, combine 4-fluoroacetophenone (1.0 eq.), ammonium carbonate (3.0-4.0 eq.), and sodium cyanide (1.2 eq.) in a mixture of ethanol and water.
-
Seal the vessel and heat the mixture to 80-100 °C for 6-12 hours.
-
Cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.
-
Collect the crude hydantoin by filtration, wash with water, and dry.
-
-
Hydantoin Hydrolysis:
-
Suspend the crude hydantoin in a solution of a strong base (e.g., 20-30% aqueous sodium hydroxide).
-
Heat the mixture to reflux (120-150 °C) for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated hydrochloric acid) to the isoelectric point of the amino acid (pH 5-6).
-
The amino acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Visualization: Bucherer-Bergs Reaction Workflow
Caption: Workflow for the Bucherer-Bergs reaction.
Methodology 3: Asymmetric Synthesis via a Chiral Ni(II) Complex
For applications requiring enantiomerically pure amino acids, asymmetric synthesis is the preferred route. A powerful method involves the use of a chiral auxiliary, such as a Schiff base ligand, to direct the stereochemical outcome of a C-C bond-forming reaction.[7] The use of chiral Ni(II) complexes of glycine Schiff bases has proven to be a robust and scalable method for the synthesis of a wide range of non-canonical amino acids with high enantiopurity.[8]
Expertise & Experience: The Rationale Behind the Asymmetric Approach
In this approach, a chiral Ni(II) complex of a glycine Schiff base serves as a chiral glycine equivalent.[7] The complex is deprotonated with a base to form a nucleophilic enolate, which can then be alkylated with a suitable electrophile. For the synthesis of this compound, a two-step sequence is employed: methylation followed by arylation, or vice-versa, on the glycine template. The chiral ligand on the Ni(II) complex directs the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the metal, yielding the enantiomerically enriched amino acid.[8] This method offers excellent control over stereochemistry and is amenable to large-scale synthesis.[9]
Trustworthiness: A Validated Protocol
The following protocol outlines a general procedure for the asymmetric synthesis of (S)-2-Amino-2-(4-fluoro-phenyl)-propionic acid.
Experimental Protocol: Asymmetric Synthesis
-
Alkylation of the Chiral Ni(II) Complex:
-
To a solution of the chiral Ni(II) complex of the glycine Schiff base (e.g., derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone) in a suitable aprotic solvent (e.g., acetonitrile or THF), add a base (e.g., DBU or a strong alkoxide) at a low temperature (e.g., 0 °C or -78 °C).
-
After stirring for a short period, add the first electrophile (e.g., methyl iodide). Allow the reaction to proceed until completion.
-
For the second alkylation, repeat the deprotonation and addition of the second electrophile (e.g., a 4-fluorophenylating agent).
-
-
Hydrolysis and Removal of Chiral Auxiliary:
-
After the alkylation is complete, quench the reaction and remove the solvent.
-
Dissolve the crude product in a suitable solvent (e.g., DME) and add aqueous acid (e.g., 3M HCl).
-
Heat the mixture to facilitate the hydrolysis of the Schiff base and the ester, and to release the amino acid from the complex.
-
-
Isolation and Purification:
-
After hydrolysis, neutralize the solution and separate the aqueous and organic layers. The chiral auxiliary can often be recovered from the organic layer.
-
The aqueous layer containing the amino acid can be purified by ion-exchange chromatography.
-
The enantiomeric excess (ee%) of the final product should be determined by chiral HPLC or GC.
-
Visualization: Asymmetric Synthesis Workflow
Caption: Workflow for asymmetric synthesis via a chiral Ni(II) complex.
Comparative Analysis
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Asymmetric Synthesis (Chiral Ni(II) Complex) |
| Product | Racemic | Racemic | Enantiomerically Enriched |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Enantioselectivity | N/A (Racemic) | N/A (Racemic) | >95% ee |
| Reaction Time | 36-72 hours | 18-36 hours | 24-48 hours |
| Scalability | Scalable | Scalable | Scalable[9] |
| Key Reagents | Ketone, NaCN, NH4Cl | Ketone, NaCN, (NH4)2CO3 | Chiral Ni(II) complex, Base, Electrophiles |
| Advantages | Simple, readily available starting materials. | Often higher yields for hindered ketones. | High enantioselectivity, recyclable auxiliary. |
| Disadvantages | Produces a racemic mixture, requires harsh hydrolysis. | Produces a racemic mixture, requires harsh hydrolysis. | Multi-step, requires preparation of chiral complex. |
Conclusion
The choice of synthetic method for 2-Amino-2-(4-fluorophenyl)-propionic acid depends critically on the desired outcome and available resources. For applications where a racemic mixture is acceptable, both the Strecker synthesis and the Bucherer-Bergs reaction offer viable and scalable routes using readily available starting materials. The Bucherer-Bergs reaction may be preferred for potentially higher yields, especially with sterically demanding ketones.
However, for applications in chiral drug development and peptide chemistry where stereochemical purity is paramount, asymmetric synthesis using a chiral Ni(II) complex is the superior approach. While more complex in its execution, it provides direct access to enantiomerically pure material, obviating the need for challenging and often inefficient chiral resolution steps. The ability to scale this process makes it particularly attractive for industrial applications.
Ultimately, a thorough evaluation of project-specific requirements, including cost, timeline, and the critical need for stereochemical control, will guide the synthetic chemist in selecting the most appropriate and efficient pathway to this valuable fluorinated amino acid.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 9. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-Amino-2-(4-fluoro-phenyl)-propionic acid Using Orthogonal Methods
Introduction: The Imperative of Rigorous Structural Elucidation in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. An initial "hit" from a screening campaign is merely the prologue to a comprehensive validation process.[1] It is incumbent upon researchers to verify that the observed biological activity is a direct result of the intended molecular entity. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the structural confirmation of 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a synthetic amino acid with potential applications in medicinal chemistry. The use of orthogonal methods—independent analytical techniques that measure the same or related properties through different physical principles—is critical to building a robust and irrefutable body of evidence for a molecule's structure.[1][2][3] This approach mitigates the risk of misleading results arising from the limitations of a single technique and provides a holistic understanding of the compound's identity, purity, and stereochemistry.[2][4][5]
The molecule in focus, this compound (PubChem CID: 4669390), presents a compelling case study due to its key structural features: a chiral center, an aromatic ring substituted with a fluorine atom, and the characteristic amino acid moiety.[6] Each of these features necessitates the application of specific analytical techniques for its conclusive identification. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC) in a synergistic workflow to definitively confirm the structure of this compound.
The Strategic Application of Orthogonal Methods
The logic behind employing a multi-pronged analytical strategy is to create a self-validating system. Each technique provides a unique piece of the structural puzzle, and their collective agreement instills high confidence in the final assignment. The workflow diagram below illustrates the logical progression from initial synthesis to a fully validated structure.
Figure 1: Workflow for the structural confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.[7] For a fluorinated compound like this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is indispensable.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure solubility and minimize interfering signals.
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key expected signals include those for the aromatic protons, the methyl group protons, and potentially the amine and carboxylic acid protons (which may exchange with the solvent).
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms. This is crucial for identifying the quaternary carbon at the chiral center, the carboxylic acid carbon, and the carbons of the fluorophenyl ring.
-
¹⁹F NMR: Given the presence of a fluorine atom, a fluorine-19 NMR spectrum is essential.[8][9][10] This experiment is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift being indicative of its electronic environment.[8][10]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms, a series of two-dimensional NMR experiments are performed.
-
COSY (Correlation Spectroscopy): Reveals correlations between coupled protons (e.g., within the aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular fragments.[11]
-
Expected Data and Interpretation
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework. The ¹⁹F NMR spectrum, in particular, serves as a powerful diagnostic tool for confirming the presence and position of the fluorine substituent on the phenyl ring.[11]
| NMR Experiment | Expected Observations for this compound | Structural Information Gained |
| ¹H NMR | Signals in the aromatic region (typically two doublets for a 1,4-disubstituted ring), a singlet for the methyl group, and broad signals for the amine and carboxylic acid protons. | Confirms the presence of a 1,4-disubstituted phenyl ring and the methyl group. |
| ¹³C NMR | Signals for the carboxylic carbon, the quaternary alpha-carbon, four distinct aromatic carbons (due to the fluorine substituent), and the methyl carbon. | Verifies the carbon backbone and the substitution pattern of the aromatic ring. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. | Confirms the presence and electronic environment of the fluorine atom.[8][9] |
| 2D NMR | Correlations confirming the connectivity between the methyl protons and the alpha-carbon, and between the aromatic protons and their respective carbons. | Provides definitive evidence for the overall molecular structure.[11] |
II. Mass Spectrometry (MS): The Unambiguous Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[12] For the structural confirmation of a novel compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition.[12]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino acids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[13]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.[12]
-
Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition. Compare the calculated mass with the theoretical mass for the proposed structure of this compound (C₉H₁₀FNO₂).
Expected Data and Interpretation
The theoretical monoisotopic mass of this compound is 183.06955 Da.[14] HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong evidence for the proposed elemental formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by identifying characteristic losses, such as the loss of the carboxylic acid group.[15][16]
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀FNO₂ |
| Theoretical Monoisotopic Mass | 183.06955 Da[14] |
| Expected HRMS ([M+H]⁺) | 184.07683 m/z[14] |
| Expected HRMS ([M-H]⁻) | 182.06227 m/z[14] |
III. X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[17] For a chiral molecule, single-crystal X-ray diffraction can unambiguously establish the absolute stereochemistry, providing the ultimate confirmation of its structure.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge is to grow single crystals of the compound of sufficient quality for diffraction. This often involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (often using computational methods) to generate an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.[17]
Expected Data and Interpretation
A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. For this compound, this would confirm the connectivity of all atoms, the planar geometry of the phenyl ring, and, most importantly, the absolute configuration (R or S) of the chiral center.
Figure 2: Workflow for single-crystal X-ray crystallography.
IV. Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
For a chiral molecule intended for pharmaceutical use, determining its enantiomeric purity is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[18][19]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving the enantiomers of the amino acid. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for the direct separation of underivatized amino acids.[19][20]
-
Mobile Phase Optimization: Develop an appropriate mobile phase, which typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH and ionic strength of the buffer can significantly impact the separation.[21]
-
Sample Analysis: Dissolve the synthesized compound in the mobile phase and inject it into the HPLC system.
-
Detection: Monitor the elution of the enantiomers using a suitable detector, such as a UV detector.
-
Quantification: Integrate the peak areas of the two enantiomer peaks to determine the enantiomeric excess (% ee).
Expected Data and Interpretation
A successful chiral HPLC method will show two well-resolved peaks corresponding to the two enantiomers of this compound. The relative peak areas will allow for the calculation of the enantiomeric purity of the synthesized material. For a stereoselective synthesis, one peak should be significantly larger than the other.
| Method | Principle | Advantages | Considerations |
| Direct Chiral HPLC | Enantiomers are separated on a chiral stationary phase.[18] | Simple, no derivatization required.[20] | Requires screening of different chiral columns and mobile phases. |
| Indirect Chiral HPLC | The amino acid is derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[18] | Can be more sensitive, especially with fluorescent derivatizing agents.[18] | Derivatization adds an extra step and can introduce impurities.[20] |
Conclusion: A Synergistic Approach to Unimpeachable Structural Confirmation
The structural confirmation of a novel chemical entity like this compound demands a rigorous and multi-faceted analytical approach. By synergistically employing the orthogonal techniques of NMR spectroscopy, mass spectrometry, X-ray crystallography, and chiral HPLC, researchers can build an unassailable case for the molecule's structure. NMR provides the detailed connectivity map, HRMS confirms the elemental composition, X-ray crystallography reveals the definitive 3D structure and absolute stereochemistry, and chiral HPLC verifies the enantiomeric purity. The convergence of data from these independent methods provides the high degree of confidence required for advancing a compound through the drug development pipeline. This guide underscores the principle that in the pursuit of scientific truth, a single method is rarely sufficient, and the strategic application of orthogonal analyses is the hallmark of robust and reliable chemical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. news-medical.net [news-medical.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. This compound | C9H10FNO2 | CID 4669390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. PubChemLite - this compound (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 15. osti.gov [osti.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. phenomenex.com [phenomenex.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Vitro Comparative Analysis of 2-Amino-2-(4-fluoro-phenyl)-propionic acid and its Enantiomers: A Guide for Researchers
This guide provides a comprehensive in-vitro comparison of racemic 2-Amino-2-(4-fluoro-phenyl)-propionic acid and its individual enantiomers, (R)- and (S)-2-Amino-2-(4-fluoro-phenyl)-propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a framework for evaluating the differential biological activities of these compounds. The inclusion of a fluorine atom on the phenyl ring of this amino acid analog suggests the potential for unique pharmacological properties, including altered metabolic stability and binding affinities to biological targets.[1] Chirality is a critical determinant of drug efficacy and safety; therefore, a direct comparison of the racemic mixture with its constituent enantiomers is paramount in early-stage drug discovery.
Introduction to Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into amino acid scaffolds has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of molecules.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered receptor selectivity.[1] Phenylalanine derivatives, in particular, have been a focus of such modifications, with fluorinated versions showing promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[3][4][5] This guide focuses on this compound, a synthetic amino acid with structural similarities to phenylalanine, and explores the potential stereoselectivity of its biological effects.
Experimental Design: A Multi-faceted In-Vitro Approach
To comprehensively compare the racemic mixture and its enantiomers, a multi-pronged in-vitro testing strategy is proposed. This approach aims to elucidate potential differences in cytotoxicity, enzyme inhibition, and receptor binding profiles. The following sections detail the rationale and step-by-step protocols for each assay.
Part 1: Chiral Separation of Enantiomers
Prior to biological evaluation, the racemic this compound must be resolved into its individual (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.[6][7]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A chiral stationary phase (CSP) is essential for enantiomeric separation. Based on literature for similar compounds, a polysaccharide-based chiral column (e.g., Chiralpak® series) or a macrocyclic antibiotic-based column (e.g., Chirobiotic™ series) is recommended.[8][9]
-
Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial. A typical starting point for reversed-phase separation would be a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The ratio of organic to aqueous phase should be optimized to achieve baseline separation of the enantiomers. For normal-phase chromatography, a mixture of alkanes (e.g., hexane or heptane) with an alcohol (e.g., ethanol or isopropanol) is commonly used.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm, typical for aromatic compounds) is suitable.
-
Fraction Collection and Purity Analysis: Once the separation method is optimized, the individual enantiomeric peaks are collected. The enantiomeric purity of the collected fractions should be assessed using the same chiral HPLC method.
Diagram: Chiral HPLC Workflow
Caption: Workflow for the chiral separation of enantiomers.
Part 2: Comparative Cytotoxicity Screening
To assess the potential anticancer activity and general toxicity of the compounds, a cytotoxicity assay against a panel of human cancer cell lines and a non-cancerous cell line is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection:
-
Cancer Cell Lines: A panel representing different cancer types is advisable. For instance, a lung cancer cell line (e.g., A549), a colon cancer cell line (e.g., HCT-116), and a breast cancer cell line (e.g., MCF-7) could be selected.[10]
-
Non-cancerous Cell Line: A normal human cell line (e.g., human dermal fibroblasts or an immortalized normal epithelial cell line) should be included to assess selectivity.
-
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The racemic mixture, (R)-enantiomer, and (S)-enantiomer are dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of concentrations in cell culture medium. The cells are then treated with these concentrations for a defined period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined for each compound and cell line.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Normal Fibroblasts |
| Racemic Mixture | ||||
| (R)-enantiomer | ||||
| (S)-enantiomer | ||||
| Doxorubicin (Control) |
Part 3: Enzyme Inhibition Assay
Given that fluorinated amino acids have been shown to act as enzyme inhibitors, screening against relevant enzymes is a logical step.[11][12] Based on the structural similarity to phenylalanine, proteases such as chymotrypsin and proteasome subunits are potential targets.[3][5]
Experimental Protocol: Proteasome 20S Chymotrypsin-Like Activity Assay
-
Enzyme and Substrate: Purified human 20S proteasome and a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) are used.
-
Inhibition Assay: The assay is performed in a 96-well plate format. The racemic mixture and individual enantiomers are pre-incubated with the 20S proteasome at various concentrations.
-
Reaction Initiation and Measurement: The fluorogenic substrate is added to initiate the reaction. The fluorescence generated from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.
Data Presentation: Proteasome Inhibition (IC50 Values in µM)
| Compound | 20S Proteasome (Chymotrypsin-like) |
| Racemic Mixture | |
| (R)-enantiomer | |
| (S)-enantiomer | |
| Bortezomib (Control) |
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Part 4: Receptor Binding Assay
Aryl-substituted amino acids have been shown to interact with various receptors, including amino acid transporters and neurotransmitter receptors.[13][14] A competitive radioligand binding assay can be employed to investigate the affinity of the test compounds for a selected receptor. For instance, given the structural similarity to phenylalanine, which can interact with certain amino acid transporters, an assay for the L-type amino acid transporter 1 (LAT1), often overexpressed in cancer cells, could be relevant.
Experimental Protocol: LAT1 Competitive Binding Assay
-
Membrane Preparation: Membranes from cells overexpressing human LAT1 are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for LAT1 (e.g., [3H]-L-Leucine) is used.
-
Competitive Binding: The assay is performed in a 96-well filter plate. A fixed concentration of the radioligand is incubated with the LAT1-expressing membranes in the presence of increasing concentrations of the test compounds (racemic mixture and enantiomers).
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the bound radioligand from the unbound. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled known LAT1 ligand). The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound, and the Ki (inhibitory constant) is determined.
Data Presentation: LAT1 Receptor Binding Affinity (Ki in µM)
| Compound | LAT1 |
| Racemic Mixture | |
| (R)-enantiomer | |
| (S)-enantiomer | |
| JPH203 (Control) |
Discussion and Interpretation of Potential Outcomes
The results from these in-vitro studies will provide a comprehensive initial profile of the biological activity of this compound and its enantiomers.
-
Stereoselective Cytotoxicity: If one enantiomer exhibits significantly lower IC50 values against cancer cell lines compared to the other enantiomer and the racemic mixture, it would indicate stereoselective anticancer activity. A high IC50 value against the non-cancerous cell line for the active enantiomer would suggest a favorable therapeutic window.
-
Enantioselective Enzyme Inhibition: A significant difference in the IC50 values for the enantiomers in the proteasome inhibition assay would point to a stereospecific interaction with the enzyme's active site. This could be a valuable lead for the development of targeted enzyme inhibitors.
-
Differential Receptor Binding: Should one enantiomer display a much higher affinity (lower Ki) for the LAT1 receptor, it would suggest that the stereochemistry at the alpha-carbon is critical for receptor recognition. This information could be exploited for the design of selective transporter ligands.
The collective data will form a solid foundation for further preclinical development, including in-vivo efficacy studies and pharmacokinetic profiling of the most promising compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorophenylalanine Isomers: Assessing the Impact of Fluorine Position on Biological Activity
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern chemical biology and drug development.[1] Its unique properties—small atomic size akin to hydrogen, yet the highest electronegativity—allow for subtle but profound modulation of a molecule's physicochemical characteristics.[2] This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of fluorophenylalanine (o-F-Phe, m-F-Phe, and p-F-Phe), exploring how the specific position of a single fluorine atom on the phenyl ring dictates their biological impact. We will delve into the causal mechanisms, present supporting quantitative data, and provide detailed experimental protocols for researchers seeking to leverage these powerful analogs.
The Underlying Principle: How Fluorine Position Alters Molecular Behavior
The substitution of hydrogen with fluorine introduces significant electronic and conformational effects that are highly dependent on the substitution pattern (ortho, meta, para).[2] The strong electron-withdrawing nature of fluorine alters the charge distribution of the aromatic ring, influencing pKa, hydrophobicity, and the capacity for non-covalent interactions like cation-π stacking.[3]
-
Electronic Effects: The para-position allows for maximal resonance effects, significantly influencing the electronic character of the entire ring. The meta-position exerts a primarily inductive effect, while the ortho-position introduces both inductive and steric influences.
-
Conformational Constraints: The position of the fluorine can restrict the rotational freedom of the phenyl ring within a peptide or protein structure, subtly altering local and global conformation.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking sites of oxidative metabolism and thereby increasing the in vivo half-life of peptides and proteins.[1]
These positional differences are not trivial; they are the root cause of the divergent biological activities observed between the isomers.
Comparative Analysis of Biological Activity
The true impact of positional isomerism is revealed through direct comparison in biological systems. The choice of isomer can lead to dramatically different outcomes, ranging from enhanced therapeutic activity to potent cytotoxicity.
Enzyme Activity Modulation: A Tale of Two Isomers
The incorporation of fluorophenylalanine isomers into enzymes can either enhance or inhibit their function, often in an isomer-specific manner. A compelling case study is the PvuII restriction endonuclease, where the substitution of native phenylalanine residues with fluorinated analogs produced starkly different results.[4]
A study demonstrated that incorporating m-fluorophenylalanine into PvuII resulted in an enzyme with a reproducible 2-fold higher average specific activity compared to the wild-type enzyme.[4] Conversely, moving the fluorine atom to the para-position led to a 4-fold decrease in specific activity and a significant decrease in conformational stability.[4] Since none of the phenylalanine residues are near the active site, these effects highlight how subtle, position-dependent conformational changes can propagate through the protein structure to influence catalysis.[4]
| Isomer Incorporated into PvuII | Change in Specific Activity (vs. Wild-Type) | Change in Conformational Stability | Reference |
| m-Fluorophenylalanine | ~2x Increase | Similar to Wild-Type | [4] |
| p-Fluorophenylalanine | ~4x Decrease | Decreased by 1.5 kcal/mol | [4] |
Protein Synthesis and Cellular Viability
Fluorophenylalanine isomers can be recognized by the cellular translational machinery and incorporated into nascent polypeptide chains.[5] However, their efficiency of incorporation and subsequent effect on cell health can vary. L-p-fluorophenylalanine, in particular, has been shown to effectively and irreversibly inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range (3-15 µM).[6]
The primary mechanism for the cellular uptake of these analogs is the System L amino acid transporter, which is often upregulated in cancer cells to meet their high demand for amino acids.[6][7] This provides a potential avenue for selective targeting of tumor cells.[8]
| Isomer | Cell Line | Biological Effect | IC50 Value | Reference |
| L-p-Fluorophenylalanine | MCF-7 (Human Breast Cancer) | Irreversible growth inhibition | 3-15 µM | [6] |
Experimental Design & Protocols
To empower researchers to conduct their own comparative assessments, we provide the following validated protocols. These methods form a self-validating system to ensure trustworthy and reproducible results.
Workflow for Assessing Isomer Impact
The following diagram outlines a logical workflow for a comprehensive comparison of fluorophenylalanine isomers.
Caption: General workflow for comparing fluorophenylalanine isomers.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration at which the isomers exhibit cytotoxic effects, providing essential IC50 values for subsequent mechanistic studies.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of o-, m-, and p-fluorophenylalanine in culture medium. Replace the existing medium with the treatment medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the isomer concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Quantifying Global Protein Synthesis Inhibition
This protocol uses O-propargyl-puromycin (OP-Puro), an aminoacyl-tRNA analog, to directly measure the rate of new protein synthesis.[9]
Principle: OP-Puro incorporates into the C-terminus of nascent polypeptide chains, terminating translation.[10] Its alkyne group allows for a "click chemistry" reaction with a fluorescently-tagged azide (e.g., Alexa Fluor 488 Azide), enabling quantification of protein synthesis via flow cytometry or fluorescence microscopy.[9]
Methodology:
-
Cell Culture and Treatment: Culture cells to mid-log phase. Treat with sub-lethal concentrations (e.g., IC20) of each fluorophenylalanine isomer for a desired time (e.g., 4-24 hours). Include a positive control (cycloheximide, 100 µg/mL) and a negative (vehicle) control.
-
OP-Puro Labeling: Add OP-Puro to the culture medium at a final concentration of 20-50 µM and incubate for 1 hour.
-
Cell Harvest & Fixation: Harvest the cells (e.g., by trypsinization), wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate). Incubate the cells with the cocktail for 30 minutes in the dark.
-
Analysis: Wash the cells and analyze by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
Caption: Workflow for the OP-Puro protein synthesis inhibition assay.
Protocol 3: Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing how an isomer, either as a free compound or after incorporation into a protein, affects enzyme activity.
Principle: Many enzyme reactions produce a change in absorbance or fluorescence, which can be monitored over time to determine the reaction rate.[11] Inhibitors will decrease this rate. The inhibition constant (Ki) is a measure of the inhibitor's potency.[12]
Methodology:
-
Reagent Preparation: Prepare a buffered solution containing the enzyme of interest (e.g., Phenylalanine Ammonia-Lyase) and its substrate (e.g., L-Phenylalanine). Prepare stock solutions of the fluorophenylalanine isomers.
-
Reaction Setup: In a 96-well UV-transparent plate, add the buffer, varying concentrations of the inhibitor (the F-Phe isomer), and the enzyme. Allow to pre-incubate for 5-10 minutes.
-
Initiate Reaction: Add the substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at the appropriate wavelength (e.g., 290 nm for the conversion of L-Phenylalanine to trans-cinnamic acid) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot 1/V0 versus 1/[Substrate] (a Lineweaver-Burk plot) for several substrate concentrations at a fixed inhibitor concentration to determine the mode of inhibition (competitive, non-competitive, etc.).
-
Use appropriate software to fit the data to the Michaelis-Menten equation and determine the inhibition constant (Ki).
-
Conclusion and Future Directions
The position of a single fluorine atom on the phenylalanine ring is a critical determinant of biological activity. As demonstrated, a change from the meta to the para position can flip the functional outcome from enzymatic activation to inhibition.[4] This guide provides a framework for the systematic evaluation of these powerful analogs. For researchers in drug development, understanding these structure-activity relationships is paramount. The p-F-Phe isomer may be leveraged for its cytotoxic properties in oncology, while the m-F-Phe isomer could be used to enhance the activity of therapeutic enzymes.[4][6] Future research should focus on a broader range of biological targets and the in vivo consequences of isomeric substitution, paving the way for a new generation of precisely engineered, highly effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential effects of isomeric incorporation of fluorophenylalanines into PvuII endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent parallel electrophoresis assay of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 2-Amino-2-(4-fluoro-phenyl)-propionic acid
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a compound with potential significance in various research applications. As with any new or poorly characterized substance, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal responsibility. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that your work with this compound is both groundbreaking and safe.
While a comprehensive toxicological profile for this compound is not yet fully established, its structure as a halogenated aromatic amino acid necessitates a cautious and well-defined handling protocol. The presence of a fluorine atom on the phenyl ring can significantly alter the compound's reactivity and biological activity. Therefore, the following procedures are based on established best practices for handling research chemicals of unknown toxicity and analogous chemical structures.
Core Personal Protective Equipment (PPE)
The first line of defense in any laboratory setting is the correct use of Personal Protective Equipment (PPE).[1] This is not merely a checklist, but a dynamic process that should be re-evaluated for each specific procedure.
Minimum PPE Requirements
For any work involving this compound, the following minimum PPE is mandatory:
-
Body Protection: A flame-resistant lab coat should be worn at all times to protect against splashes and contamination of personal clothing.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, when there is a risk of splashes, such as when transferring solutions or working with larger quantities, chemical splash goggles are essential.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[3] It is crucial to check gloves for any signs of damage before use. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.[3] Always remove gloves immediately if they become contaminated and wash your hands thoroughly.
Respiratory Protection
The need for respiratory protection depends on the physical form of the compound and the procedure being performed. If there is a potential for generating dust or aerosols, a properly fitted N95 respirator or higher is required.[5]
| Procedure | Risk of Aerosolization/Dust | Recommended Respiratory Protection |
| Weighing solid compound | High | N95 or higher rated respirator |
| Preparing stock solutions | Medium | N95 or higher rated respirator recommended |
| Handling solutions in a fume hood | Low | Not generally required |
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is critical to minimizing exposure and ensuring the integrity of your research.
Pre-Handling Checklist
-
Information Review: Before beginning any work, review this guide and any available Safety Data Sheet (SDS) for this compound or structurally similar compounds.[6]
-
Work Area Preparation: Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and then gloves. If respiratory protection is required, ensure it is properly fitted.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a designated containment enclosure to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly. If the process generates heat, use an ice bath to control the temperature.
-
Post-Handling: After completing your work, decontaminate your work area. Remove your PPE in the correct order: gloves first, then your lab coat, and finally your eye protection. Wash your hands thoroughly with soap and water.
Emergency Protocols: Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain the Spill: If it is safe to do so, use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.
-
Clean Up: Wearing appropriate PPE, carefully clean up the spill according to your institution's hazardous waste procedures.
-
Decontaminate: Thoroughly decontaminate the area of the spill.
Disposal Plan: A Responsible Conclusion
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[7]
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Visualizing Your Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. CAS#:312-44-7 | this compound | Chemsrc [chemsrc.com]
- 7. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
